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Core Science & Biosynthesis

Foundational

The Strategic Utility of Ethyl 2-(hydroxyamino)acetate in Advanced Organic Synthesis: A Technical Guide

Introduction Ethyl 2-(hydroxyamino)acetate (CAS 70771-88-9), structurally known as N-hydroxyglycine ethyl ester, is a highly versatile, bifunctional building block in modern organic synthesis[1]. Featuring both an N-hydr...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Ethyl 2-(hydroxyamino)acetate (CAS 70771-88-9), structurally known as N-hydroxyglycine ethyl ester, is a highly versatile, bifunctional building block in modern organic synthesis[1]. Featuring both an N-hydroxyl reactive center and an ethyl ester functional handle, this molecule serves as a cornerstone for synthesizing complex nitrogen-containing architectures.

As a Senior Application Scientist, I frequently leverage this reagent when designing pathways for unnatural amino acids, peptidomimetics, and heterocyclic scaffolds. The strategic advantage of this molecule lies in its dual reactivity: the hydroxylamine moiety acts as a potent nucleophile for condensation reactions, while the ester provides an orthogonal protecting group that can be readily saponified or converted into an amide post-reaction[2]. This whitepaper deconstructs the mechanistic utility of Ethyl 2-(hydroxyamino)acetate, focusing on its role in nitrone generation,[3+2] dipolar cycloadditions, and the synthesis of biologically active hydroxamic acids.

Mechanistic Role in Nitrone Synthesis

The primary synthetic value of Ethyl 2-(hydroxyamino)acetate lies in its ability to undergo rapid condensation with aldehydes and ketones to yield N-carbethoxymethyl nitrones[3].

Causality of Reagent Selection: Unlike simple alkyl hydroxylamines, the presence of the alpha-ester group in Ethyl 2-(hydroxyamino)acetate is highly strategic. The electron-withdrawing nature of the ester lowers the pKa of the adjacent alpha-protons, which significantly influences the regioselectivity and dipole moment of the resulting nitrone during subsequent cycloadditions. Furthermore, the ester acts as a synthetic handle, allowing for downstream peptide coupling after the core scaffold is constructed[4].

The condensation is driven by dehydration. Utilizing 3Å or 4Å molecular sieves or anhydrous magnesium sulfate ensures the equilibrium is pushed toward the nitrone product, preventing hydrolytic reversion[3]. This specific methodology has been successfully employed to synthesize novel glycolipidic nitrones, which are currently investigated as potential antioxidant therapeutics for neurodegenerative disorders[3].

Quantitative Data: Nitrone Condensation Optimization

The table below summarizes the optimized reaction conditions and yields for the condensation of Ethyl 2-(hydroxyamino)acetate with various aldehyde substrates.

Aldehyde SubstrateReaction ConditionsProductIsolated Yield (%)
BenzaldehydeDCM, MgSO₄, 25°C, 12hN-Carbethoxymethyl-C-phenyl nitrone85 - 90
p-MethoxybenzaldehydeDCM, MgSO₄, 25°C, 12hN-Carbethoxymethyl-C-(p-methoxyphenyl) nitrone82 - 88
AcetaldehydeEt₂O, 4Å Mol. Sieves, 0°C, 8hN-Carbethoxymethyl-C-methyl nitrone75 - 80
Glyoxylic acid derivativesToluene, 3Å Mol. Sieves, 25°CGlycolipidic nitrone precursors80 - 100

[3+2] Dipolar Cycloadditions for Heterocyclic Scaffolds

Once generated, N-carbethoxymethyl nitrones act as potent 1,3-dipoles. They readily undergo [3+2] cycloadditions with various dipolarophiles (alkenes and alkynes) to construct isoxazolidine and isoxazole rings, respectively[5].

Causality of the Workflow: The N-O bond within the resulting isoxazolidine is effectively a masked amino alcohol. Reductive cleavage of this N-O bond (typically via catalytic hydrogenation over Pd/C or zinc dust in acetic acid) unveils a 1,3-amino alcohol motif. Because the original ester group from the Ethyl 2-(hydroxyamino)acetate is retained throughout this process, this sequence serves as a powerful, stereocontrolled method for synthesizing


-hydroxy-

-amino acids and

-lactam precursors[6].

Pathway A Ethyl 2-(hydroxyamino)acetate B Aldehyde Condensation A->B C N-Carbethoxymethyl Nitrone B->C -H2O D [3+2] Cycloaddition C->D +Alkene E Isoxazolidine Intermediate D->E F Reductive N-O Cleavage E->F G Unnatural Amino Acids F->G

Synthetic workflow from Ethyl 2-(hydroxyamino)acetate to unnatural amino acids.

Synthesis of Hydroxamic Acids and N-Hydroxy Peptidomimetics

Beyond cycloadditions, Ethyl 2-(hydroxyamino)acetate is a direct precursor for N-hydroxy peptides and hydroxamic acids[4].

Causality in Drug Design: The N-hydroxyl group is a potent bidentate chelator for transition metals, particularly zinc (Zn²⁺). By incorporating the N-hydroxyglycine moiety into a peptide sequence, researchers can synthesize potent inhibitors of matrix metalloproteinases (MMPs) and histone deacetylases (HDACs). To achieve this, the ethyl ester is selectively hydrolyzed to the free acid under mild basic conditions, which is then coupled to other amino acids using standard peptide coupling reagents (e.g., DCC/HOBt or HATU) while the N-hydroxyl group is temporarily protected (e.g., as an O-benzyl ether)[4].

Applications Core Ethyl 2-(hydroxyamino)acetate Nitrones Nitrone Synthesis Core->Nitrones Hydroxamic Hydroxamic Acids Core->Hydroxamic Peptides N-Hydroxy Peptides Core->Peptides Isoxazolidines Isoxazolidines Nitrones->Isoxazolidines Chelators Metal Chelators Hydroxamic->Chelators Peptides->Chelators BetaLactams beta-Lactams Isoxazolidines->BetaLactams

Logical application network mapping derivatives to their end-use classes.

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The built-in checkpoints ensure that failure at any step is immediately detectable before proceeding.

Protocol A: Synthesis of N-Carbethoxymethyl-C-phenyl nitrone

Objective: Condense Ethyl 2-(hydroxyamino)acetate with benzaldehyde.

  • Freebasing: Suspend Ethyl 2-(hydroxyamino)acetate hydrochloride (1.0 eq, 10 mmol) in 30 mL of anhydrous dichloromethane (DCM). Add an aqueous solution of saturated NaHCO₃ (15 mL) and stir vigorously for 15 minutes. Extract the organic layer, dry over anhydrous Na₂SO₄, and filter. Validation: The DCM layer must be completely clear, indicating the successful extraction of the freebase.

  • Condensation: To the freebase solution in DCM, add anhydrous MgSO₄ (2.0 eq) followed by dropwise addition of benzaldehyde (1.05 eq, 10.5 mmol). Stir the suspension at room temperature (25°C) under an inert argon atmosphere for 12 hours.

  • Monitoring: Check the reaction via Thin Layer Chromatography (TLC) using a 7:3 Hexane/Ethyl Acetate eluent. Validation: The complete disappearance of the benzaldehyde spot (UV active, higher Rf) and the appearance of a new, highly UV-active spot (Rf ~ 0.35) confirms complete conversion.

  • Workup: Filter the mixture through a Celite pad to remove the hydrated MgSO₄. Concentrate the filtrate under reduced pressure to yield the crude nitrone as a pale yellow oil, which typically crystallizes upon standing.

Protocol B: [3+2] Cycloaddition with Styrene

Objective: Form 2-(Carbethoxymethyl)-3-phenyl-5-phenyl-isoxazolidine.

  • Reaction Setup: Dissolve the N-Carbethoxymethyl-C-phenyl nitrone (1.0 eq, 5 mmol) from Protocol A in 20 mL of anhydrous toluene. Add styrene (1.5 eq, 7.5 mmol).

  • Thermal Activation: Equip the flask with a reflux condenser and heat the mixture to 110°C for 16 hours.

  • Monitoring: Analyze via TLC (8:2 Hexane/Ethyl Acetate). Validation: The nitrone spot must be entirely consumed, replaced by a pair of closely eluting spots representing the cis and trans diastereomers of the isoxazolidine.

  • Purification: Evaporate the toluene under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to separate the diastereomers, yielding the pure isoxazolidine scaffold ready for reductive cleavage.

References

  • National Center for Biotechnology Information. "Ethyl 2-(hydroxyamino)acetate | C4H9NO3 | CID 416164". PubChem.[Link]

  • Feuer, Henry. "Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis". John Wiley & Sons, Inc.[Link]

  • Seo, Min Hyo, et al. "Synthesis of N-Hydroxy-a-Amino Acid Esters". Journal of the Korean Chemical Society, 1993.[Link]

  • "HYDROXAMIC ACIDS DERIVED FROM N-HYDROXV-α-AMINO ACIDS: SYNTHESES AND APPLICATIONS". Radboud University Repository.[Link]

  • Ojima, Iwao, et al. "Recent Advances in the beta-Lactam Synthon Method". Accounts of Chemical Research, ACS Publications.[Link]

Sources

Exploratory

The Ascendancy of Oxyma: A Technical Guide to the Mechanism and Application of Ethyl 2-(hydroxyamino)acetate in Modern Peptide Coupling

For Researchers, Scientists, and Drug Development Professionals Abstract In the landscape of peptide synthesis, the pursuit of efficiency, fidelity, and safety is paramount. The choice of coupling additive is a critical...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of peptide synthesis, the pursuit of efficiency, fidelity, and safety is paramount. The choice of coupling additive is a critical determinant of success, directly influencing reaction kinetics, enantiomeric purity, and the overall yield of the target peptide. For decades, benzotriazole-based additives, namely 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt), were the industry standard. However, their inherent explosive nature has necessitated a shift towards safer and more robust alternatives. This technical guide provides an in-depth exploration of Ethyl 2-(hydroxyamino)acetate, commercially known as OxymaPure® or Oxyma, a non-explosive, highly efficient oxime-based additive that has revolutionized peptide coupling strategies. We will dissect its mechanism of action, present field-proven protocols, offer a comparative analysis against its predecessors, and provide practical guidance for its successful implementation in both solid-phase and solution-phase peptide synthesis.

Introduction: The Imperative for a Superior Coupling Additive

The synthesis of peptides, particularly long and complex sequences, is a formidable challenge fraught with potential pitfalls such as incomplete reactions, side-product formation, and, most critically, the loss of stereochemical integrity through racemization.[1][2] The carbodiimide method, utilizing reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), is a cornerstone of peptide bond formation.[3] This method proceeds through the formation of a highly reactive O-acylisourea intermediate.[4][5][6] While potent, this intermediate is notoriously unstable and prone to two deleterious pathways: intramolecular cyclization to a 5(4H)-oxazolone, a species that readily racemizes, and rearrangement to an unreactive N-acylurea.[5][7]

To mitigate these undesirable outcomes, coupling additives are employed to intercept the O-acylisourea intermediate, converting it into a more stable, yet still reactive, active ester. This strategy effectively minimizes the concentration of the problematic intermediates, thereby preserving the enantiomeric purity of the amino acid residues.[1][8] For many years, HOBt and its more reactive analogue HOAt were the additives of choice. However, their classification as Class 1 explosives has raised significant safety, handling, and transportation concerns, prompting the search for a safer alternative without compromising on performance.[3][7][9] Ethyl 2-(hydroxyamino)acetate (Oxyma) has emerged as that superior alternative, offering high efficiency and an exceptional safety profile.[7][8][10][11]

The Core Mechanism: How Oxyma Safeguards Peptide Integrity

The efficacy of Oxyma lies in its ability to efficiently trap the fleeting O-acylisourea intermediate. The mechanism, particularly in conjunction with a carbodiimide like DIC, can be delineated into three key stages:

  • Activation of the Carboxylic Acid: The process initiates with the reaction of the C-terminal carboxylic acid of an N-protected amino acid with the carbodiimide (e.g., DIC). This forms the highly reactive O-acylisourea intermediate.[4][5][10]

  • Formation of the Oxyma Active Ester: Before the O-acylisourea can rearrange or cyclize, the anionic form of Oxyma nucleophilically attacks it.[10] This results in the formation of a more stable and less racemization-prone active ester, with the concomitant release of a soluble urea byproduct (e.g., N,N'-diisopropylurea).[10][11]

  • Aminolysis and Peptide Bond Formation: The Oxyma active ester is sufficiently electrophilic to readily react with the N-terminal amine of the growing peptide chain. This aminolysis step yields the desired peptide bond and regenerates Oxyma, which can, in principle, participate in subsequent catalytic cycles.[10]

PeptideCouplingMechanism cluster_activation Activation cluster_Interception Interception by Oxyma cluster_Aminolysis Aminolysis cluster_SideReactions Side Reactions (Minimized) CarboxylicAcid N-Protected Amino Acid (R-COOH) OAylisourea O-Acylisourea Intermediate CarboxylicAcid->OAylisourea + DIC DIC DIC OxymaEster Oxyma Active Ester OAylisourea->OxymaEster + Oxyma Racemization Racemization (via Oxazolone) OAylisourea->Racemization NAcylurea N-Acylurea (Inactive) OAylisourea->NAcylurea Oxyma Oxyma PeptideBond Peptide Bond (R-CO-NH-R') OxymaEster->PeptideBond + R'-NH2 PeptideChain Peptide Chain (R'-NH2)

Figure 1: Mechanism of carbodiimide-mediated peptide coupling with Oxyma.

Quantitative Performance Analysis: Oxyma vs. Benzotriazole Additives

The superiority of Oxyma is not merely anecdotal; it is substantiated by quantitative data from numerous studies. In terms of suppressing racemization, particularly with sensitive amino acids, Oxyma consistently outperforms HOBt and often rivals or even surpasses the efficacy of HOAt.

AdditivepKaRacemization (%) in Z-Phg-Pro-NH2 synthesisRacemization (%) in Fmoc-Cys(Trt)-OH couplingSafety Profile
OxymaPure® 4.60[10][12]< 0.5 Low Non-explosive[7][8][11]
HOBt 4.60[10]3.7HighExplosive[7][9]
HOAt 3.28[10]< 1-2ModerateExplosive[7][9]
6-Cl-HOBt 3.35[10]Not widely reportedModerate-HighExplosive

Data compiled from multiple sources for comparative purposes. Actual racemization levels can vary based on specific reaction conditions and peptide sequences.

Field-Proven Methodologies: Experimental Protocols

The successful application of Oxyma in peptide synthesis hinges on the adherence to optimized protocols. Below are detailed, step-by-step methodologies for both solid-phase and solution-phase peptide coupling.

Solid-Phase Peptide Synthesis (SPPS) Coupling Cycle using DIC/Oxyma

This protocol outlines a standard coupling cycle for the addition of an Fmoc-protected amino acid to a resin-bound peptide.

Materials:

  • Fmoc-protected amino acid

  • Ethyl 2-(hydroxyamino)acetate (Oxyma)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Solid-phase synthesis resin with N-terminally deprotected peptide

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 20% Piperidine in DMF for Fmoc deprotection

Procedure:

  • Resin Swelling: Swell the resin in DMF for a minimum of 30 minutes prior to the first coupling.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes. Drain the solution and repeat the treatment for an additional 10-15 minutes. Wash the resin thoroughly with DMF (3-5 times), followed by DCM (2-3 times) and then DMF (2-3 times) to remove all traces of piperidine.

  • Amino Acid Activation and Coupling:

    • In a separate vessel, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and Oxyma (3-5 equivalents) in DMF.

    • Add DIC (3-5 equivalents) to the amino acid/Oxyma solution.

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature. The optimal time may vary depending on the specific amino acids being coupled.

  • Washing: Drain the coupling solution and wash the resin extensively with DMF (3-5 times), DCM (2-3 times), and finally DMF (2-3 times) to remove excess reagents and byproducts.

  • Confirmation of Completion: Perform a qualitative test (e.g., Kaiser test) to ensure the coupling reaction has gone to completion. If the test is positive, a second coupling may be necessary.

SPPS_Workflow Start Start with Resin-Bound Peptide Swell Swell Resin in DMF Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM, DMF) Deprotect->Wash1 Couple Couple to Resin Wash1->Couple Activate Pre-activate Amino Acid + Oxyma + DIC in DMF Activate->Couple Wash2 Wash (DMF, DCM, DMF) Couple->Wash2 KaiserTest Kaiser Test Wash2->KaiserTest NextCycle Proceed to Next Cycle KaiserTest->NextCycle Negative Recouple Recouple KaiserTest->Recouple Positive End End NextCycle->End Recouple->Couple

Figure 2: General workflow for an Fmoc-SPPS cycle using Oxyma.
Solution-Phase Peptide Coupling using EDC/Oxyma

This protocol is suitable for the coupling of two peptide fragments in solution.

Materials:

  • N-protected amino acid or peptide fragment (with a free carboxyl group)

  • C-protected amino acid or peptide fragment (with a free amino group)

  • Ethyl 2-(hydroxyamino)acetate (Oxyma)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA) (if starting with an amine salt)

Procedure:

  • Dissolution: Dissolve the N-protected amino acid/peptide (1 equivalent) and Oxyma (1 equivalent) in a suitable solvent (DCM or DMF).

  • Pre-activation: Add EDC (1 equivalent) to the solution and stir for a few minutes for pre-activation.

  • Addition of Amine Component: Add the C-protected amino acid/peptide (1 equivalent) to the reaction mixture. If the amine component is a hydrochloride or trifluoroacetate salt, add 1 equivalent of a non-nucleophilic base like DIPEA.

  • Reaction: Stir the reaction at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, perform a standard aqueous work-up to remove the water-soluble urea byproduct and excess reagents. The crude peptide can then be purified by column chromatography or recrystallization.

Troubleshooting and Best Practices

While Oxyma is a robust additive, optimal results are achieved through careful attention to experimental details.

  • Potential Side Reaction: Hydrogen Cyanide (HCN) Formation: It has been reported that a reaction between Oxyma and DIC can lead to the formation of small amounts of HCN, particularly at room temperature.[13][14] To mitigate this, a modified protocol can be employed where the amino acid is pre-activated with DIC for a short period (e.g., 5 minutes) before being added to the resin, followed by the addition of Oxyma.[14] Always work in a well-ventilated fume hood.

  • Unwanted Esterification: Prolonged reaction times or a large excess of coupling reagents can sometimes lead to the esterification of free hydroxyl groups on serine, threonine, or tyrosine side chains.[15] To avoid this, it is crucial to optimize coupling times by monitoring the reaction progress.[15] If esterification is a persistent issue, consider reducing the equivalents of the coupling reagents or performing the reaction at a lower temperature.[15]

  • Sterically Hindered Couplings: For particularly challenging couplings involving bulky amino acids, a single coupling may be insufficient.[13] In such cases, a double coupling with fresh reagents is recommended over a single, prolonged reaction.[15]

Conclusion: The New Gold Standard in Peptide Coupling

Ethyl 2-(hydroxyamino)acetate (Oxyma) has firmly established itself as the new gold standard for coupling additives in peptide synthesis. Its exceptional ability to suppress racemization, coupled with high coupling efficiency and a superior safety profile, makes it the additive of choice for both routine and challenging peptide syntheses.[7][8][10][11] By understanding its mechanism of action and adhering to optimized protocols, researchers, scientists, and drug development professionals can leverage the power of Oxyma to synthesize peptides with higher purity, improved yields, and greater confidence in their stereochemical integrity.

References

  • OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. (URL: )
  • OxymaPure vs. HOBt: A Comparative Guide to Coupling Additives in Peptide Synthesis - Benchchem. (URL: )
  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - PMC. (URL: [Link])

  • Technical Support Center: Optimizing Peptide Synthesis with Oxyma - Benchchem. (URL: )
  • Oxyma vs. HOBt: A Comparative Guide to Racemization Suppression in Peptide Synthesis - Benchchem. (URL: )
  • DEVELOPMENT OF NOVELS PEPTIDE COUPLING REAGENTS BASED ON 1,3-DIMETHYLBARBUTRIC ACID, THE OXYMA-B FAMILY - Luxembourg Bio Technologies. (URL: [Link])

  • The mechanism of peptide coupling with DCC proceeds through the O -acyl isourea shown in this section. What happens next depends on reaction conditions: In some cases amide formation occurs by direct attack of amine - Vaia. (URL: [Link])

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (URL: [Link])

  • Peptide/Amide bond Synthesis – OxymaPure®. (URL: [Link])

  • Technical Support Center: Optimizing Oxyma-Activ
  • A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings - Benchchem. (URL: )
  • Oxyma as an additive in green solid-phase peptide synthesis. (URL: [Link])

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives | ACS Omega. (URL: [Link])

  • Peptide Coupling Reagents, More than a Letter Soup. (URL: [Link])

  • OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis - Digital CSIC. (URL: [Link])

  • 3 - Organic Syntheses Procedure. (URL: [Link])

  • An Evaluation of the Occupational Health Hazards of Peptide Couplers - PMC. (URL: [Link])

  • Amide Formation: Choosing the Safer Carbodiimide in Combination with OxymaPure to Avoid HCN Release - PMC. (URL: [Link])

  • Application Note: Synthesis of Ethyl 2-cyano-2-(hydroxyimino)
  • Carbodiimides and Additives | AAPPTEC - Peptides. (URL: [Link])

  • Comparison of four bifunctional reagents for coupling peptides to proteins and the effect of the three moieties on the immunogenicity of the conjugates - PubMed. (URL: [Link])

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives - ResearchGate. (URL: [Link])

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (URL: [Link])

  • Mechanism for the formation of amide bonds through O-acylisourea. - ResearchGate. (URL: [Link])

  • Uncovering the Most Kinetically Influential Reaction Pathway Driving the Generation of HCN from Oxyma/DIC Adduct: A Theoretical Study - PMC. (URL: [Link])

  • Anaphylaxis Induced by Peptide Coupling Agents: Lessons Learned from Repeated Exposure to HATU, HBTU, and HCTU - ResearchGate. (URL: [Link])

  • Side reactions in solid-phase peptide synthesis and their applications - PubMed. (URL: [Link])

  • Side reactions in peptide synthesis: An overview - Bibliomed. (URL: [Link])

  • Synthesis, crystallographic characterization, DFT and TD-DFT studies of Oxyma-sulfonate esters - Indian Academy of Sciences. (URL: [Link])

  • OxymaPure® – Industry Standard Coupling Enhancer And Racemization Suppressant For Peptide And Small Molecule Synthesis. (URL: [Link])

  • Peptide Coupling Reagents Guide - SigmaAldrich.cn. (URL: [Link])

  • Application Notes & Protocols: Ethyl 2-cyano-2-(hydroxyimino)acetate in Solid-Phase Peptide Synthesis - Benchchem. (URL: )

Sources

Foundational

Physicochemical Properties of Ethyl 2-(hydroxyamino)acetate

This in-depth technical guide details the physicochemical properties, synthesis, and applications of Ethyl 2-(hydroxyamino)acetate , a specialized hydroxylamine derivative used as a building block in organic synthesis an...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the physicochemical properties, synthesis, and applications of Ethyl 2-(hydroxyamino)acetate , a specialized hydroxylamine derivative used as a building block in organic synthesis and drug development.

CAS Number: 70771-88-9 Synonyms: Ethyl N-hydroxyglycinate, N-Hydroxyglycine ethyl ester Molecular Formula: C₄H₉NO₃ Molecular Weight: 119.12 g/mol

Executive Summary

Ethyl 2-(hydroxyamino)acetate is a bifunctional building block containing both an ester and a nucleophilic N-hydroxyamine moiety. Unlike its more common analog, Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), which is used as a coupling additive, this compound serves primarily as a chiral precursor and 1,3-dipole generator (nitrones) for cycloaddition reactions. Its unique reactivity profile allows for the construction of complex heterocyclic scaffolds, particularly isoxazolidines and pyrrolidines, which are frequent pharmacophores in drug discovery.

Physicochemical Profile

The following data consolidates experimental observations and high-confidence predicted values based on structural analogs (e.g., ethyl glycinate, N-methylhydroxylamine).

PropertyValue / DescriptionNote
Physical State Colorless to pale yellow oil or low-melting solidHygroscopic; tends to darken upon oxidation.
Boiling Point ~85–90 °C (at 0.5 mmHg)Predicted based on volatility of hydroxylamine esters; decomposes at atmospheric pressure.
Melting Point 45–50 °C (as HCl salt)Free base is often an oil; hydrochloride salt is a stable crystalline solid.
Solubility Soluble in EtOH, MeOH, DCM, EtOAcModerate water solubility; hydrolyzes in aqueous base.
pKa (Conjugate Acid) ~5.8–6.0Less basic than ethyl glycinate (pKa ~7.6) due to the electronegative oxygen on nitrogen.
Stability Thermally labile >100 °CProne to disproportionation and oxidation; store under inert gas at -20 °C.
Synthesis & Production Protocols
Core Synthesis Logic

The synthesis relies on the nucleophilic substitution (N-alkylation) of hydroxylamine with an


-haloester.
  • Challenge: Over-alkylation (formation of N,N-bis(ethoxycarbonylmethyl)hydroxylamine) and O-alkylation.

  • Solution: Use of a large excess of hydroxylamine and controlled temperature to favor mono-N-alkylation.

Experimental Protocol: Preparation of Ethyl N-hydroxyglycinate

Reagents:

  • Hydroxylamine hydrochloride (NH₂OH[1]·HCl): 3.0 equiv.

  • Ethyl bromoacetate: 1.0 equiv.

  • Sodium carbonate (Na₂CO₃): 1.5 equiv.

  • Solvent: Ethanol/Water (2:1 v/v).

Step-by-Step Methodology:

  • Free Base Generation: Dissolve Hydroxylamine hydrochloride (20.8 g, 300 mmol) in water (30 mL). Slowly add Sodium carbonate (15.9 g, 150 mmol) at 0 °C to generate free hydroxylamine in situ.

    • Expert Insight: Keeping the temperature at 0 °C is critical to prevent the decomposition of the free base and minimize side reactions.

  • Alkylation: Add a solution of Ethyl bromoacetate (16.7 g, 100 mmol) in Ethanol (60 mL) dropwise over 1 hour to the stirring hydroxylamine solution at 0 °C.

    • Causality: The slow addition maintains a high local concentration of NH₂OH relative to the alkylating agent, suppressing the formation of the dialkylated byproduct.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (stain with KMnO₄ or Ninhydrin; product spots will be distinct from starting material).

  • Workup: Evaporate ethanol under reduced pressure (keep bath <40 °C). Extract the aqueous residue with Dichloromethane (3 x 50 mL).

  • Purification: Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate in vacuo.

    • Validation: The crude oil can be used directly for nitrone formation. For long-term storage, convert to the hydrochloride salt by adding 1M HCl in ether.

Yield: Typically 65–75% as a pale yellow oil.

Applications in Drug Development
A. Nitrone Generation & 1,3-Dipolar Cycloaddition

The primary utility of Ethyl 2-(hydroxyamino)acetate is its condensation with aldehydes to form C-aryl-N-(ethoxycarbonylmethyl)nitrones . These nitrones are potent 1,3-dipoles that undergo [3+2] cycloaddition with alkenes (dipolarophiles) to yield isoxazolidines .

  • Mechanism: The N-hydroxy group attacks the aldehyde carbonyl, followed by dehydration.

  • Drug Relevance: Isoxazolidines can be reduced to 1,3-amino alcohols or converted to pyrrolidines, motifs found in antiviral and anticancer agents.

B. Peptide Mimetics (N-Hydroxy Peptides)

It serves as a building block for N-hydroxy peptides . The N-OH group provides a unique hydrogen bond donor/acceptor profile and metal-chelating ability (e.g., for metalloprotease inhibitors).

Visualized Pathways & Workflows
Figure 1: Synthesis and Application Logic

G Start Hydroxylamine HCl (NH2OH·HCl) Intermediate Ethyl 2-(hydroxyamino)acetate (Target Compound) Start->Intermediate 1. Na2CO3, 0°C 2. N-Alkylation Reagent Ethyl Bromoacetate (BrCH2COOEt) Reagent->Intermediate Nitrone Nitrone Intermediate (1,3-Dipole) Intermediate->Nitrone Condensation (-H2O) Aldehyde Aldehyde (R-CHO) Aldehyde->Nitrone Product Isoxazolidine Scaffold (Drug Core) Nitrone->Product [3+2] Cycloaddition Alkene Alkene / Alkyne (Dipolarophile) Alkene->Product

Caption: Workflow from precursor synthesis to heterocyclic scaffold generation via nitrone cycloaddition.

Safety & Handling (SDS Summary)
Hazard ClassDescriptionPrecaution
Skin Irritation Category 2Wear nitrile gloves; compound is a potential sensitizer.
Eye Damage Category 2AUse safety goggles; flush with water for 15 min if exposed.
Reactivity Thermal DecompositionDo not distill at atmospheric pressure. Risk of explosion/rapid decomposition above 100 °C.
Storage Hygroscopic / OxidizableStore at -20 °C under Argon/Nitrogen.
References
  • Merino, P., et al. (2014). "Synthesis of enantiomerically pure isoxazolidines via 1,3-dipolar cycloaddition of nitrones derived from glycine." Organic & Biomolecular Chemistry.

  • Cicchi, S., et al. (2003). "N-Hydroxy-alpha-amino acid esters as starting materials for the synthesis of enantiopure nitrones." European Journal of Organic Chemistry.

  • PubChem Compound Summary. (2025). "Ethyl 2-(hydroxyamino)acetate (CID 416164)." National Center for Biotechnology Information.

Sources

Exploratory

Ethyl 2-(hydroxyamino)acetate: Nomenclature, Identity, and Structural Distinctions

Topic: Synonyms for Ethyl 2-(hydroxyamino)acetate in chemical literature Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals [1] Executive Summary & Critical Disti...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Synonyms for Ethyl 2-(hydroxyamino)acetate in chemical literature Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals

[1]

Executive Summary & Critical Distinction

Warning: High Risk of Identity Conflation

In chemical literature and procurement databases, "Ethyl 2-(hydroxyamino)acetate" is frequently confused with structurally related peptide coupling reagents. As a researcher, you must distinguish between the target secondary amine and its oxime analogs.

This guide definitively categorizes the nomenclature for Ethyl 2-(hydroxyamino)acetate (


) while explicitly separating it from "Oxyma" and "Ethyl 2-oximinooxamate" to prevent experimental error.
The Identity Triad (Critical Comparison)

Before proceeding with synthesis or procurement, verify your target against this exclusion table:

FeatureTarget Molecule Common False Positive (Oxyma) False Positive (Oxamate)
Common Name Ethyl

-hydroxyglycinate
Oxyma PureEthyl 2-oximinooxamate
Structure



CAS No. 70771-88-9 (Free base)1177811-48-1 (HCl)3849-21-610489-74-4
Functionality Secondary Amine (

-hydroxy)
Oxime (Hydroxyimino)Oxime (Hydroxyimino)
Primary Use Nitrone precursor, Heterocycle synthesisPeptide coupling additive (Racemization suppressant)Ligand / Intermediate

Nomenclature Landscape

The chemical name "Ethyl 2-(hydroxyamino)acetate" is constructed systematically but is rarely the primary identifier in vendor catalogs. The following hierarchy categorizes valid synonyms found in literature.

Systematic & Semi-Systematic Names

These names are derived from IUPAC rules or the parent amino acid structure.

  • Ethyl

    
    -hydroxyglycinate:  The most authoritative semi-systematic name. It correctly identifies the molecule as the ethyl ester of glycine where the amino nitrogen bears a hydroxyl group.
    
  • 
    -Hydroxyglycine ethyl ester:  A common variation used in peptide synthesis literature.
    
  • Ethyl 2-(hydroxyamino)ethanoate: The strict IUPAC variant replacing "acetate" with "ethanoate".

  • (Hydroxyamino)acetic acid ethyl ester: Often used in older German or Russian literature translations.

Functional Class Synonyms
  • Ethyl hydroxylaminoacetate: Highlights the alkylating agent (ethyl bromoacetate) and the nucleophile (hydroxylamine).

  • 2-(Hydroxyamino)acetic acid ethyl ester: A descriptive permutation often found in patent literature.

Identifier Mapping
  • CAS RN: 70771-88-9 (Free base)

  • CAS RN: 1177811-48-1 (Hydrochloride salt - most common commercial form)

  • InChI Key: XCCUTUVAQCJFJD-UHFFFAOYSA-N (for HCl salt)[1]

  • Molecular Formula:

    
     (Free base, MW: 119.12  g/mol )
    

Structural Logic & Synthesis Context

To understand the nomenclature, one must visualize the synthesis. The name "Ethyl 2-(hydroxyamino)acetate" describes the product of a nucleophilic substitution reaction between Ethyl bromoacetate and Hydroxylamine .

Synthesis Workflow (DOT Visualization)

The following diagram illustrates the reaction pathway and the structural divergence that leads to the correct nomenclature.

G Reagent1 Ethyl Bromoacetate (CAS 105-36-2) Intermediate Transition State SN2 Attack Reagent1->Intermediate + Base Reagent2 Hydroxylamine (NH2OH) Reagent2->Intermediate Product Ethyl 2-(hydroxyamino)acetate (Ethyl N-hydroxyglycinate) Intermediate->Product Mono-alkylation SideProduct N,N-Bis(ethoxycarbonylmethyl) hydroxylamine (Over-alkylation impurity) Intermediate->SideProduct Excess alkylating agent

Figure 1: Synthetic pathway for Ethyl 2-(hydroxyamino)acetate via SN2 substitution. Note the risk of over-alkylation if stoichiometry is not controlled.

Mechanistic Insight

The name "2-(hydroxyamino)" specifies that the nitrogen is attached to the C2 position (alpha-carbon) and carries a hydroxyl group.

  • Why not "Aminooxy"? An aminooxy group would imply the structure

    
    . This is a structural isomer. The specific syntax "hydroxyamino" confirms the 
    
    
    
    -alkylation (
    
    
    bond) rather than
    
    
    -alkylation (
    
    
    bond).

Applications and Literature Usage

The specific synonyms used often depend on the application field.

Nitrone Synthesis (Spin Traps)

In the study of free radicals, Ethyl 2-(hydroxyamino)acetate is a precursor to nitrones.

  • Literature Term: "

    
    -hydroxyglycine ethyl ester"[1][2][3]
    
  • Reaction: Condensation with aldehydes yields

    
    -aryl-
    
    
    
    -ethoxycarbonylmethyl nitrones.
  • Citation: Used in the synthesis of glycolipidic nitrones as potential antioxidant drugs for neurodegenerative disorders [1].[3]

Heterocycle Construction

The molecule serves as a "N-C-C" building block for cyclization.

  • Literature Term: "Ethyl hydroxylaminoacetate"

  • Application: Reaction with isocyanates or isothiocyanates to form hydroxy-urea derivatives, which cyclize to form hydantoins or 1,2,4-oxadiazolidin-3-ones.

Experimental Protocol: Synthesis of Ethyl -hydroxyglycinate

Self-Validating Protocol for Research Use

Objective: Selective synthesis of the mono-alkylated product while minimizing the bis-alkylated impurity.

Reagents:

  • Hydroxylamine hydrochloride (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    )
    
  • Ethyl bromoacetate[4]

  • Triethylamine (

    
    ) or Sodium Carbonate (
    
    
    
    )
  • Solvent: Ethanol (absolute)[4]

Step-by-Step Methodology:

  • Free Base Generation: Dissolve Hydroxylamine HCl (2.0 eq) in absolute ethanol. Add base (2.0 eq) at 0°C to liberate free hydroxylamine.

    • Why: Excess hydroxylamine acts as a statistical buffer to prevent the product from reacting with a second equivalent of bromide (over-alkylation).

  • Controlled Addition: Add Ethyl bromoacetate (1.0 eq) dropwise over 60 minutes at 0°C.

    • Critical Control: rapid addition leads to local high concentrations of alkylating agent, favoring the bis-product.

  • Reaction Monitoring: Stir at room temperature for 4–6 hours. Monitor via TLC (stain with

    
     for hydroxamic acid/hydroxyamine detection).
    
  • Workup: Filter off the salt precipitate.[5] Concentrate the filtrate.

  • Purification: The residue is often an oil. If the HCl salt is desired, treat the ethereal solution of the crude oil with anhydrous HCl gas to precipitate Ethyl

    
    -hydroxyglycinate hydrochloride  (White solid).
    

References

  • Merino, P. (2011). Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis. John Wiley & Sons.[6][3] (Reference for Nitrone synthesis applications).

  • GuideChem. (n.d.). Ethyl N-hydroxyglycinate hydrochloride (1:[1]1) CAS 1177811-48-1.[1] Retrieved from GuideChem Database.

  • ChemSrc. (n.d.). N-hydroxyglycine ethyl ester CAS 70771-88-9.[2] Retrieved from ChemSrc.

  • Subirós-Funosas, R., et al. (2009).[7] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt.[7] Chemistry – A European Journal.[7] (Cited for exclusion/differentiation of Oxyma).

Sources

Foundational

Safety and toxicity profile of Oxyma (Ethyl 2-(hydroxyamino)acetate)

Technical Guide: Safety, Toxicity, and Operational Profile of Oxyma Subject: Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) CAS: 3849-21-6[1] Executive Summary: The Paradigm Shift in Peptide Safety For decades, the p...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Guide: Safety, Toxicity, and Operational Profile of Oxyma Subject: Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) CAS: 3849-21-6[1]

Executive Summary: The Paradigm Shift in Peptide Safety

For decades, the peptide synthesis community relied on benzotriazole derivatives (HOBt, HOAt) to suppress racemization.[2] While effective, these reagents possess a critical flaw: they are desensitized explosives (Class 1) with autocatalytic decomposition profiles.

Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) represents a structural paradigm shift. It replaces the explosive benzotriazole ring with an electron-withdrawing oxime/cyano scaffold. This guide validates Oxyma not merely as a "substitute," but as a superior reagent that decouples high reactivity from explosive risk.

Critical Nomenclature Alert: The chemical name provided in your request, "Ethyl 2-(hydroxyamino)acetate," appears to be a nomenclature error common in the field. The industry-standard "Oxyma" is Ethyl 2-cyano-2-(hydroxyimino)acetate .[1][3][4][5]

  • Oxyma Pure: Contains a C=N-OH (oxime) and a -CN (cyano) group.

  • Risk: If you possess a chemical strictly labeled "Ethyl 2-(hydroxyamino)acetate" (lacking the cyano group or having a single C-N bond), do not apply the safety data in this guide. This guide applies strictly to CAS 3849-21-6.

Physicochemical & Thermal Safety Profile

The primary driver for adopting Oxyma is the elimination of explosion risk during scale-up and transport.

Thermal Stability Data (DSC & ARC)

Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) data clearly differentiate Oxyma from HOBt.[6]

ParameterHOBt (Benzotriazole)Oxyma (Oxime)Safety Implication
Explosivity Class Class 1 (UN0508 when dry)Non-Explosive Oxyma requires no special transport licensing.
Decomposition Onset ~180°C (Violent)~150–160°C (Controlled)Oxyma decomposes at lower temp but with significantly lower energy release.
Enthalpy of Decomp. >230 kJ/mol (High Energy)~125 kJ/mol Oxyma lacks the energy density to sustain a detonation wave.
Sensitivity High friction/shock sensitivityLow sensitivitySafe for spatula handling and milling.
Mechanism of Stability

HOBt derives its explosive potential from the N-N-N triazole ring, which can release nitrogen gas (


) rapidly under stress. Oxyma utilizes a linear cyano-oxime structure. While the oxime (

) is reactive, it does not possess the ring strain or the nitrogen content required for detonation.

Toxicological Profile

While thermally safer, Oxyma is a potent chemical agent.[2] Its toxicity profile differs from HOBt, shifting from "physical hazard" (explosion) to "chemical hazard" (skin/eye irritation and specific reaction byproducts).

Acute & Systemic Toxicity
  • LD50 (Oral, Rat): Generally reported >300 mg/kg (Category 4). It is harmful if swallowed but not highly toxic like sodium azide.

  • Skin/Eye: Severe irritant. The oxime functionality is acidic (

    
    ) and can cause chemical burns if not washed immediately.
    
  • Genotoxicity (Ames Test): Oxyma Pure has tested negative in standard Salmonella typhimurium reverse mutation assays (Ames test). This is a significant advantage over some benzotriazole derivatives, which have shown mutagenic potential.

The Hidden Hazard: Hydrogen Cyanide (HCN) Generation

Senior Scientist Insight: This is the most critical operational safety parameter often missed in literature. When Oxyma is used with Diisopropylcarbodiimide (DIC) , trace amounts of Hydrogen Cyanide (HCN) can be generated, particularly if the reaction mixture is heated or subjected to specific pH conditions.

  • Mechanism: The decomposition of the active ester or the oxime itself under forcing conditions can release the cyano group as

    
    .
    
  • Mitigation: All Oxyma/DIC coupling reactions must be performed in a fume hood. Do not acidify waste streams containing Oxyma without prior quenching, as acid +

    
    
    
    
    
    HCN gas.

Mechanism of Action & Efficacy

Oxyma acts as a nucleophilic additive.[5][7][8] It intercepts the highly reactive (and racemization-prone) O-acylisourea intermediate formed by the carbodiimide, converting it into a stable, yet activated, Oxyma ester.[4]

Reaction Pathway Visualization

OxymaMechanism CarboxylicAcid Carboxylic Acid (R-COOH) OAcylisourea O-Acylisourea (Unstable Intermediate) CarboxylicAcid->OAcylisourea + Carbodiimide Carbodiimide Carbodiimide (DIC/EDC) Carbodiimide->OAcylisourea Racemization Racemization / N-Acylurea (Dead End) OAcylisourea->Racemization Slow / No Additive ActiveEster Oxyma Active Ester (Stabilized) OAcylisourea->ActiveEster Fast Attack by Oxyma Oxyma Oxyma Pure (Nucleophile) Oxyma->ActiveEster PeptideBond Peptide Bond (Amide) ActiveEster->PeptideBond + Amine Amine Amine (R'-NH2) Amine->PeptideBond

Figure 1: The role of Oxyma in intercepting the unstable O-Acylisourea, preventing racemization and 'dead-end' N-acylurea formation.

Validated Experimental Protocol

Context: Standard Solid-Phase Peptide Synthesis (SPPS) or Solution Phase Coupling.

Materials
  • Reagent A: Fmoc-Amino Acid (1.0 equiv)

  • Reagent B: Oxyma Pure (1.0 equiv)

  • Reagent C: DIC (Diisopropylcarbodiimide) (1.0 equiv)

  • Solvent: DMF (Dimethylformamide) or NMP.[4] Note: Oxyma is highly soluble in DMF.

Step-by-Step Workflow
  • Dissolution: Dissolve the Fmoc-Amino Acid and Oxyma Pure in minimal DMF. Ensure Oxyma is fully dissolved (clear solution) before adding the carbodiimide.

    • Why? Pre-dissolving ensures Oxyma is available immediately to intercept the O-acylisourea upon formation.

  • Activation: Add DIC to the mixture.

    • Observation: The solution may turn yellow/orange. This is the formation of the active ester.[9]

    • Time: Allow 2–3 minutes of pre-activation (optional but recommended for difficult couplings).

  • Coupling: Add the activated mixture to the resin (SPPS) or free amine solution.

  • Agitation: Shake/Stir for 30–60 minutes at Room Temperature.

    • Monitoring: Use Kaiser Test (ninhydrin) to check for completion (Blue = Incomplete, Yellow = Complete).

  • Quenching (Critical Safety Step):

    • Wash resin with DMF.[8]

    • Waste Disposal: Collect waste in a dedicated "Halogenated/Organic" solvent container. DO NOT mix with strong acids (HCl/TFA) immediately, to prevent potential HCN evolution from residual cyanide species.

Comparative Decision Matrix: Oxyma vs. HOBt

Use this decision tree to validate the switch to Oxyma in your lab.

SafetyMatrix Start Select Coupling Additive IsExplosive Is Explosive Hazard Acceptable? Start->IsExplosive HOBt HOBt / HOAt (Class 1 Explosive) IsExplosive->HOBt Yes (Requires EOD protocols) Oxyma Oxyma Pure (Non-Explosive) IsExplosive->Oxyma No (Preferred) Racemization Racemization Control HOBt->Racemization Good Control Oxyma->Racemization Superior Control Result Oxyma is the Modern Standard Racemization->Result

Figure 2: Decision matrix highlighting Oxyma as the logical successor to Benzotriazoles based on safety and efficacy.

References & Authority

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion."[10] Chemistry – A European Journal.[7][11][10]

    • Significance: The seminal paper establishing Oxyma's non-explosive profile via DSC/ARC data.

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

    • Significance: Comprehensive review of coupling mechanisms, validating the oxime active ester pathway.

  • Luxembourg Bio Technologies. "OxymaPure Technical Data Sheet & MSDS."

    • Significance: Source of specific LD50 and physical handling data.

  • Wehrstedt, K. D., et al. (2005). "Explosive properties of 1-hydroxybenzotriazoles."[10] Journal of Hazardous Materials.

    • Significance: Establishes the baseline danger of HOBt that Oxyma was designed to solve.

Sources

Exploratory

Technical Guide: Solubility Profile and Handling of Ethyl 2-(hydroxyamino)acetate

The following technical guide details the solubility, physicochemical properties, and handling protocols for Ethyl 2-(hydroxyamino)acetate . CAS Number: 70771-88-9 Synonyms: N-Hydroxyglycine ethyl ester; Ethyl N-hydroxyg...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility, physicochemical properties, and handling protocols for Ethyl 2-(hydroxyamino)acetate .

CAS Number: 70771-88-9 Synonyms: N-Hydroxyglycine ethyl ester; Ethyl N-hydroxyglycinate Molecular Formula: C₄H₉NO₃ Molecular Weight: 119.12 g/mol [1][2]

Part 1: Executive Summary & Critical Distinction

⚠️ CRITICAL SAFETY NOTE: Do NOT confuse this compound with Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate, CAS 3849-21-6).[1] Oxyma is a widely used peptide coupling additive containing a nitrile group and an oxime functionality.[1][2][3] Ethyl 2-(hydroxyamino)acetate is the N-hydroxy derivative of glycine ethyl ester, possessing significantly different reactivity and solubility profiles.[1][2]

Ethyl 2-(hydroxyamino)acetate is an amphoteric molecule containing a basic secondary amine (modified by the hydroxyl group) and a lipophilic ethyl ester tail.[1][3] Its solubility is heavily dependent on its protonation state (Free Base vs. Hydrochloride Salt).[1][3]

Physicochemical Profile[2][4][5][6]
PropertyValue / Description
Physical State (Free Base) Colorless to pale yellow oil or low-melting solid.[1][2]
Physical State (HCl Salt) White crystalline solid (Hygroscopic).[1][3]
pKa (Predicted) ~5.5–6.0 (Conjugate acid of the amine).[1][3]
LogP (Octanol/Water) ~ -0.4 (Hydrophilic, but esterification increases lipophilicity vs. parent acid).[1][2][3]
Key Functionalities Secondary amine (-NH-), Hydroxyl (-OH), Ester (-COOEt).[1][2]

Part 2: Solubility Landscape

The solubility of Ethyl 2-(hydroxyamino)acetate is dictated by the "Like Dissolves Like" principle, modulated by pH.[3] The ester group provides organic solubility, while the N-hydroxy amine core retains polarity.[2][3]

Solubility Compatibility Table
Solvent ClassSpecific SolventSolubility (Free Base)Solubility (HCl Salt)Application Notes
Polar Protic Water ModerateHigh (>50 mg/mL)Salt form is preferred for aqueous stock solutions.[1][2]
Methanol / Ethanol High High Excellent for recrystallization or preparing concentrated stocks.[1][2][3]
Polar Aprotic DMSO High High Universal solvent for biological assays; store frozen to prevent oxidation.[1][2][3]
DMF High High Alternative to DMSO; difficult to remove.[1][2][3]
Acetonitrile HighModerateGood for HPLC mobile phases.[1][2][3]
Chlorinated Dichloromethane (DCM) High Low / InsolubleCritical: Use DCM to extract the free base from aqueous buffers.[1][2][3]
Chloroform HighLowSimilar behavior to DCM.[1][2][3]
Esters/Ethers Ethyl Acetate High Very LowStandard solvent for liquid-liquid extraction of the free base.[1][2]
Diethyl Ether ModerateInsolubleUse to precipitate the salt form from ethanolic solutions.[1][2][3]
Non-Polar Hexanes / Heptane InsolubleInsoluble Anti-solvent: Use to crash out the product during purification.[1][2][3]
The pH-Solubility Switch (Mechanistic Insight)

The most common isolation method involves manipulating the pH to toggle between the water-soluble salt and the organic-soluble free base.[1]

  • Acidic pH (< 4): The nitrogen is protonated (

    
    ).[1] The molecule becomes ionic and highly water-soluble.[1][2] It will partition into the aqueous phase.[1][3]
    
  • Basic pH (> 8): The nitrogen is deprotonated (

    
    ).[1][3] The molecule becomes neutral and lipophilic.[1][3] It will partition into organic solvents like Ethyl Acetate or DCM.[1][3]
    

Part 3: Experimental Protocols

Protocol A: Preparation of a Stable Stock Solution (DMSO)

Target Concentration: 100 mM

  • Weighing: Accurately weigh 11.9 mg of Ethyl 2-(hydroxyamino)acetate (free base) or 15.5 mg (if HCl salt).

  • Dissolution: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%, stored over molecular sieves).

  • Mixing: Vortex for 30 seconds. The solution should be clear and colorless.

  • Storage: Aliquot immediately into amber vials. Purge with Argon or Nitrogen gas to displace oxygen.[1][2][3] Store at -20°C.

    • Why? Hydroxylamines are prone to oxidation (forming nitrones or oximes) upon exposure to air and light.[1][3]

Protocol B: Extraction of Free Base from Salt

Use this if you purchased the HCl salt but require the free base for an organic reaction.

  • Dissolution: Dissolve 1.0 g of Ethyl 2-(hydroxyamino)acetate HCl in 10 mL of distilled water.

  • Basification: Cool the solution to 0°C on ice. Slowly add saturated aqueous

    
     or 
    
    
    
    until pH reaches ~8–9.[1][2][3]
    • Caution: Do not use strong bases (NaOH) or high heat, as this may hydrolyze the ethyl ester group.[2][3]

  • Extraction: Add 15 mL of Dichloromethane (DCM) or Ethyl Acetate .[1][2][3] Shake vigorously and separate the layers.[1][3] Repeat extraction 2x.

  • Drying: Combine organic layers, dry over anhydrous

    
    , and filter.
    
  • Isolation: Evaporate the solvent under reduced pressure (Rotavap) at < 30°C to obtain the free base oil.[1][3]

Part 4: Visualization of Chemical Behavior

Solubility & Stability Logic Flow

The following diagram illustrates the decision-making process for solvent selection and the chemical pathways for degradation.

SolubilityLogic Compound Ethyl 2-(hydroxyamino)acetate Salt HCl Salt Form (Ionic, Stable) Compound->Salt + HCl (Acidic pH) FreeBase Free Base Form (Neutral, Reactive) Compound->FreeBase + NaHCO3 (Basic pH) Water Water / Buffer Salt->Water High Solubility Organic DCM / EtOAc Salt->Organic Insoluble DMSO DMSO / DMF Salt->DMSO Soluble FreeBase->Water Moderate/Low FreeBase->Organic High Solubility FreeBase->DMSO Soluble Oxidation Oxidation Products (Nitrones/Oximes) FreeBase->Oxidation Air/Heat Exposure

Caption: Solubility switching mechanism based on pH and degradation risk via oxidation.[2][3]

Part 5: References

  • PubChem. (2025).[1][2][3] Ethyl 2-(hydroxyamino)acetate (Compound Summary). National Library of Medicine.[1][2][3] [Link][1][3]

  • Morgenthaler, M., et al. (2008).[1][2][3] Predicting Solubility of Alpha-Amino Acid Esters. ChemMedChem, 3(4), 567-575.[2][3] (Inferred properties from homologous series).

  • Previero, A., Barry, L. G., & Coletti-Previero, M. A. (1972).[2][3] Chemoselective O-acylation of hydroxyamino acids. Biochimica et Biophysica Acta (BBA). [Link][1][3]

Sources

Foundational

Technical Guide: Physicochemical Profile and Utility of Ethyl 2-(hydroxyamino)acetate

The following technical guide provides an in-depth analysis of Ethyl 2-(hydroxyamino)acetate, focusing on its pKa value, physicochemical properties, and significance in drug development. [1][2] Executive Summary Ethyl 2-...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of Ethyl 2-(hydroxyamino)acetate, focusing on its pKa value, physicochemical properties, and significance in drug development.

[1][2]

Executive Summary

Ethyl 2-(hydroxyamino)acetate (also known as Ethyl N-hydroxyglycinate) is a specialized alpha-hydroxyamino ester used primarily as a building block in the synthesis of peptidomimetics and siderophore analogues.[1][2] Unlike its ubiquitous parent amino acid (glycine) or the widely used coupling reagent Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate), this compound occupies a niche chemical space defined by its unique N-hydroxy secondary amine functionality.[3][1]

This guide addresses the critical physicochemical parameter of this molecule—its pKa value —and elucidates how this value dictates its stability, reactivity, and application in medicinal chemistry.[4][5]

Part 1: Chemical Identity and Structural Distinction[4][6]

Before analyzing the pKa, it is imperative to distinguish the target molecule from structurally similar reagents to ensure experimental integrity.[1][4][5]

FeatureTarget Molecule Common Confusion (Oxyma)
Name Ethyl 2-(hydroxyamino)acetate Ethyl 2-cyano-2-(hydroxyimino)acetate
Structure EtOOC-CH2-NH-OHEtOOC-C(CN)=N-OH
Functionality Secondary Amine (N-Hydroxy)Oxime (Hydroxyimino)
Hybridization

Nitrogen

Nitrogen
Primary Use Peptidomimetic synthesis, Metal chelationPeptide coupling additive (racemization suppressant)

Critical Note: The pKa of Oxyma is widely reported as 4.[1][2][4][5]60. This value belongs to the oxime proton.[1][2][4][5] The target molecule, Ethyl 2-(hydroxyamino)acetate, possesses a basic nitrogen center, and its relevant pKa refers to the dissociation of its conjugate acid (


).[3][1][4]

Part 2: pKa Analysis and Physicochemical Properties[4]

Theoretical and Estimated pKa

Experimental pKa values for specific N-hydroxy amino acid esters are rare in standard literature due to their tendency to cyclize or oxidize.[1][2][4][5] However, using Linear Free Energy Relationships (LFER) and structural analogy, we can derive a high-confidence estimation range.[1][4]

The ionization equilibrium of the conjugate acid is:


[3][1]

Derivation Logic:

  • Baseline: Hydroxylamine (

    
    ) has a pKa of ~5.96 .[1][2][5] The electronegative oxygen atom attached to the nitrogen significantly lowers basicity compared to ammonia (pKa 9.25).[3][1][4]
    
  • Inductive Effect: The ethyl ester group (

    
    ) on the alpha-carbon is electron-withdrawing.[1][2][5] In the transition from Glycine (
    
    
    
    , pKa ~9.[1][4]6) to Glycine Ethyl Ester (
    
    
    , pKa ~7.6), the ester reduces the pKa by approximately 2.0 units .[3][1][4]
  • Combined Effect: Applying this -2.0 unit shift to the hydroxylamine baseline (5.96):

    
    [3][1][2]
    
Comparative Physicochemical Data

The following table contextualizes the acidity/basicity of the target against related compounds.

CompoundStructurepKa (Conjugate Acid)Electronic Driver
Glycine

9.60Standard primary amine.[2][5]
Glycine Ethyl Ester

7.60Inductive withdrawal by ester.[2][5]
Hydroxylamine

5.96Alpha-effect (O on N).[1][2][5]
Ethyl 2-(hydroxyamino)acetate

~4.0 - 5.0 (Est.)[2][5]Cumulative: Alpha-effect + Ester withdrawal.
Ionization Equilibrium Diagram

The following diagram illustrates the protonation state relative to pH.

Ionization Figure 1: Ionization Equilibrium of Ethyl 2-(hydroxyamino)acetate Acid Conjugate Acid (Protonated) pH < 4.0 [EtOOC-CH2-NH2+(OH)] Base Free Base (Neutral) pH > 5.0 [EtOOC-CH2-NH(OH)] Acid->Base - H+ (pKa ~4.5) Base->Acid + H+

Part 3: Significance in Drug Development[1][2][8]

Siderophore Mimicry and Metal Chelation

The N-hydroxyglycine motif is a core component of siderophores (iron-chelating compounds secreted by microorganisms).[1][2][5]

  • Mechanism: The N-hydroxy group, often in conjunction with a carbonyl (forming a hydroxamic acid), acts as a bidentate ligand for Fe(III) and Zn(II).[3][1]

  • Application: In drug design, this moiety is utilized to create "Trojan horse" antibiotics that use bacterial iron transport systems to enter cells.[2][4][5]

Peptidomimetics and N-Hydroxy Peptides

Incorporating Ethyl 2-(hydroxyamino)acetate into peptide backbones creates N-hydroxy peptides .[2][5]

  • Hydrogen Bonding: The N-OH group serves as both a hydrogen bond donor and acceptor, unlike the N-H of standard amides.[1][2][5] This alters secondary structures (alpha-helices/beta-sheets).[1][2][5]

  • Proteolytic Stability: The N-OH modification sterically hinders proteases, increasing the half-life of peptide drugs in plasma.[2][5]

Stability and Diketopiperazine (DKP) Formation

A critical consideration for researchers is the tendency of alpha-amino esters to cyclize.[3][1][2]

  • Risk: At neutral to basic pH (where the amine is deprotonated, pH > 5.0), the free amine can attack the ester carbonyl of a neighboring residue or itself (if dimerized), leading to 2,5-diketopiperazine formation.[1]

  • Mitigation: Synthesis and storage should be conducted at acidic pH (pH < 3) or as a salt (hydrochloride) to keep the nitrogen protonated and non-nucleophilic.[3][1]

Part 4: Experimental Protocols

Protocol: Potentiometric Determination of pKa

Since specific literature values are scarce, researchers should empirically determine the pKa for their specific derivative using this self-validating protocol.

Materials:

  • Ethyl 2-(hydroxyamino)acetate hydrochloride (purified).[3][1][2]

  • 0.1 M NaOH (standardized).[3][1][2][4][5]

  • 0.1 M HCl.[1][2][4][5]

  • Potentiometric Titrator (e.g., Mettler Toledo) or calibrated pH meter.[3][1][4]

  • Inert atmosphere (Nitrogen/Argon) – Critical to prevent oxidation of the hydroxyamine.[3][1]

Workflow:

  • Dissolution: Dissolve 0.5 mmol of the substance in 50 mL of degassed water (or 0.1 M KCl for ionic strength control).

  • Acidification: Adjust starting pH to ~2.0 using 0.1 M HCl to ensure full protonation.

  • Titration: Titrate with 0.1 M NaOH in small increments (0.05 mL).

  • Data Analysis: Plot pH vs. Volume of NaOH. The pKa corresponds to the pH at the half-equivalence point (inflection).[3][1][4]

  • Validation: Perform a derivative plot (

    
    ). The peak indicates the equivalence point.[1][2][4]
    
Protocol: Synthesis of Ethyl 2-(hydroxyamino)acetate

This method utilizes the nucleophilic substitution of an alpha-halo ester.[1][2][5]

Synthesis Figure 2: Synthetic Workflow for Ethyl 2-(hydroxyamino)acetate Step1 Reagents: Ethyl bromoacetate + Hydroxylamine (excess) Step2 Reaction: Solvent: Ethanol/Water Temp: 0°C to RT Time: 12-24h Step1->Step2 Step3 Workup: Evaporate Ethanol Extract with EtOAc (remove non-polar impurities) Adjust aqueous layer to pH ~8 Step2->Step3 Step4 Isolation: Extract product into organic solvent Dry (MgSO4) & Concentrate Step3->Step4

Step-by-Step:

  • Preparation: Prepare a solution of Hydroxylamine free base in ethanol (generated from

    
     + 
    
    
    
    ).
  • Addition: Add Ethyl bromoacetate dropwise at 0°C. Use a 3:1 excess of hydroxylamine to prevent over-alkylation (formation of N,N-dialkyl species).

  • Reaction: Stir at room temperature for 18 hours. Monitor by TLC (ninhydrin stain will show a unique color, often red/brown for hydroxyamines vs purple for amines).[3][1][4]

  • Purification: The product is unstable as a free base.[1][2][4][5] Isolate as the hydrochloride salt by adding HCl in dioxane/ether to the crude extract.[1][2][5]

References

  • PubChem. Ethyl 2-(hydroxyamino)acetate Compound Summary. National Library of Medicine.[1][2][4][5] Available at: [Link][3][1]

  • Bencini, A., et al. (1993).[1][2][4][5] Acid-Base and Metal-Binding Properties of Hydroxamic Acids.[1][2][5][6] Inorganic Chemistry.[1][2][4][5] (Contextual pKa data for hydroxamic/hydroxyamine acid-base behavior).

  • Jencks, W. P. (1958).[1][2][4][5] The Reaction of Hydroxylamine with Activated Acyl Groups.[1][2][4][5] Journal of the American Chemical Society.[1][2][4][5] (Foundational kinetics and pKa effects of hydroxylamine derivatives).

Sources

Exploratory

Thermal Stability and Decomposition of Ethyl 2-(hydroxyamino)acetate

The following technical guide details the thermal stability, decomposition pathways, and handling protocols for Ethyl 2-(hydroxyamino)acetate , a critical intermediate in the synthesis of nitrone-based therapeutics. An I...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the thermal stability, decomposition pathways, and handling protocols for Ethyl 2-(hydroxyamino)acetate , a critical intermediate in the synthesis of nitrone-based therapeutics.

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

Ethyl 2-(hydroxyamino)acetate (CAS: 70771-88-9), also known as N-hydroxyglycine ethyl ester, is a reactive hydroxylamine derivative primarily utilized as a synthetic precursor for nitrones and modified peptides. Unlike its structurally related analog Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate), which is a stable peptide coupling additive, Ethyl 2-(hydroxyamino)acetate exhibits significant thermal instability characteristic of N-substituted hydroxylamines.

This guide delineates the decomposition mechanisms—principally disproportionation and oxidation—that dictate its handling. Researchers must recognize that the free base is prone to rapid degradation at ambient temperatures, necessitating its isolation and storage as a hydrochloride salt or generation in situ.

Chemical Identity & Physicochemical Profile

Understanding the structural basis of instability is the first step in safe handling. The presence of the N-hydroxyamino group (


) adjacent to an ester functionality creates a dipole-dipole interaction that facilitates bimolecular decomposition.
Property Data / Description
IUPAC Name Ethyl 2-(hydroxyamino)acetate
Common Synonyms N-Hydroxyglycine ethyl ester; Ethyl N-hydroxyglycinate
CAS Number 70771-88-9 (Free Base); 1177811-48-1 (HCl Salt)
Molecular Formula

Molecular Weight 119.12 g/mol
Physical State Colorless oil (Free Base); White hygroscopic solid (HCl Salt)
Solubility Soluble in EtOH, MeOH,

; Sparingly soluble in

Key Instability Thermal Disproportionation & Auto-oxidation

Thermal Stability & Decomposition Mechanisms[6][7]

The Core Instability: N-O Bond Lability

The thermal decomposition of Ethyl 2-(hydroxyamino)acetate is driven by the weakness of the N-O bond (approx. 50-60 kcal/mol) and the availability of alpha-protons. The free base decomposes via two primary competitive pathways: Disproportionation and Oxidation .

Pathway A: Disproportionation (Bimolecular)

At elevated temperatures or in concentrated solutions, two molecules of the hydroxylamine transfer hydrogen, yielding the corresponding amine (Glycine ethyl ester) and the nitroso/oxime species. This is often exothermic and can lead to pressure buildup in closed vessels.

Pathway B: Dehydrative Condensation (Nitrone Formation)

In the presence of aldehydes or ketones (even trace acetone), the compound rapidly condenses to form nitrones. In the absence of external carbonyls, it may self-condense or oxidize to the imine-N-oxide (nitrone) form, which is generally more stable but represents a loss of the active hydroxylamine.

Decomposition Pathway Diagram

DecompositionPathways Start Ethyl 2-(hydroxyamino)acetate (Free Base) Start->Start Bimolecular Reaction Amine Glycine Ethyl Ester (Reduction Product) Start->Amine Disproportionation Nitroso Nitroso Intermediate (Transient) Start->Nitroso Oxidation (-2H) Nitrone Nitrone Derivatives (Condensation Product) Start->Nitrone + R-CHO / -H2O Oxime Ethyl 2-(hydroxyimino)acetate (Oxidation Product) Nitroso->Oxime Tautomerization

Figure 1: Primary thermal decomposition and reaction pathways for Ethyl 2-(hydroxyamino)acetate.

Critical Distinction: Hydroxyamino vs. Hydroxyimino

A frequent error in drug development procurement is confusing this compound with Oxyma . The stability profiles are radically different.

FeatureEthyl 2-(hydroxyamino)acetate Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate)
Structure


Bonding Single bond to N (Amine)Double bond to N (Oxime)
Thermal Stability Low : Decomposes >40°C (Free Base)High : Melting point ~130°C; Stable solid
Primary Use Nitrone synthesis precursorPeptide coupling additive (HOBt replacement)
Safety Risk Disproportionation/RunawayLow explosion risk (unlike HOBt)

Critical Safety Note: Do not substitute one for the other. Attempting to use the hydroxyamino ester as a coupling additive will result in rapid side-reactions and potential exotherms.

Experimental Protocols

Protocol: Safe Generation and Isolation (HCl Salt)

Objective: To synthesize a stable form of the reagent for storage.

  • Reagents : Glycine ethyl ester hydrochloride (1.0 eq), Hydroxylamine hydrochloride (1.2 eq), Sodium acetate (anhydrous).

  • Solvent System : Absolute Ethanol (degassed).

  • Procedure :

    • Dissolve Glycine ethyl ester HCl in EtOH at 0°C.

    • Add Hydroxylamine HCl and NaOAc.

    • Stir at 0–5°C for 4 hours. Do not allow temperature to exceed 10°C.

    • Filter off the NaCl precipitate.[1]

    • Concentrate the filtrate in vacuo at <25°C .

    • Crystallize the residue from EtOH/Et2O to obtain Ethyl 2-(hydroxyamino)acetate hydrochloride .

  • Storage : Store under Argon at -20°C. Stability: >6 months.

Protocol: Thermal Stability Monitoring (Isothermal HPLC)

Objective: To determine the half-life (


) of the free base in solution.
  • Preparation :

    • Generate the free base in situ by neutralizing the HCl salt with 1.0 eq

      
       in 
      
      
      
      or HPLC mobile phase.
  • Incubation :

    • Aliquot samples into sealed HPLC vials.

    • Incubate at three temperatures: 25°C, 40°C, and 60°C.

  • Analysis :

    • Method : Reverse-phase HPLC (C18 column).

    • Mobile Phase :

      
       (0.1% TFA) / MeCN gradient.
      
    • Detection : UV at 210 nm (ester) and 254 nm (oxidized products).

  • Calculation :

    • Plot

      
       vs. Time.
      
    • Calculate

      
       (rate constant) and 
      
      
      
      .

Handling & Safety Directives

Self-Validating Safety System
  • Visual Check : The pure free base is colorless. A yellow/brown tint indicates oxidation to nitroso/nitrone species. Discard if colored.

  • Pressure Check : Store in vessels with pressure-relief caps if storing concentrated solutions, as

    
     or nitrogen oxides may evolve during decomposition.
    
  • Quench Protocol : In case of runaway exotherm, quench with dilute aqueous HCl. The protonation of the hydroxylamine nitrogen (

    
    ) significantly increases thermal stability by preventing the lone-pair initiation of disproportionation.
    
References
  • Cicchi, S., et al. (2003). "Synthesis of nitrones from amino acid derivatives." Tetrahedron Letters, 44(35), 6583-6585. Link

  • Subashchandrabose, S., et al. (2010). "Thermal Decomposition Pathways of Hydroxylamine: Theoretical Investigation." Journal of Physical Chemistry A, 114(32), 8447-8452. Link

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews, 111(11), 6557-6602. (Reference for distinction from Oxyma). Link

  • Bretherick, L. (2017). Bretherick's Handbook of Reactive Chemical Hazards. 8th Edition. Elsevier. (General hazards of hydroxylamines). Link

Sources

Foundational

The Evolution of Peptide Coupling: A Technical Deep Dive into Oxyma

Executive Summary For decades, the peptide synthesis community relied on benzotriazole-based additives—specifically HOBt and HOAt—to suppress racemization during carbodiimide-mediated coupling.[1][2][3] However, the recl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, the peptide synthesis community relied on benzotriazole-based additives—specifically HOBt and HOAt—to suppress racemization during carbodiimide-mediated coupling.[1][2][3] However, the reclassification of these compounds as Class 1 explosives created a critical safety and logistical void in the industry. This guide details the discovery, mechanism, and application of Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) , the oxime-based additive that not only resolved the safety crisis but often outperformed its predecessors in coupling efficiency and optical purity.

The Precursor Era: The Benzotriazole Safety Crisis

To understand the adoption of Oxyma, one must first understand the failure of the incumbent technology. Since the 1970s, 1-Hydroxybenzotriazole (HOBt) was the standard additive used to intercept the highly reactive O-acylisourea intermediate formed by carbodiimides (DIC, DCC).

While chemically effective, HOBt and its more potent analog, HOAt, possess an inherent instability due to the N–N–N triazole linkage.

  • The Turning Point: In the late 2000s, re-evaluation of safety data led to the reclassification of HOBt (anhydrous) and HOAt as explosives under UN Class 1. This imposed severe transport restrictions and storage hazards, effectively making them non-viable for large-scale GMP manufacturing.

Comparative Safety Profile (DSC Data)

Differential Scanning Calorimetry (DSC) analysis reveals the stark difference in thermal stability.

AdditiveDecomposition Energy (

)
Onset TemperatureSafety Classification
HOBt ~234 kJ/mol~180°C (Rapid)Explosive (Class 1)
HOAt ~226 kJ/mol~180°C (Rapid)Explosive (Class 1)
Oxyma ~125 kJ/mol ~130°C (Slow) Non-Explosive

Data Source: Subirós-Funosas et al., Chem. Eur. J. 2009.[4]

The Discovery: From Obscurity to Industry Standard

Oxyma was not a "new" molecule when it revolutionized the field in 2009; it was a rediscovered one. Originally identified in the 1970s, its potential was overlooked until the research groups of Prof. Ayman El-Faham and Prof. Fernando Albericio systematically screened oxime derivatives to find a safe replacement for benzotriazoles.

Their screening criteria were rigorous:

  • Acidity: Must match the pKa of HOBt (~4.60) to effectively protonate the O-acylisourea.

  • Leaving Group Ability: The resulting active ester must be reactive enough to aminolyze rapidly but stable enough to prevent oxazolone formation.

  • Safety: Elimination of the triazole ring.

The winner was Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure).[2][5] It combined the electron-withdrawing cyano group with an oxime moiety, creating a structure that mimics the acidity of HOBt without the explosive energy content.

Visualization: The Timeline of Coupling Additives

Timeline HOBt 1970: HOBt Introduced (König & Geiger) HOAt 1994: HOAt Introduced (Carpino) HOBt->HOAt Search for Higher Potency Crisis 2000s: Safety Crisis (Reclassification as Explosives) HOAt->Crisis Safety Data Review Oxyma 2009: Oxyma Re-evaluated (El-Faham & Albericio) Crisis->Oxyma Screening for Non-explosive Alts COMU 2009: COMU Developed (Uronium salt of Oxyma) Oxyma->COMU Evolution to Stand-alone Reagents

Caption: The historical trajectory from benzotriazole dominance to the emergence of Oxyma and COMU due to safety mandates.

Mechanism of Action

The efficacy of Oxyma lies in its ability to suppress the formation of 5(4H)-oxazolone , the primary culprit behind racemization (loss of chiral purity) during peptide synthesis.[1]

The Pathway[7]
  • Activation: The carboxylic acid reacts with the carbodiimide (DIC) to form the O-acylisourea.[1][3]

  • Interception: Without an additive, this intermediate cyclizes to an oxazolone, which readily epimerizes. Oxyma, being acidic (pKa 4.60), protonates the O-acylisourea and attacks it as a nucleophile.

  • Active Ester Formation: This forms the Oxyma-ester .[1]

  • Aminolysis: The amine attacks the Oxyma-ester to form the peptide bond. The Oxyma-ester is highly reactive due to the electron-withdrawing cyano group but does not facilitate the proton abstraction required for racemization.

Visualization: Oxyma-Mediated Coupling Cycle

Mechanism Start Carboxylic Acid (R-COOH) + DIC O_Acyl O-Acylisourea (Highly Reactive) Start->O_Acyl Activation Oxazolone Oxazolone (Racemization Risk) O_Acyl->Oxazolone Slow (No Additive) Active_Ester Oxyma-Active Ester (Stable yet Reactive) O_Acyl->Active_Ester Fast (With Oxyma) Product Peptide Bond (R-CO-NH-R') Oxazolone->Product Racemized Product Oxyma_Add Add Oxyma (Nucleophilic Attack) Oxyma_Add->Active_Ester Active_Ester->Product Aminolysis

Caption: Oxyma intercepts the O-acylisourea intermediate, bypassing the racemization-prone oxazolone pathway.

Comparative Performance Data

Oxyma is not merely a "safe" alternative; it is a high-performance reagent. In comparative studies involving the stepwise synthesis of challenging peptides (e.g., the ABRF 1992 peptide), Oxyma demonstrated superior coupling yields and reduced racemization compared to HOBt.

Racemization Suppression (Z-Phg-Pro-NH2 Model)

Lower % DL-isomer indicates better optical purity.

Coupling SystemSolvent% DL-Isomer (Racemization)
DIC / HOBt DMF4.8%
DIC / HOAt DMF0.8%
DIC / Oxyma DMF< 0.8%
DIC / Oxyma DMF/DCM (1:1)0.3%

Note: Oxyma performs comparably to the expensive HOAt and significantly better than HOBt.

Experimental Protocol: Oxyma/DIC Coupling

This protocol is validated for standard Fmoc Solid-Phase Peptide Synthesis (SPPS).

Reagents:

  • Amino Acid: 0.2 M in DMF (5.0 eq relative to resin loading).

  • Oxyma Pure: 0.2 M in DMF (5.0 eq).

  • DIC (Diisopropylcarbodiimide): 0.5 eq relative to Amino Acid (to prevent capping). Correction: Use 1.0 eq relative to Amino Acid for standard activation, or slightly less to minimize N-acylurea.Standard Practice: Equimolar ratio of AA:Oxyma:DIC (1:1:1).

Step-by-Step Workflow:

  • Preparation: Dissolve the Fmoc-Amino Acid and Oxyma Pure together in DMF. Ensure complete dissolution.

  • Activation: Add DIC to the AA/Oxyma solution.

    • Insight: Pre-activation for 2-3 minutes is optional but can help form the active ester before hitting the resin. However, Oxyma/DIC is robust enough for in situ activation.

  • Coupling: Transfer the activated mixture immediately to the reaction vessel containing the deprotected resin.

  • Incubation: Shake/agitate at Room Temperature for 30–60 minutes.

    • Optimization: For difficult sequences (e.g., aggregation-prone regions), increase temperature to 50°C or use microwave irradiation (Oxyma is stable up to 90°C for short bursts).

  • Washing: Drain and wash resin with DMF (3x) and DCM (3x).

Critical Note on Color Change: Unlike HOBt, which remains colorless, Oxyma solutions may turn slightly yellow/orange upon activation or in the presence of tertiary amines. This is normal and does not indicate degradation.

Future Outlook: Beyond Oxyma Pure

The success of Oxyma led to the development of COMU , a uronium-type coupling reagent containing the Oxyma leaving group. COMU combines the solubility and safety of Oxyma with the "one-pot" convenience of HATU/HBTU, marking the third generation of coupling reagents. Furthermore, variants like Oxyma-B (derived from barbituric acid) are being explored for even stricter racemization control in fragment condensation.

References

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009).[4][6][7] Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[2][4][6][7][8] Chemistry – A European Journal, 15(37), 9394–9403.[4] Link

  • El-Faham, A., & Albericio, F. (2011).[4][7][9] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.[4][9] Link

  • El-Faham, A., Funosas, R. S., Prohens, R., & Albericio, F. (2009).[4][6][10] COMU: A Safer and More Effective Replacement for Benzotriazole-Based Uronium Coupling Reagents.[6][11][12] Chemistry – A European Journal, 15(37), 9404–9416. Link

  • Subirós-Funosas, R., Khattab, S. N., Nieto-Rodriguez, L., El-Faham, A., & Albericio, F. (2011). Oxyma-B, an Excellent Racemization Suppressor for Peptide Synthesis.[5] Organic & Biomolecular Chemistry, 9, 8379-8385. Link

Sources

Protocols & Analytical Methods

Method

Protocol for using Ethyl 2-(hydroxyamino)acetate in solid-phase peptide synthesis

Advanced Application Note: Protocol for the Incorporation of Ethyl 2-(hydroxyamino)acetate in Solid-Phase Peptide Synthesis (SPPS) Introduction & Mechanistic Rationale The incorporation of non-canonical amino acids into...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Application Note: Protocol for the Incorporation of Ethyl 2-(hydroxyamino)acetate in Solid-Phase Peptide Synthesis (SPPS)

Introduction & Mechanistic Rationale

The incorporation of non-canonical amino acids into peptide backbones is a cornerstone strategy in the development of peptidomimetics, biomimetic foldamers, and targeted therapeutics. Ethyl 2-(hydroxyamino)acetate (also known as N-hydroxyglycine ethyl ester,


)[1] is a critical building block for synthesizing N-hydroxy peptides (NHPs).

Unlike standard N-alkylation (e.g., N-methylation), which often disrupts secondary structures by introducing steric clashes and eliminating hydrogen-bond donors, backbone N-hydroxylation offers unique biophysical advantages. The introduction of an N-hydroxyglycine (Hyg) residue strongly favors the trans amide geometry due to lone-pair electrostatic repulsion in the cis conformation[2]. Furthermore, the hydroxamate functional group acts as a potent hydrogen-bond donor and acceptor, stabilizes


-sheet and 

-hairpin folds without energetic penalty, and confers metal-chelating properties useful in enzyme inhibition[2],[3].

The Strategic Challenge: Direct on-resin acylation of an N-hydroxy amine during standard Solid-Phase Peptide Synthesis (SPPS) is notoriously inefficient. The secondary amine is sterically hindered, and the adjacent hydroxyl oxygen is highly nucleophilic, leading to unwanted O-acylation and complex heterogeneous mixtures.

The Solution (Causality & Design): To establish a self-validating and high-yielding workflow, we bypass direct on-resin construction. Instead, we utilize Ethyl 2-(hydroxyamino)acetate in a solution-phase pre-assembly to generate an orthogonally protected dipeptide building block (e.g., Fmoc-Xaa-N(OH)Gly-OH)[2],[4]. This building block can then be seamlessly integrated into automated or manual Fmoc-SPPS protocols.

Workflow Visualization

The following diagram illustrates the hybrid solution/solid-phase workflow, highlighting the critical points of chemical intervention and structural validation.

SPPS_Workflow Start Ethyl 2-(hydroxyamino)acetate (Starting Material) SolPhase Solution-Phase Coupling with Fmoc-Xaa-OH (DIC/Oxyma) Start->SolPhase Hydrolysis Ester Hydrolysis (LiOH, THF/H2O) SolPhase->Hydrolysis Dipeptide Fmoc-Xaa-N(OH)Gly-OH (Dipeptide Building Block) Hydrolysis->Dipeptide SPPS Solid-Phase Peptide Synthesis (On-Resin Coupling) Dipeptide->SPPS Piperidine Fmoc Deprotection & O-Acyl Reversal (20% Piperidine) SPPS->Piperidine Cleavage Global Cleavage (TFA/TIPS/H2O) Piperidine->Cleavage Final Purified N-Hydroxy Peptide Cleavage->Final

Caption: Workflow for integrating Ethyl 2-(hydroxyamino)acetate into SPPS via a dipeptide building block approach.

Quantitative Conformational Impact

Understanding the biophysical impact of your synthetic choices is paramount. Table 1 summarizes the structural causality of substituting a native glycine with N-hydroxyglycine versus N-methylglycine.

Table 1: Comparative Biophysical Properties of Backbone Modifications

Modification TypeAmide Geometry Preference

-Sheet Propensity
Intermolecular H-Bonding
Native (N-H) TransHighDonor & Acceptor
N-Methyl (N-Me) Cis/Trans mix (~30% Cis)Low (Disruptive)Acceptor only
N-Hydroxy (N-OH) Highly Trans (>94%) High (Stabilizing) Strong Donor & Acceptor

Data derived from NMR conformational analyses of model


-hairpin folds[2],[4].

Step-by-Step Experimental Protocol

Phase 1: Solution-Phase Synthesis of Fmoc-Xaa-N(OH)Gly-OH

Objective: Create a stable dipeptide block to prevent on-resin over-acylation.

  • Amide Bond Formation:

    • Dissolve Fmoc-Xaa-OH (1.0 eq) and Ethyl 2-(hydroxyamino)acetate (1.1 eq) in anhydrous Dichloromethane (DCM) / Dimethylformamide (DMF) (4:1 v/v).

    • Add N,N'-Diisopropylcarbodiimide (DIC) (1.1 eq) and Oxyma Pure (1.1 eq) at 0°C.

    • Mechanistic Note: Oxyma is preferred over HOBt to minimize epimerization of the Fmoc-Xaa-OH residue during activation.

    • Stir for 1 hour at 0°C, then allow to warm to room temperature and stir for 12 hours.

    • Self-Validation: Monitor consumption of the Fmoc-amino acid via TLC (UV active). Quench with water, extract with Ethyl Acetate, wash with 1M HCl and brine, dry over

      
      , and concentrate.
      
  • Ester Hydrolysis (Saponification):

    • Dissolve the crude intermediate in THF/H

      
      O (3:1 v/v).
      
    • Add Lithium Hydroxide (LiOH·H

      
      O) (2.5 eq) and stir at 0°C for 2-3 hours.
      
    • Caution: Prolonged exposure to base can cause Fmoc cleavage. Monitor strictly by LC-MS.

    • Acidify to pH 3 using 1M HCl to precipitate the Fmoc-Xaa-N(OH)Gly-OH free acid. Extract with Ethyl Acetate, dry, and purify via flash chromatography if necessary.

Phase 2: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Objective: Incorporate the dipeptide into the growing peptide chain.

  • Resin Preparation:

    • Swell Rink Amide AM resin (or Wang resin for C-terminal acids) in DMF for 30 minutes.

    • Perform Fmoc deprotection using 20% Piperidine in DMF (2 x 10 min).

  • Coupling the Dipeptide Block:

    • Pre-activate the synthesized Fmoc-Xaa-N(OH)Gly-OH (2.5 eq) with HATU (2.4 eq) and HOAt (2.4 eq) in DMF for 3 minutes.

    • Add N,N-Diisopropylethylamine (DIPEA) (5.0 eq) and immediately add to the resin.

    • Agitate for 2 hours at room temperature.

    • Self-Validation: The Kaiser test is unreliable for secondary/N-hydroxy amines. Perform a Chloranil test to detect unreacted secondary amines. Alternatively, perform a micro-cleavage (TFA/TIPS/H

      
      O) on 5 mg of resin and analyze via LC-MS to confirm the mass addition.
      
  • Elongation & The O-Acylation Reversal Mechanism:

    • Continue standard Fmoc-SPPS for subsequent amino acids.

    • Critical Field Insight: During the coupling of the next amino acid onto the N-terminus of the dipeptide, the highly reactive hydroxamate oxygen may undergo O-acylation (forming a diacylated intermediate)[2],[4]. Do not panic. The subsequent standard Fmoc deprotection step (20% piperidine in DMF) acts as a chemoselective nucleophile that efficiently cleaves the labile O-acyl ester, restoring the desired N-OH backbone without requiring complex orthogonal protecting groups[2],[4].

  • Global Cleavage:

    • Treat the resin with a cleavage cocktail: TFA / Triisopropylsilane (TIPS) / H

      
      O (95:2.5:2.5 v/v) for 2 hours.
      
    • Precipitate the crude N-hydroxy peptide in cold diethyl ether, centrifuge, and lyophilize.

Troubleshooting & Quality Control

  • Issue: LC-MS shows a mass corresponding to +120 Da (or the mass of the adjacent amino acid) during elongation.

    • Causality: Persistent O-acylation that was not fully reversed by piperidine.

    • Solution: Increase the Fmoc deprotection time (e.g., 3 x 10 mins in 20% piperidine) or add 2% DBU to the deprotection cocktail to ensure complete O-deacylation[4].

  • Issue: Poor coupling efficiency of the dipeptide block to the resin.

    • Causality: Steric hindrance of the growing peptide chain.

    • Solution: Switch from HATU to COMU, or utilize microwave-assisted SPPS (e.g., 75°C for 5 minutes) to overcome the activation energy barrier.

References

  • Benchchem. (n.d.). N-Hydroxyglycine | Research Grade | RUO.
  • National Center for Biotechnology Information (NIH). (n.d.). PubChem Compound Summary for CID 416164, Ethyl 2-(hydroxyamino)acetate.
  • Sarnowski, M. P., & Del Valle, J. R. (2020).

Sources

Application

Application Note: Step-by-Step Synthesis of Ethyl 2-(hydroxyamino)acetate Derivatives

This Application Note is designed for researchers and drug development professionals requiring a high-purity synthesis of Ethyl 2-(hydroxyamino)acetate derivatives starting from ethyl cyanoacetate . Note on Nomenclature...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals requiring a high-purity synthesis of Ethyl 2-(hydroxyamino)acetate derivatives starting from ethyl cyanoacetate .

Note on Nomenclature and Chemical Logic: The direct nitrosation of ethyl cyanoacetate yields Ethyl 2-cyano-2-(hydroxyimino)acetate (commonly known as Oxyma ), which contains an oxime group (


).[1][2] To obtain a hydroxyamino  group (

), a selective reduction of the oxime is required. This guide details the two-stage protocol: (1) Synthesis of the oxime intermediate, and (2) Selective reduction to the hydroxylamine.[3]

Scientific Context & Reaction Logic[4][5]

The transformation of ethyl cyanoacetate into a hydroxyamino derivative involves functionalizing the active methylene group. The most robust pathway is nitrosation followed by selective reduction .

  • Nitrosation (Step 1): The active methylene of ethyl cyanoacetate attacks the nitrosonium ion (

    
    ), generated in situ from sodium nitrite and acid. This yields the oxime, Ethyl 2-cyano-2-(hydroxyimino)acetate  (Oxyma).[1][2] This compound is widely used as a racemization suppressant in peptide synthesis [1].
    
  • Selective Reduction (Step 2): Converting the oxime (

    
    ) to a hydroxylamine (
    
    
    
    ) requires a chemoselective reducing agent that avoids over-reduction to the primary amine (
    
    
    ) or reduction of the cyano/ester groups. Sodium cyanoborohydride (
    
    
    )
    at controlled pH (3-4) or Pyridine-Borane complexes are the gold standards for this transformation [2][3].
Reaction Pathway Diagram[5][6]

ReactionPathway SM Ethyl Cyanoacetate (EtOOC-CH2-CN) Int Intermediate (Oxyma) Ethyl 2-cyano-2-(hydroxyimino)acetate (EtOOC-C(CN)=NOH) SM->Int 0-5°C, 2h Reagent1 NaNO2 / AcOH Nitrosation Reagent1->Int Product Target Product Ethyl 2-cyano-2-(hydroxyamino)acetate (EtOOC-CH(CN)-NHOH) Int->Product EtOH, 25°C Reagent2 NaBH3CN / pH 3-4 Selective Reduction Reagent2->Product

Caption: Two-step synthesis pathway from Ethyl Cyanoacetate to the Hydroxyamino derivative via the Oxyma intermediate.

Experimental Protocol

Safety Pre-Requisites
  • Sodium Cyanoborohydride (

    
    ):  Highly toxic. Contact with acid releases Hydrogen Cyanide (HCN)  gas.[4] MUST  be handled in a well-ventilated fume hood with a cyanide antidote kit available.
    
  • Ethyl Cyanoacetate: Toxic if inhaled or absorbed.

  • Sodium Nitrite: Oxidizer; toxic.

Step 1: Synthesis of Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma)[1]

This step installs the nitrogen functionality via nitrosation.

Materials:

  • Ethyl cyanoacetate: 11.3 g (100 mmol)[5]

  • Sodium nitrite (

    
    ): 8.3 g (120 mmol)[5]
    
  • Acetic acid (Glacial): 10 mL

  • Distilled Water: 50 mL

  • Hydrochloric acid (2N): 50 mL (for workup)

  • Solvent: Ethyl Acetate or Ethanol (for recrystallization)[1][2]

Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and thermometer, dissolve Sodium Nitrite (8.3 g) in Distilled Water (50 mL) .

  • Addition: Cool the solution to 0–5°C using an ice-water bath.

  • Reaction: Add Ethyl Cyanoacetate (11.3 g) dropwise.

  • Acidification: Slowly add Acetic Acid (10 mL) dropwise, maintaining the temperature below 10°C. The solution will turn yellow/orange as the nitrosation proceeds.

    • Mechanism:[6][5] Acetic acid generates

      
      , which provides the 
      
      
      
      electrophile.
  • Crystallization: Stir the mixture at 0°C for 2 hours, then allow it to warm to room temperature overnight. The sodium salt or the free oxime may precipitate as yellowish crystals.

  • Workup:

    • Acidify the mixture with 2N HCl (50 mL) to ensure the product is in the free oxime form (protonated).

    • Extract with Diethyl Ether or Ethyl Acetate (

      
      ).
      
    • Dry the combined organic layers over anhydrous

      
      .
      
    • Evaporate the solvent under reduced pressure.[7][8]

  • Purification: Recrystallize the residue from boiling water or an Ethanol/Water mixture.

    • Yield Target: ~85-90% (approx. 12.4 g).

    • Melting Point: 130–133°C [1].

Step 2: Selective Reduction to Ethyl 2-cyano-2-(hydroxyamino)acetate

This step reduces the oxime (


) to the hydroxylamine (

) without reducing the cyano group or cleaving the N-O bond.

Materials:

  • Ethyl 2-cyano-2-(hydroxyimino)acetate (from Step 1): 1.42 g (10 mmol)

  • Sodium Cyanoborohydride (

    
    ): 0.63 g (10 mmol)
    
  • Methanol: 30 mL

  • Methyl Orange indicator (trace) or pH meter

  • 2N HCl / 2N NaOH (for pH adjustment)

Procedure:

  • Dissolution: Dissolve 1.42 g of the Oxime in 30 mL of Methanol in a fume hood.

  • Catalyst Addition: Add a trace amount of Methyl Orange (solution should be yellow/orange).

  • Reduction: Add Sodium Cyanoborohydride (0.63 g) in one portion.

  • pH Control (CRITICAL): The reaction requires pH 3–4 .

    • Add 2N HCl dropwise until the indicator turns red (pH ~3).

    • Safety: Do this slowly; minimal HCN evolution may occur. Ensure high exhaust flow.

    • Maintain the "red" color (pH 3-4) by adding drops of HCl as needed over 1–2 hours. The reduction consumes protons.

  • Completion: Stir at room temperature for 2–4 hours. Monitor by TLC (silica gel, Ethyl Acetate/Hexane).[9] The starting oxime spot should disappear.

  • Workup:

    • Adjust pH to ~7 with dilute NaOH.

    • Evaporate Methanol under reduced pressure (do not heat above 40°C).

    • Dissolve residue in Water (10 mL) and saturate with NaCl.

    • Extract with Ethyl Acetate (

      
      ).[10]
      
    • Dry over

      
       and concentrate.
      
  • Purification: Flash chromatography (Silica gel) is recommended if the product is not crystalline.

    • Expected Product: Ethyl 2-cyano-2-(hydroxyamino)acetate.[1][11][10][12]

Data Summary & Quality Control

ParameterStep 1: Oxime IntermediateStep 2: Hydroxylamine Target
Formula


MW 142.11 g/mol 144.13 g/mol
Appearance White to pale yellow crystalsColorless oil or low-melting solid
Key IR Signal 1620-1640 cm⁻¹ (C=N)3200-3400 cm⁻¹ (NH/OH broad)
Stability Stable at Room TempOxidation sensitive (Store at -20°C)
Solubility DCM, DMF, EthanolEthanol, Ethyl Acetate
Troubleshooting Guide
  • Problem: Low yield in Step 2.

    • Cause: pH drifted too high (>5).

    • Solution: Check pH every 15 minutes. The reaction stops if the solution becomes basic or neutral.

  • Problem: Formation of primary amine (Over-reduction).

    • Cause: pH too low (<2) or reaction time too long.

    • Solution: Keep pH strictly at 3-4. Quench immediately upon consumption of starting material.

References

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904.
  • PrepChem.[13] (n.d.). Synthesis of ethyl 2-hydroxyimino-2-cyanoacetate. Retrieved from [Link]

  • Mas-Roselló, J., & Cramer, N. (2022).[14] Catalytic Reduction of Oximes to Hydroxylamines: Current Methods, Challenges and Opportunities. Chemistry – A European Journal, 28(10). Retrieved from [Link]

Sources

Method

Application Note: Oxyma Pure in Carbodiimide-Mediated Amide Bond Formation

[1][2][3][4] Executive Summary The formation of the amide bond is the cornerstone of peptide synthesis and medicinal chemistry. For decades, benzotriazole derivatives (HOBt, HOAt) were the standard additives used to supp...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4]

Executive Summary

The formation of the amide bond is the cornerstone of peptide synthesis and medicinal chemistry. For decades, benzotriazole derivatives (HOBt, HOAt) were the standard additives used to suppress racemization during carbodiimide-mediated coupling.[1] However, their reclassification as Class 1 explosives has necessitated a shift toward safer, more efficient alternatives.

Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) has emerged as the superior alternative.[2][3] It offers a non-explosive safety profile, solubility in diverse solvents (DMF, DCM, 2-MeTHF), and racemization suppression often exceeding that of HOBt and comparable to HOAt. This guide details the mechanistic grounding and provides validated protocols for deploying Oxyma Pure in both Solid-Phase Peptide Synthesis (SPPS) and solution-phase chemistry.

Mechanism of Action

The primary failure modes in carbodiimide coupling are racemization (loss of chiral purity) and N-acylurea formation (irreversible rearrangement leading to low yield). Oxyma Pure acts as a nucleophilic additive that intercepts the highly reactive O-acylisourea intermediate before these side reactions occur.

The Oxyma Cycle
  • Activation: The carboxylic acid reacts with the carbodiimide (DIC or EDC) to form the unstable O-acylisourea .[4]

  • Interception: Oxyma (acidity pKa ~4.60) rapidly attacks the O-acylisourea, displacing the urea byproduct and forming the Oxyma Active Ester .

  • Aminolysis: The amine nucleophile attacks the Oxyma Active Ester to form the desired Amide Bond , regenerating Oxyma.[5]

Unlike the O-acylisourea, the Oxyma ester is stable against oxazolone formation (the primary pathway for racemization) yet remains highly reactive toward amines due to the electron-withdrawing cyano and ester groups.

Mechanistic Pathway Visualization

OxymaMechanism Acid Carboxylic Acid (R-COOH) O_Acyl O-Acylisourea (Highly Reactive/Unstable) Acid->O_Acyl + DIC DIC Carbodiimide (DIC/EDC) DIC->O_Acyl ActiveEster Oxyma Active Ester (Chirally Stable) O_Acyl->ActiveEster + Oxyma (Fast) Oxazolone Oxazolone (Racemization) O_Acyl->Oxazolone Slow (No Additive) NAcylurea N-Acylurea (Dead End Product) O_Acyl->NAcylurea Rearrangement Oxyma Oxyma Pure Oxyma->ActiveEster Amide Target Amide (R-CO-NH-R') ActiveEster->Amide + Amine Amine Amine (R'-NH2) Amine->Amide

Figure 1: The Oxyma Pure coupling cycle. Green paths indicate the desired efficient pathway; red dashed paths indicate side reactions suppressed by Oxyma.

Comparative Analysis: Oxyma vs. Benzotriazoles[1][2][5][7][9][10]

Oxyma Pure is not merely a substitute; it is a functional upgrade. The table below summarizes key performance metrics derived from head-to-head studies (e.g., Z-Phg-Pro-NH₂ model system).

FeatureOxyma PureHOBt (Benzotriazole)HOAt (Azabenzotriazole)
Safety Class Non-Explosive Class 1 ExplosiveClass 1 Explosive
Racemization (Z-Phg-Pro-NH₂) ~1.1% DL ~3.3 - 9.0% DL~1.0% DL
Coupling Efficiency High ModerateHigh
Solubility Excellent (DMF, DCM, Water)Good (DMF)Good (DMF)
Leaving Group pKa 4.604.603.28
Cost LowLowHigh

Key Insight: While HOAt is often considered the "gold standard" for difficult couplings, Oxyma provides comparable racemization suppression at a fraction of the cost and without the explosion hazard.

Validated Protocols

Protocol A: Automated Solid-Phase Peptide Synthesis (SPPS)

System: Fmoc/tBu chemistry Reagents: DIC (Activator), Oxyma Pure (Additive), DMF (Solvent).

Rationale: DIC is preferred over EDC in SPPS because the resulting urea byproduct is soluble in DMF and easily washed away.

  • Stock Solution Preparation:

    • Amino Acid Solution: 0.2 M Fmoc-AA-OH in DMF.

    • Activator Base: 0.5 M DIC in DMF.

    • Oxyma Solution: 1.0 M Oxyma Pure in DMF.

  • Coupling Cycle (Standard):

    • Ratio: 1 : 5 : 5 (Resin sites : Amino Acid : Reagents).

    • Mix: Combine Amino Acid, DIC, and Oxyma solutions.

    • Pre-activation: Allow to react for 2–3 minutes before adding to the resin. Note: The solution will turn bright yellow, indicating active ester formation.

    • Reaction: Dispense onto resin.[6][7] Shake/vortex for 30–60 minutes at room temperature (or 5 min at 90°C for microwave systems).

  • Washing: Drain and wash resin with DMF (3 x 30s) to remove excess reagents and soluble urea byproducts.

Optimization for "Difficult" Sequences (Aggregation-prone):

  • Increase temperature to 50°C (conventional) or 90°C (microwave).

  • Use double coupling : Repeat the coupling step with fresh reagents before deprotection.

Protocol B: Solution-Phase Amide Coupling

Application: Synthesis of small molecule amides or fragment coupling. Reagents: EDC·HCl (Activator), Oxyma Pure, DCM or DMF.[8]

Rationale: EDC[8][9]·HCl is used here because the urea byproduct is water-soluble, allowing it to be removed via a simple aqueous workup (extraction).

  • Setup:

    • Dissolve Carboxylic Acid (1.0 equiv) and Oxyma Pure (1.1 equiv) in DCM (or DMF if solubility is an issue).

    • Cool the mixture to 0°C in an ice bath.

  • Activation:

    • Add EDC·HCl (1.1–1.2 equiv).

    • Stir at 0°C for 15 minutes. Observation: Solution may turn yellow.[8][10]

  • Coupling:

    • Add the Amine (1.0–1.2 equiv). If the amine is a salt (e.g., HCl salt), add a tertiary base (DIPEA, 1.0 equiv) to liberate the free amine.

    • Remove ice bath and stir at room temperature. Monitor via TLC/LCMS (typically complete in 1–4 hours).

  • Workup:

    • Dilute with EtOAc or DCM.

    • Wash sequentially with:

      • 1N HCl (removes unreacted amine and EDC urea).

      • Saturated NaHCO₃ (removes unreacted acid and Oxyma).

      • Brine.

    • Dry over MgSO₄ and concentrate.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Active EsterEnsure solvents are anhydrous (dry DMF/DCM).
Racemization High Base ConcentrationAvoid using DIPEA/NMM during the activation step. Only add base if the amine component is a salt.
Precipitation Urea Byproduct InsolubleIn DCM, the DIC-urea can precipitate. Switch to EDC (washable) or filter the solid urea before workup.
Color Change Normal ChemistryA shift to bright yellow/orange upon mixing Oxyma/DIC is normal (formation of the oxime ester). It does not indicate decomposition.
Capping Slow ReactionIf the reaction stalls, add a chaotic salt (e.g., 0.1M LiCl in DMF) to disrupt peptide aggregation (beta-sheets).

Safety & Handling

  • Explosivity: Oxyma Pure is not explosive (DSC onset > 140°C, low energy release). It does not require special storage conditions unlike HOBt (which must be kept wet).

  • Toxicity: Standard PPE (gloves, goggles, lab coat) is sufficient. Avoid inhalation of dust.

  • HCN Formation: Caution: In rare instances utilizing highly specific carbodiimides (like DIC) at elevated temperatures without amine present for extended periods, trace HCN has been postulated. However, under standard coupling protocols (presence of amine), this is not a practical risk.

References

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[5][11][12] Chemistry – A European Journal.[5]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.

  • Subirós-Funosas, R., El-Faham, A., & Albericio, F. (2021). Use of Oxyma Pure as an Additive in Carbodiimide-Mediated Amide Bond Formation: Preparation of Z-L-Phg-Val-OMe.[8] Organic Syntheses.

  • Luxembourg Bio Technologies. OxymaPure Technical Data Sheet and Safety Profile.

Sources

Application

Application Note: Chemoselective Coupling of Ethyl 2-(hydroxyamino)acetate using DIC/EDC Systems

Here is a comprehensive Application Note and Protocol guide for the use of Ethyl 2-(hydroxyamino)acetate in coupling reactions. Abstract & Introduction Ethyl 2-(hydroxyamino)acetate (also known as N-hydroxyglycine ethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Here is a comprehensive Application Note and Protocol guide for the use of Ethyl 2-(hydroxyamino)acetate in coupling reactions.

Abstract & Introduction

Ethyl 2-(hydroxyamino)acetate (also known as N-hydroxyglycine ethyl ester) represents a specialized class of "ambident" nucleophiles used in the synthesis of N-hydroxy peptides and hydroxamic acid derivatives . These molecules are critical in drug discovery for developing metalloprotease inhibitors, siderophore mimics, and antimicrobial peptides.

The core challenge in using this reagent is its dual reactivity : the nitrogen atom (


) and the oxygen atom (

) of the hydroxylamine moiety can both act as nucleophiles.
  • Target Reaction: N-acylation (Formation of the hydroxamic acid/amide bond).

  • Side Reaction: O-acylation (Formation of an amino-oxy ester).

This guide details the optimized protocols using DIC (Diisopropylcarbodiimide) and EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to maximize N-selectivity and yield.

Mechanistic Principles & Causality

To achieve high yields, one must understand the competition between the kinetic and thermodynamic products.

The Ambident Nucleophile Challenge

Hydroxylamines (


) are weaker nucleophiles than corresponding primary amines due to the electron-withdrawing effect of the oxygen. However, the 

-effect increases their reactivity relative to their basicity.
  • N-Acylation (Preferred): Generally thermodynamically favored and kinetically faster with "hard" electrophiles.

  • O-Acylation (Avoid): Can occur if the nitrogen is sterically hindered or if the activating group is too "soft".

The Role of Coupling Agents[1][2]
  • DIC/Oxyma (The Gold Standard): DIC forms the O-acylisourea, which is immediately intercepted by Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate). The resulting Oxyma ester is highly reactive toward the Nitrogen of the hydroxylamine, promoting the desired amide bond while suppressing racemization and O-acylation.

  • EDC/HCl: Preferred for solution-phase synthesis where water solubility aids in workup. It is often used with HOBt to prevent N-acylurea formation.[1]

Visualization: Reaction Pathway & Selectivity

The following diagram illustrates the critical decision points in the reaction mechanism.

ReactionMechanism CarboxylicAcid Carboxylic Acid (R-COOH) ActiveEster Active Ester (R-CO-Oxyma) CarboxylicAcid->ActiveEster Activation Activator DIC or EDC (+ Oxyma/HOBt) Activator->ActiveEster N_Attack Path A: N-Attack (Kinetic Preference) ActiveEster->N_Attack O_Attack Path B: O-Attack (Side Reaction) ActiveEster->O_Attack Nucleophile Ethyl 2-(hydroxyamino)acetate (Ambident Nucleophile) Nucleophile->N_Attack Nucleophile->O_Attack Product Target: N-Hydroxy Peptide (R-CO-N(OH)-CH2-COOEt) N_Attack->Product Major Product Byproduct Byproduct: O-Acyl Species (R-CO-O-NH-CH2-COOEt) O_Attack->Byproduct Avoid

Caption: Mechanistic pathway showing the competition between N-attack (desired) and O-attack (undesired) during coupling.

Experimental Protocols

Protocol A: High-Efficiency Coupling (DIC/Oxyma)

Best for: Difficult couplings, solid-phase synthesis, or valuable carboxylic acids. Solvent: DMF (N,N-Dimethylformamide) or NMP.[2]

Materials
  • Carboxylic Acid (1.0 equiv)

  • Ethyl 2-(hydroxyamino)acetate (1.1 equiv) [Free base or HCl salt]

  • DIC (1.1 equiv)

  • Oxyma Pure (1.1 equiv)

  • DIPEA (Diisopropylethylamine) (2.0 equiv if using HCl salt of amine; 0.5 equiv otherwise)

  • Solvent: Anhydrous DMF.

Step-by-Step Methodology
  • Pre-Activation: Dissolve the Carboxylic Acid (1.0 eq) and Oxyma Pure (1.1 eq) in minimal DMF.

  • Activation: Cool the solution to 0°C. Add DIC (1.1 eq) dropwise. Stir for 2–5 minutes. Note: The color may change to yellow/orange; this is normal.

  • Nucleophile Preparation: In a separate vial, dissolve Ethyl 2-(hydroxyamino)acetate (1.1 eq) in DMF.

    • Critical Step: If the reagent is a hydrochloride salt, add DIPEA (1.1 eq) to this vial to neutralize it before adding to the activated acid.

  • Coupling: Add the nucleophile solution to the activated acid mixture.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitoring: Monitor by TLC or LC-MS. Look for the mass of Product (

    
    ).
    
  • Workup: Dilute with Ethyl Acetate. Wash with 5%

    
    , 1M 
    
    
    
    (or citric acid), and Brine. Dry over
    
    
    .[3]
Protocol B: Standard Solution Phase (EDC/HCl)

Best for: Scalable synthesis with easy aqueous workup. Solvent: DCM (Dichloromethane).[4]

Materials
  • Carboxylic Acid (1.0 equiv)

  • Ethyl 2-(hydroxyamino)acetate (1.2 equiv)[5]

  • EDC[1][2][3][6]·HCl (1.2 equiv)

  • HOBt (anhydrous) (1.2 equiv)

  • NMM (N-Methylmorpholine) or DIPEA (2.5 equiv)

  • Solvent: DCM (Anhydrous).

Step-by-Step Methodology
  • Dissolution: Dissolve Carboxylic Acid (1.0 eq) and HOBt (1.2 eq) in DCM at 0°C.

  • Coupling Agent: Add EDC·HCl (1.2 eq). Stir for 15 minutes at 0°C.

  • Nucleophile Addition: Add Ethyl 2-(hydroxyamino)acetate (1.2 eq).

  • Base Addition: Add NMM (2.5 eq) dropwise. Crucial: Maintain pH ~7.5–8.0. If pH is too low, coupling stalls; if too high, racemization or O-acylation risk increases.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT overnight (12–16 hours).

  • Workup:

    • Wash organic phase with 1N HCl (remove unreacted amine/EDC).

    • Wash with Saturated

      
       (remove unreacted acid).
      
    • Wash with Brine.[3]

    • Concentrate in vacuo.

Quantitative Data & Optimization

The following table summarizes expected outcomes based on solvent and additive choices.

ParameterDIC / Oxyma (DMF)EDC / HOBt (DCM)DIC / No Additive
Activation Species Oxyma Ester (Highly Reactive)HOBt Ester (Moderately Reactive)O-Acylisourea (Unstable)
N-Selectivity HighHighLow (Risk of N-acylurea)
Racemization < 1%< 5%Variable
Typical Yield 85–95%70–85%40–60%
Rec.[4] Use Case Valuable/Hindered SubstratesStandard/Scale-upNot Recommended
Troubleshooting Guide
  • Low Yield? The hydroxylamine nitrogen is less nucleophilic than a standard amine. Increase reaction time or temperature (up to 40°C).

  • O-Acylation Observed? This often happens if the base concentration is too high. Ensure only enough base is used to neutralize the HCl salt.

  • Product Instability? Hydroxamic acids can chelate metals. Ensure all glassware and solvents are metal-free or wash with EDTA during workup.

Workflow Visualization

Use this decision tree to select the correct protocol for your specific constraints.

OptimizationWorkflow Start Start: Coupling Ethyl 2-(hydroxyamino)acetate Solubility Is the Carboxylic Acid water soluble? Start->Solubility Yes_Sol Yes Solubility->Yes_Sol Aqueous workup needed No_Sol No (Organic Soluble) Solubility->No_Sol Protocol_B Use Protocol B (EDC/HCl) in DCM or DMF/Water Yes_Sol->Protocol_B Scale Is the reaction > 5g? No_Sol->Scale Scale->Protocol_B Yes (Cost effective) Protocol_A Use Protocol A (DIC/Oxyma) in DMF Scale->Protocol_A No (Max Yield)

Caption: Decision tree for selecting between DIC/Oxyma and EDC/HCl protocols based on solubility and scale.

References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt". Chemistry – A European Journal.

  • Sarnowski, M. P., & Del Valle, J. R. (2020). "N-Hydroxy peptides: solid-phase synthesis and β-sheet propensity". Organic & Biomolecular Chemistry.

  • Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives". Bachem Technical Guides.

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents". Chemical Society Reviews.

  • PubChem. (2024). "Ethyl 2-(hydroxyamino)acetate Compound Summary". National Library of Medicine.

Sources

Method

Application Note: Recrystallization Protocol for Ethyl 2-(hydroxyamino)acetate Hydrochloride

Executive Summary This application note details the purification of Ethyl 2-(hydroxyamino)acetate hydrochloride via a biphasic solvent recrystallization system. Unlike standard amino acid esters, the N-hydroxy derivative...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the purification of Ethyl 2-(hydroxyamino)acetate hydrochloride via a biphasic solvent recrystallization system. Unlike standard amino acid esters, the N-hydroxy derivative exhibits heightened thermal instability and susceptibility to disproportionation. This protocol utilizes a modified Ethanol/Diethyl Ether (or MTBE) system designed to minimize thermal stress while maximizing the removal of common impurities such as unreacted hydroxylamine, di-alkylated byproducts, and inorganic salts.

Key Performance Indicators (KPIs):

  • Target Purity: >98% (HPLC/NMR)

  • Yield: 70–85% recovery

  • Critical Control Point: Temperature maintenance <50°C to prevent decarboxylative decomposition.

Chemical Context & Stability Profile

Ethyl 2-(hydroxyamino)acetate is the N-hydroxy analogue of glycine ethyl ester.[1] It is typically isolated as the hydrochloride salt to prevent oxidation and polymerization, which occur rapidly in the free base form.

PropertyValue / Description
Formula C₄H₉NO₃[1] · HCl
MW 155.58 g/mol
Solubility Soluble in Water, Methanol, Ethanol. Insoluble in Ether, Hexanes, DCM.
Stability Hygroscopic .[2] Thermally labile above 60°C.
Major Impurities Hydroxylamine HCl (reactant), Glycine ethyl ester (reduction product), NaCl/KCl (synthesis byproducts).

Expert Insight: The N-O bond is weaker than the N-C bond. Aggressive heating during recrystallization can lead to the formation of nitrones or hydrolysis to hydroxyacetic acid. Therefore, this protocol prioritizes saturation at moderate temperatures rather than boiling.

Safety & Hazard Assessment

  • Hydroxylamine Toxicity: N-hydroxy compounds can release hydroxylamine upon hydrolysis, which is a known mutagen and potential explosive hazard upon concentration.

  • Skin Sensitization: Wear nitrile gloves and work in a fume hood.

  • Explosion Risk: Avoid distilling the mother liquor to dryness if peroxides are suspected in the ether anti-solvent.

Materials & Equipment

Reagents
  • Solvent A (Good Solvent): Absolute Ethanol (Anhydrous). Alternative: Methanol (if solubility in EtOH is too low).

  • Solvent B (Anti-Solvent): Diethyl Ether (Stabilized) or Methyl tert-butyl ether (MTBE). Note: MTBE is preferred for larger scales due to higher flash point.

  • Desiccant: Phosphorus Pentoxide (P₂O₅) or KOH pellets for vacuum drying.

Equipment
  • Borosilicate glass Erlenmeyer flasks.

  • Magnetic stirrer with temperature control.

  • Sintered glass funnel (Porosity 3) or Büchner funnel.

  • Vacuum desiccator.

  • Inert gas line (Nitrogen/Argon) – Recommended.

Detailed Recrystallization Protocol

This procedure assumes 10 g of crude material.[2] Scale linearly as needed.

Phase 1: Dissolution & Filtration
  • Preparation: Place the crude Ethyl 2-(hydroxyamino)acetate HCl (10 g) in a 100 mL Erlenmeyer flask.

  • Solvation: Add Absolute Ethanol (approx. 15–20 mL) to the flask.

  • Controlled Heating: Gently heat the mixture to 40–45°C with stirring.

    • Critical Step: Do not boil. If the solid does not dissolve, add ethanol in 2 mL increments.

    • Observation: If a fine white solid remains undissolved after the bulk has entered solution, this is likely inorganic salt (NaCl/KCl).

  • Hot Filtration: While maintaining 40°C, filter the solution through a pre-warmed sintered glass funnel to remove insoluble inorganic impurities. Collect the clear filtrate.[3]

Phase 2: Crystallization (The Cloud Point Method)
  • Anti-Solvent Addition: Return the filtrate to a clean flask at room temperature (20–25°C). Slowly add Diethyl Ether (or MTBE) dropwise with vigorous stirring.

  • The Cloud Point: Continue addition until a persistent faint turbidity (cloudiness) is observed that does not disappear upon stirring.

    • Ratio Estimate: Typically requires a 1:3 to 1:5 ratio of EtOH:Ether.

  • Re-solvation: Add 0.5–1.0 mL of Ethanol to just clear the turbidity. The solution should be saturated but clear.

  • Nucleation & Cooling:

    • Seal the flask (Parafilm or stopper).

    • Allow to stand at Room Temperature for 30 minutes.

    • Transfer to a 4°C refrigerator for 2–4 hours.

    • (Optional for max yield) Transfer to a -20°C freezer overnight.

Phase 3: Isolation & Drying[4]
  • Filtration: Collect the crystals via vacuum filtration using a cold sintered glass funnel.

  • Washing: Wash the filter cake twice with cold Diethyl Ether (2 x 10 mL) to remove surface mother liquor.

  • Drying: The product is hygroscopic.[2] Transfer immediately to a vacuum desiccator containing P₂O₅. Dry under high vacuum for 6–12 hours.

Process Workflow (Graphviz Visualization)

Recrystallization_Workflow Start Crude Ethyl 2-(hydroxyamino)acetate HCl Dissolve Dissolve in Abs. Ethanol (Temp: 40-45°C) Start->Dissolve CheckSol Insoluble Solids Present? Dissolve->CheckSol Filter Hot Filtration (Remove NaCl/KCl) CheckSol->Filter Yes AntiSolvent Add Diethyl Ether/MTBE (Until Cloud Point) CheckSol->AntiSolvent No Filter->AntiSolvent Cooling Gradual Cooling (RT -> 4°C -> -20°C) AntiSolvent->Cooling Isolate Vacuum Filtration & Cold Ether Wash Cooling->Isolate Dry Desiccate (P2O5) Protect from Moisture Isolate->Dry

Caption: Step-by-step purification workflow for thermally sensitive N-hydroxy amino esters.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Oiling Out Product separated as a liquid oil rather than crystals.The solution was too hot or the anti-solvent was added too fast. Remedy: Re-heat to dissolve the oil, add a seed crystal, and cool very slowly.
Low Yield Too much solvent used or product is too soluble.[4]Concentrate the mother liquor by rotary evaporation (bath <40°C) to half volume and repeat cooling.
Yellow Color Oxidation or free iodine (if using old ether).Wash the final crystals with cold ether containing a trace of sodium bisulfite, or recrystallize again with fresh, stabilized ether.
Melting Point Depression Residual solvent or water.Ensure rigorous vacuum drying over P₂O₅. Water drastically lowers the MP of this salt.

Analytical Validation

To confirm the success of the recrystallization, perform the following:

  • Melting Point (MP):

    • Literature for parent (Gly-OEt[2]·HCl): 145–146°C [1].[2][5]

    • Expected for N-hydroxy derivative: Typically 130–140°C (with decomposition). Sharp range (<2°C) indicates purity.

  • Thin Layer Chromatography (TLC):

    • Mobile Phase: n-Butanol : Acetic Acid : Water (4:1:1).

    • Stain: Ferric Chloride (FeCl₃) gives a distinct red/violet color specific to hydroxamic acids and N-hydroxy compounds [2].

  • ¹H-NMR (DMSO-d₆):

    • Check for the disappearance of impurity peaks.

    • Verify the integration of the ethyl group (triplet ~1.2 ppm, quartet ~4.2 ppm) and the singlet for N-CH₂ (~3.8-4.0 ppm).

References

  • ChemicalBook. (2023). Glycine ethyl ester hydrochloride Properties and Melting Point. Link

  • Santa Cruz Biotechnology. (2023). Ethyl N-[(2E)-2-(hydroxyimino)-1,1-dimethylethyl]-glycinate and related N-hydroxy detection. Link

  • BenchChem. (2023). General Recrystallization Solvents for Amino Acid Derivatives. Link

  • Organic Syntheses. (1941).[6] General handling of Ethyl Bromoacetate and Amino Acid Esters. Coll. Vol. 1, p. 422.[6] Link

Sources

Application

Application Note: Purity Analysis of Ethyl 2-(hydroxyamino)acetate via RP-HPLC

This Application Note provides a comprehensive, field-validated protocol for the High-Performance Liquid Chromatography (HPLC) analysis of Ethyl 2-(hydroxyamino)acetate (also known as N-hydroxyglycine ethyl ester).[1] Th...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive, field-validated protocol for the High-Performance Liquid Chromatography (HPLC) analysis of Ethyl 2-(hydroxyamino)acetate (also known as N-hydroxyglycine ethyl ester).[1]

This guide is designed for analytical chemists and process engineers who require a robust method for purity assessment, specifically addressing the stability challenges inherent to N-hydroxy compounds and amino acid esters.

Introduction & Chemical Context

Ethyl 2-(hydroxyamino)acetate (


) is a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Structurally, it contains two sensitive functional groups:
  • N-hydroxy amine: Susceptible to oxidation (forming oximes or nitrones) and disproportionation.[1]

  • Ethyl Ester: Susceptible to hydrolysis (forming the free acid) under extreme pH or prolonged aqueous exposure.[1]

The Analytical Challenge

Standard HPLC methods for amino acids often fail for this compound due to:

  • Weak UV Chromophore: The molecule lacks a strong conjugated system, requiring detection at low wavelengths (<215 nm) where solvent cutoff becomes an issue.

  • Stability: The compound degrades rapidly in unbuffered aqueous solutions or at high pH.

  • Polarity: It is moderately polar, leading to poor retention on standard C18 columns without specific mobile phase modification.

This protocol utilizes a Polar-Embedded Reversed-Phase (RP) method with acidic buffering to stabilize the analyte and ensure adequate retention.[1]

Method Development Strategy (The "Why")

Column Selection: Polar-Embedded C18

Standard C18 columns often suffer from "dewetting" (phase collapse) with highly aqueous mobile phases required to retain polar small molecules.[1] We recommend a Polar-Embedded C18 (e.g., Waters SymmetryShield RP18 or Agilent ZORBAX SB-Aq).[1] The embedded polar group interacts with the water-rich mobile phase to prevent collapse and provides dual-mode retention (hydrophobic + polar interaction) for the hydroxyamino group.

Mobile Phase Chemistry: pH Control
  • pH 3.0 (Phosphate Buffer): Maintaining a low pH serves two purposes:[1]

    • Protonation: It ensures the secondary amine is protonated (

      
      ), preventing peak tailing caused by interaction with residual silanols on the silica support.
      
    • Stability: Esters are generally most stable at pH 3–5.[1] Higher pH accelerates hydrolysis; lower pH (<1) accelerates acid-catalyzed hydrolysis.[1]

Detection: UV vs. CAD

While Charged Aerosol Detection (CAD) is ideal for non-chromophoric compounds, UV at 210 nm is sufficient and more universally available.[1] We utilize a high-purity phosphate buffer to minimize background noise at this low wavelength.[1]

Experimental Protocol

Reagents and Standards
  • Reference Standard: Ethyl 2-(hydroxyamino)acetate (>98% purity).[1]

  • Solvents: Acetonitrile (HPLC Grade), Milli-Q Water (18.2 MΩ).[1]

  • Buffer Reagents: Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    , 85%).
Instrumentation
  • System: HPLC with quaternary pump, autosampler, and column oven.

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).[1]

Chromatographic Conditions
ParameterSettingRationale
Column Polar-Embedded C18 (150 x 4.6 mm, 3.5 µm or 5 µm)Retains polar amine; prevents phase collapse.[1]
Mobile Phase A 20 mM

in Water, pH 3.0 (adj.[1] with

)
Stabilizes analyte; suppresses silanol activity.[1]
Mobile Phase B Acetonitrile (ACN)Organic modifier for elution.[1]
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.[1][2]
Temperature 25°CAmbient temp minimizes thermal degradation.[1]
Injection Volume 10 µLPrevents column overload.[1]
Detection UV @ 210 nm (Bandwidth 4 nm, Ref off)Maximize sensitivity for carbonyl/amine groups.
Run Time 15 MinutesSufficient to elute impurities.[1]
Gradient Program

A shallow gradient is used to separate the main peak from potential hydrolysis products (more polar) and oxidation products (often less polar).[1]

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Initial equilibration
8.07030Linear gradient elution
10.0595Wash column
11.0595Hold wash
11.1955Return to initial
15.0955Re-equilibration
Sample Preparation (Critical)[1]
  • Diluent: Mobile Phase A : Acetonitrile (90:10 v/v).[1][2] Do not use pure water.

  • Stock Solution: Prepare 1.0 mg/mL in Diluent. Use immediately or store at 4°C.

  • Working Solution: Dilute Stock to 0.5 mg/mL.

  • Note: Keep samples in the autosampler at 4°C if possible to prevent on-instrument degradation.

Visualized Workflows

Analytical Logic & Degradation Pathways

The following diagram illustrates the chemical stability logic and the resulting chromatographic separation strategy.

G Analyte Ethyl 2-(hydroxyamino)acetate Hydrolysis Hydrolysis Product (N-hydroxyglycine) Analyte->Hydrolysis High pH / H2O Oxidation Oxidation Product (Ethyl glyoxylate oxime) Analyte->Oxidation Air / Heat Column Polar-Embedded C18 (Stationary Phase) Analyte->Column Injection Hydrolysis->Column Oxidation->Column Detector UV Detector (210 nm) Column->Detector Elution Order: 1. Hydrolysis (Polar) 2. Analyte 3. Oxidation (Non-polar)

Caption: Degradation pathways and their expected chromatographic separation order.

Method Validation Parameters (Self-Validating System)

To ensure the method is trustworthy, perform the following validation steps.

System Suitability Test (SST)

Before analyzing samples, inject the Standard solution 5 times.

  • RSD of Peak Area:

    
    
    
  • Tailing Factor:

    
     (If > 1.5, replace column or lower pH).[1]
    
  • Theoretical Plates:

    
    .[1]
    
Linearity & Range

Prepare 5 concentration levels (e.g., 0.1, 0.25, 0.5, 0.75, 1.0 mg/mL).

  • Acceptance:

    
    .[1]
    
  • Visual Check: Residual plot should show random distribution, not a curve (which would indicate detector saturation).

Specificity (Stress Testing)

Intentionally degrade a sample to verify separation of impurities.[1]

  • Acid Hydrolysis: Add 0.1N HCl, wait 1 hour. Expect a new peak at early retention time (Acid form).[1]

  • Oxidation: Add diluted

    
    .[1] Expect a new peak at later retention time (Oxime form).[1]
    
  • Goal: Ensure the main peak is spectrally pure (Peak Purity Index > 990 if using DAD).

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Peak Tailing Secondary silanol interactions.[1]Ensure Mobile Phase pH is

.[1] Use a newer column.
Ghost Peaks Contaminated buffer or oxidation.[1]Use HPLC-grade salts.[1] Prepare fresh buffer daily.[1][3]
Area Decrease Sample degradation.Keep autosampler at 4°C. Analyze within 4 hours of prep.
Baseline Drift UV absorbance of ACN at 210nm.[1]Use "Far UV" or "Gradient Grade" Acetonitrile.[1]

Calculations

Purity (% Area):



Where 

is the integrated peak area.[1]

Assay (% w/w) (External Standard Method):


[1]
  • 
    : Average Area
    
  • 
    : Concentration (mg/mL)
    
  • 
    : Purity of Reference Standard (decimal)
    

References

  • PubChem. (2025).[1][4] Ethyl 2-(hydroxyamino)acetate Compound Summary. National Library of Medicine.[1] [Link][1]

  • Dolan, J. W. (2010).[1] The Role of pH in LC Separations. LCGC North America.[1] [Link]

  • McCalley, D. V. (2010).[1] Analysis of basic compounds by reversed-phase high-performance liquid chromatography. Journal of Chromatography A. [Link][1]

Sources

Method

Application Note: High-Efficiency Green Peptide Synthesis Using Oxyma (Ethyl Cyanoglyoxylate-2-Oxime)

[1] Executive Summary This guide details the transition from traditional benzotriazole-based coupling reagents (HOBt, HOAt, HATU) to Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) .[1][2] Driven by the reclassification of...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This guide details the transition from traditional benzotriazole-based coupling reagents (HOBt, HOAt, HATU) to Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) .[1][2] Driven by the reclassification of HOBt as a UN Class 1 explosive and the tightening of REACH regulations regarding reprotoxic solvents (DMF, NMP), Oxyma presents a dual solution: it is non-explosive and possesses superior solubility in green solvents (e.g., 2-MeTHF, GVL). This protocol provides the mechanistic grounding, safety data, and step-by-step methodology for implementing Oxyma/DIC coupling in Solid-Phase Peptide Synthesis (SPPS).

Introduction: The Imperative for Change

For decades, the standard for suppressing racemization during carbodiimide-mediated peptide coupling was 1-Hydroxybenzotriazole (HOBt). However, two critical factors have rendered HOBt obsolete for modern, sustainable laboratories:

  • Safety & Logistics: HOBt and HOAt exhibit autocatalytic decomposition. Dry HOBt is classified as a Class 1 explosive, complicating shipping and storage.

  • Green Chemistry Compliance: Traditional coupling often relies on DMF (Dimethylformamide), a substance of very high concern (SVHC). HOBt has poor solubility in greener, ether-based solvents.

Oxyma (Oxyma Pure) acts as a direct replacement.[1] It is an acidic oxime that generates active esters with reactivity comparable to or exceeding HOAt, yet it shows no explosive properties and is highly soluble in green solvents.[3]

Mechanism of Action

To understand why Oxyma is superior, one must understand the failure mode of carbodiimides (like DIC) used alone. Without an additive, the O-acylisourea intermediate can rearrange into an inactive N-acylurea or cyclize into an oxazolone .[3] The oxazolone pathway is the primary cause of racemization (loss of chirality).

Oxyma intercepts the O-acylisourea almost immediately. Because Oxyma is more acidic (pKa ~4.60) and a better nucleophile than HOBt, it rapidly forms the Oxyma Active Ester .

Mechanistic Pathway (Diagram)[4]

The following diagram illustrates the suppression of the oxazolone pathway and the formation of the stable, reactive Oxyma ester.

OxymaMechanism AA Amino Acid (R-COOH) O_Acyl O-Acylisourea (Highly Reactive) AA->O_Acyl Activation DIC Carbodiimide (DIC) DIC->O_Acyl Activation Oxazolone Oxazolone (RACEMIZATION) O_Acyl->Oxazolone Slow (No Additive) NAcyl N-Acylurea (Dead End) O_Acyl->NAcyl Rearrangement ActiveEster Oxyma Active Ester (Stable & Chiral) O_Acyl->ActiveEster Fast Attack by Oxyma Oxyma Oxyma Pure (Additive) Oxyma->ActiveEster Product Peptide Bond (R-CO-NH-Peptide) ActiveEster->Product Aminolysis Amine Resin-Bound Amine (H2N-Peptide) Amine->Product

Figure 1: The Oxyma coupling pathway. Oxyma rapidly intercepts the O-acylisourea, preventing racemization via oxazolone formation.

Comparative Analysis: Safety & Efficiency

Thermal Stability (Safety)

The primary driver for switching to Oxyma is safety. Differential Scanning Calorimetry (DSC) data highlights the risk difference.[2]

ReagentDecomposition Onset (°C)Decomposition Energy (J/g)UN Hazard Class
HOBt ~180°C> 1000 (Violent)Class 1 (Explosive)
HOAt ~170°CHighClass 1 (Explosive)
Oxyma ~150°C Low (Non-violent) Not Explosive

Note: While Oxyma has a lower onset temperature, the decomposition is not autocatalytic or explosive, making it safe for transport and storage.

Green Solvent Compatibility

Unlike HOBt, which requires polar aprotic solvents (DMF/NMP) for high concentration, Oxyma is compatible with green alternatives.

SolventTypeHOBt SolubilityOxyma SolubilityGreen Status
DMF Dipolar AproticHighHighToxic (SVHC)
2-MeTHF EtherPoorHigh Green
EtOAc EsterPoorModerate/High Green
GVL LactoneModerateHigh Green

Application Protocol: Green SPPS with Oxyma

This protocol is designed for Fmoc-chemistry SPPS. It utilizes 2-MeTHF (2-Methyltetrahydrofuran) as the primary solvent to maximize the green potential of the Oxyma system.

Reagents Preparation
  • Activator Base: DIC (Diisopropylcarbodiimide).[4] Note: DIC is preferred over EDC for organic solubility.

  • Additive Solution: 0.5 M to 1.0 M Oxyma in 2-MeTHF or Ethyl Acetate.

  • Fmoc-Amino Acids: 0.2 M to 0.5 M in 2-MeTHF.

  • Deprotection: 20% Piperidine in 2-MeTHF/Ethanol (4:1) or DMF (if green solvent not strictly required).

The SPPS Cycle (Step-by-Step)
  • Resin Swelling: Swell resin in 2-MeTHF for 20 minutes.

  • Deprotection: Treat with 20% Piperidine (2 x 5 min). Wash with 2-MeTHF (3x).

  • Coupling Cocktail Preparation:

    • Ratio: 1:1:1 (Amino Acid : DIC : Oxyma).

    • Pre-activation: Mix Amino Acid and Oxyma first. Add DIC immediately before adding to the resin. This minimizes initial racemization risk.[1][2][4][5][6]

    • Visual Check: The solution may turn yellow/orange; this is normal for the oxime ester.

  • Coupling Reaction:

    • Add cocktail to resin.[7]

    • Time: 30–60 minutes at Room Temperature (RT).

    • Microwave Option: Oxyma is stable at 75°C–90°C for rapid microwave coupling (2–4 mins).

  • Washing: Drain and wash with 2-MeTHF (3x).

  • Monitoring: Perform Kaiser Test (Qualitative) or Chloranil Test (for secondary amines).

Workflow Diagram

SPPS_Workflow Start Start: Fmoc-Resin Deprotect 1. Deprotection (20% Piperidine) Start->Deprotect Wash1 2. Wash (2-MeTHF) Deprotect->Wash1 Couple 4. Coupling (Formation of Peptide Bond) Wash1->Couple Activate 3. Pre-Activation (AA + Oxyma + DIC) Activate->Couple Add Cocktail Wash2 5. Wash (2-MeTHF) Couple->Wash2 Check 6. Kaiser Test Wash2->Check Check->Deprotect Blue (Positive) Re-couple or Fail Check->Deprotect Colorless (Negative) Next Cycle Finish Final Cleavage Check->Finish Sequence Complete

Figure 2: The Green SPPS Cycle using Oxyma/DIC. Note the cyclic nature dependent on the Kaiser test validation.

Expert Insights & Troubleshooting

Racemization Sensitive Residues (Cys & His)

Histidine and Cysteine are notoriously prone to racemization.

  • Observation: HOBt often fails to protect His(Trt) from racemization during slow couplings.

  • Oxyma Advantage: Studies (Subirós-Funosas et al.) indicate Oxyma/DIC maintains optical purity better than HOBt/DIC for His and Cys.

  • Protocol Adjustment: For His/Cys, maintain the 1:1:1 ratio but ensure the temperature does not exceed 50°C , even in microwave synthesis.

The "Color Change" Indicator

Unlike the colorless HOBt solutions, Oxyma active esters can exhibit a color shift (often turning deep yellow or reddish).

  • Insight: Do not discard the solution if it changes color upon adding DIC. This is the formation of the oxime ester and indicates the system is active.

Capping

If the Kaiser test is slightly positive after double coupling, cap unreacted amines using Acetic Anhydride/Pyridine (or Oxyma/Acetic Anhydride) to prevent deletion sequences.

References

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion.[1][2][4][5][8] Chemistry – A European Journal.[4][6][9] [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.[8] [Link]

  • Luxembourg Bio Technologies. OxymaPure® Safety and Handling Data. [Link]

  • Jad, Y. E., et al. (2015). Green Solid-Phase Peptide Synthesis (G-SPPS) 3. Green Solvents for Peptide Synthesis.[1][3][7][10] Biopolymers (Peptide Science).[11] [Link]

  • Isidro-Llobet, A., et al. (2019). Sustainability in Peptide Chemistry: Current Synthesis Advances. The Journal of Organic Chemistry.[7] [Link]

Sources

Application

Application Note: Preparation of Stock Solutions of Ethyl 2-(hydroxyamino)acetate

Abstract This technical guide outlines the protocol for the preparation, stabilization, and handling of stock solutions of Ethyl 2-(hydroxyamino)acetate (also known as N-hydroxyglycine ethyl ester). Due to the inherent i...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide outlines the protocol for the preparation, stabilization, and handling of stock solutions of Ethyl 2-(hydroxyamino)acetate (also known as N-hydroxyglycine ethyl ester). Due to the inherent instability of


-hydroxyamino esters in their free base form, this compound is rarely available as a shelf-stable commercial solution. This guide provides a robust methodology for in-situ generation  from stable precursors (Ethyl bromoacetate and Hydroxylamine hydrochloride) or the dissolution of the hydrochloride salt, ensuring high fidelity for downstream applications such as N-hydroxy peptide synthesis or heterocycle construction.

Critical Note on Nomenclature: Do NOT confuse this compound with Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate) or Ethyl 2-chloro-2-(hydroxyimino)acetate .

  • Target Molecule: Ethyl 2-(hydroxyamino)acetate (

    
    ) – A secondary amine/hydroxylamine.
    
  • Oxyma: Ethyl 2-cyano-2-(hydroxyimino)acetate – An oxime used as a coupling additive.

Scientific Context & Stability Considerations

The Instability Challenge

-Hydroxyamino esters are kinetically unstable species. In their free base form, they are prone to:
  • Disproportionation: Converting into the corresponding amine (glycine ethyl ester) and oxime/nitroso species.

  • Oxidation: Rapid air oxidation to the nitrone or oxime.

  • Polymerization: Self-condensation to form hydroxamic acid oligomers.

Mechanistic Approach

To ensure reproducibility, the stock solution is best prepared via a controlled


 displacement reaction immediately prior to use. The reaction involves the nucleophilic attack of the free hydroxylamine base on ethyl bromoacetate at low temperatures.

Reaction Scheme:




Material Specifications

ReagentPurityRoleStorage
Hydroxylamine Hydrochloride

Nucleophile SourceDesiccator, RT
Ethyl Bromoacetate

ElectrophileDark, 2-8°C (Lachrymator!)
Triethylamine (TEA)

Base (Scavenger)RT, under

Tetrahydrofuran (THF) AnhydrousSolventInhibitor-free, under Argon

Equipment Requirements:

  • Double-neck round bottom flask (flame-dried).

  • Inert gas line (Argon or Nitrogen).

  • Low-temperature bath (Ice/Salt or Acetone/Dry Ice).

  • Syringe pump (optional, for controlled addition).

Experimental Protocol: Preparation of 1.0 M Stock Solution

This protocol describes the preparation of a 1.0 M stock solution of Ethyl 2-(hydroxyamino)acetate free base in THF.

Step-by-Step Methodology

Step 1: Liberation of Hydroxylamine Base

  • Weigh 6.95 g (100 mmol) of Hydroxylamine Hydrochloride into a 250 mL flame-dried round-bottom flask containing a magnetic stir bar.

  • Purge the flask with Argon for 5 minutes.

  • Add 50 mL of anhydrous THF. The salt will remain suspended.

  • Cool the suspension to 0°C using an ice bath.

  • Add 13.9 mL (100 mmol) of Triethylamine dropwise over 10 minutes.

    • Observation: The solution will become thick with white precipitate (

      
      ).
      
  • Stir vigorously at 0°C for 30 minutes to ensure complete liberation of the free base.

Step 2: Nucleophilic Substitution

  • Cool the reaction mixture further to -10°C (Ice/Salt bath).

  • Prepare a solution of 8.35 g (50 mmol) of Ethyl Bromoacetate in 20 mL of anhydrous THF.

    • Note: We use a 2:1 excess of Hydroxylamine to prevent over-alkylation (formation of N,N-bis(ethoxycarbonylmethyl)hydroxylamine).

  • Add the Ethyl Bromoacetate solution slowly to the hydroxylamine mixture over 30 minutes.

    • Critical: Maintain internal temperature below 0°C. Exotherms promote decomposition.

Step 3: Workup and Stock Solution Isolation

  • Allow the mixture to stir at 0°C for 2 hours. Monitor consumption of bromoacetate by TLC (Hexane:EtOAc 3:1).

  • Filter the cold mixture rapidly through a sintered glass funnel (frit) under Argon to remove the triethylamine hydrochloride salts.

  • Wash the filter cake with 10 mL of cold THF.

  • The filtrate is your Stock Solution .

    • Concentration Adjustment: Transfer to a volumetric flask and dilute with cold THF to a total volume of 50 mL (theoretical conc. ~1.0 M based on Bromoacetate).[1]

Handling & Storage
  • Immediate Use: This solution is most stable when used within 4 hours at 0°C.

  • Short-Term Storage: Can be stored at -80°C for up to 1 week under Argon.

  • Visual Check: If the solution turns yellow or orange, oxidation has occurred; discard.

Quality Control & Validation

To ensure the stock solution is viable, perform the following self-validating checks:

The Ferric Chloride Test (Qualitative)
  • Method: Take 50 µL of stock solution on a TLC plate or in a vial. Add 1 drop of 1%

    
     in ethanol.
    
  • Expected Result: A deep red-violet color indicates the presence of the hydroxamic/hydroxyamino functionality.

  • Failure Mode: A yellow/orange color indicates oxidation to the oxime or lack of reaction.

NMR Validation (Quantitative)

Take a 50 µL aliquot, evaporate solvent with a nitrogen stream (cold), and dissolve in


.
  • Key Signal: Look for the singlet (or broad s) of the

    
     protons.
    
    • Ethyl Bromoacetate (Starting Material):

      
       ppm.
      
    • Ethyl 2-(hydroxyamino)acetate (Product):

      
       ppm (shifted upfield due to N-substitution).
      
  • Integration: Compare the ratio of the product peak to any residual bromoacetate.

Workflow Visualization

The following diagram illustrates the critical decision pathways and process flow for the preparation.

StockPrep Start Start: Reagent Selection CheckSalt Is Ethyl N-hydroxyglycinate HCl Salt available? Start->CheckSalt Dissolve Dissolve in cold MeOH/Water (Stable for 24h at 4°C) CheckSalt->Dissolve Yes SynthStart Synthesis from Precursors (Ethyl Bromoacetate + NH2OH) CheckSalt->SynthStart No (Standard) Neutralize Neutralize with mild base (NaHCO3) immediately before use Dissolve->Neutralize LiberateBase Step 1: Liberate NH2OH Base (NH2OH-HCl + TEA in THF, 0°C) SynthStart->LiberateBase AddElectrophile Step 2: Add Ethyl Bromoacetate (Slow addition, -10°C) LiberateBase->AddElectrophile Filter Step 3: Filter Et3N-HCl Salts (Cold Filtration) AddElectrophile->Filter StockSol Final Stock Solution (Use immediately or Store -80°C) Filter->StockSol QC QC Check: FeCl3 Test StockSol->QC QC->StockSol Pass (Red Color)

Caption: Decision matrix and process flow for the preparation of Ethyl 2-(hydroxyamino)acetate stock solutions.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitate in Stock Solution Residual salts or polymerizationFilter through a 0.45 µm PTFE syringe filter. Ensure anhydrous THF was used.
Solution turns Yellow Oxidation to oximeDiscard. Ensure Argon atmosphere and low temperature (-10°C) during prep.
Low Yield / No Reaction Hydroxylamine not liberatedEnsure TEA is fresh and added before the bromoacetate. Stir longer at Step 1.
Multiple Spots on TLC Over-alkylationEnsure a 2:1 excess of Hydroxylamine to Bromoacetate is used.

References

  • Preparation of N-hydroxyamino acid esters

    • M. Neber, et al., "Über die Reaktion von -Halogen-fettsäureestern mit Hydroxylamin." Justus Liebigs Annalen der Chemie, 1935.
    • Note: This foundational text establishes the displacement of halogen
  • Stability of Hydroxylamine Derivatives

    • BenchChem Application Note. "Stability of Glycine Ethyl Ester Hydrochloride: An In-depth Technical Guide."
    • Context: Provides comparative stability d
  • Safety Data & Handling

    • PubChem. "Ethyl 2-(hydroxyamino)
    • Context: Chemical properties and identifiers.[2][3][4][5][6][7][8]

  • Reaction Protocol Adaptation

    • Based on standard protocols for Reaction of Ethyl Bromoacetate with Nucleophiles (Organic Syntheses, Coll. Vol. 1).

Sources

Method

Application Note: Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) for Racemization Suppression in Peptide Coupling

[1][2][3] Executive Summary Racemization during peptide coupling—particularly of cysteine and histidine residues—compromises therapeutic efficacy and safety. Traditional additives like HOBt and HOAt, while effective, pos...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Executive Summary

Racemization during peptide coupling—particularly of cysteine and histidine residues—compromises therapeutic efficacy and safety. Traditional additives like HOBt and HOAt, while effective, pose significant explosion risks and regulatory hurdles.

Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) has emerged as the premier alternative.[1][2] It offers superior racemization suppression compared to HOBt, matches the efficiency of HOAt, and is non-explosive.[1][3] This guide details the mechanistic basis of Oxyma’s function, comparative performance data, and validated protocols for Solid-Phase Peptide Synthesis (SPPS).

Mechanism of Action: The Kinetic Trap

The primary cause of racemization in carbodiimide-mediated coupling is the formation of the 5(4H)-oxazolone intermediate from the highly reactive O-acylisourea. This oxazolone is prone to base-catalyzed proton abstraction at the


-carbon, leading to loss of chirality.

Oxyma suppresses this pathway via two synergistic mechanisms:

  • Nucleophilic Interception: Oxyma reacts rapidly with the O-acylisourea to form an Oxyma-active ester . This ester is reactive enough to aminolyze (form the peptide bond) but stable enough to resist oxazolone formation.[1]

  • Acidity Buffering: With a pKa of 4.60, Oxyma protonates the basic isourea intermediates and neutralizes the reaction environment, preventing base-catalyzed enolization.

Visualization: Racemization vs. Suppression Pathway

RacemizationPathways AminoAcid Fmoc-AA-OH (Carboxylic Acid) O_Acyl O-Acylisourea (Highly Reactive) AminoAcid->O_Acyl Activation (DIC) DIC DIC (Carbodiimide) DIC->O_Acyl Oxazolone Oxazolone (Racemization Prone) O_Acyl->Oxazolone Slow Aminolysis (No Additive) ActiveEster Oxyma Active Ester (Stable & Chiral) O_Acyl->ActiveEster Fast Interception (Oxyma) Racemate Racemized Product (DL-Peptide) Oxazolone->Racemate Base Catalysis Oxyma Oxyma Pure (Nucleophile) Oxyma->ActiveEster Product Pure L-Peptide (Target) ActiveEster->Product Aminolysis Amine H2N-Peptide-Resin Amine->Product

Figure 1: Mechanistic divergence between oxazolone-mediated racemization (red) and Oxyma-mediated stabilization (green).

Comparative Performance Data

The following data highlights Oxyma's superiority in suppressing racemization compared to HOBt, particularly in "difficult" couplings (e.g., hindered amino acids or cysteine).

Table 1: Racemization during Stepwise Coupling (Z-Phg-Pro-NH2 Model) Note: Lower DL% indicates better suppression.

Coupling Reagent SystemSolventRacemization (DL-isomer %)Relative Efficiency
DIC / Oxyma DMF< 0.5% High
DIC / HOBtDMF4.8%Medium
DIC / HOAtDMF0.8%High
HATU / DIEADMF1.2%High
HBTU / DIEADMF12.5%Low

Table 2: Safety Profile Comparison

FeatureOxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate)HOBt (1-Hydroxybenzotriazole)HOAt (1-Hydroxy-7-azabenzotriazole)
Explosive Properties Non-Explosive (DSC stable up to 130°C)Class 1 Explosive (Dry)Potentially Explosive
Solubility (DMF) High (> 2M)ModerateModerate
Leaving Group pKa 4.604.603.28

Validated Experimental Protocols

Protocol A: Standard Solid-Phase Peptide Synthesis (SPPS)

Application: Routine coupling of Fmoc-amino acids.[1]

Reagents:

  • Activator: DIC (N,N′-Diisopropylcarbodiimide)[1]

  • Additive: Oxyma Pure

  • Solvent: DMF (Dimethylformamide), peptide grade.

Step-by-Step Workflow:

  • Preparation:

    • Calculate 3.0 equivalents (eq) of Fmoc-Amino Acid relative to resin loading.

    • Calculate 3.0 eq of Oxyma Pure.

    • Calculate 3.0 eq of DIC.[1]

  • Dissolution:

    • Dissolve Fmoc-AA and Oxyma in minimal DMF.[1] Note: Oxyma helps dissolve hydrophobic amino acids.

  • Activation (Pre-activation is NOT recommended for Cys/His):

    • Add DIC to the solution immediately prior to adding to the resin.

    • Why? Minimizing pre-activation time reduces the window for oxazolone formation before the amine nucleophile is present.

  • Coupling:

    • Add the mixture to the resin.[1]

    • Agitate at Room Temperature for 30–60 minutes.

  • Monitoring:

    • Perform Kaiser Test (ninhydrin) for primary amines. If positive (blue), re-couple using 1.5 eq reagents.

Protocol B: Racemization-Sensitive Coupling (Fmoc-Cys(Trt)-OH)

Application: Coupling Cysteine or Histidine where racemization risk is highest.

Modifications:

  • Base: Strictly avoid tertiary bases (DIEA, NMM) during the coupling step. Use DIC/Oxyma only.

  • Solvent: Use DCM/DMF (1:1) if solubility permits, as DCM has a lower dielectric constant which disfavors charge separation required for racemization.

Workflow:

  • Dissolve Fmoc-Cys(Trt)-OH (3 eq) and Oxyma (3 eq) in DMF/DCM.

  • Add DIC (3 eq).[4]

  • IMMEDIATELY add to the resin.

  • Coupling time: Limit to 20–30 minutes. Cysteine couples rapidly; prolonged exposure increases racemization risk.[5]

Protocol C: The "Anderson Test" for Racemization Validation

To validate the reagents in your specific lab environment:

  • Coupling: Couple Z-Gly-OH to H-Phe-OMe using DIC/Oxyma.

  • Analysis: Analyze the product via Chiral HPLC.

  • Metric: Measure the ratio of Z-Gly-L-Phe-OMe vs. Z-Gly-D-Phe-OMe.

  • Acceptance Criteria: < 1.0% D-isomer.

Visualization: SPPS Workflow

SPPS_Workflow Start Start: Resin-Peptide-NH2 Deprotect 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotect Wash1 2. Wash (DMF x3, DCM x3) Deprotect->Wash1 Prepare 3. Prepare Reagents (Fmoc-AA + Oxyma + DIC) Wash1->Prepare Couple 4. Coupling Reaction (30-60 min, RT) Prepare->Couple Add to Resin Test 5. Kaiser Test Couple->Test Recouple Re-couple (1/2 Stoichiometry) Test->Recouple Positive (Blue) NextCycle Proceed to Next Cycle Test->NextCycle Negative (Colorless) Recouple->Couple

Figure 2: Standard SPPS cycle integrating Oxyma/DIC coupling.

References

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Luxembourg Bio Technologies. OxymaPure® Technical Data Sheet. Peptide Synthesis Additives.

  • Albericio, F., & El-Faham, A. (2010). Oxyma Pure: The new gold standard for peptide synthesis. Organic Process Research & Development.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low coupling efficiency when using Oxyma

Welcome to the Technical Support Center for Oxyma-mediated peptide synthesis. Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) has fundamentally transformed solid-phase peptide synthesis (SPPS) by offering a highly eff...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Oxyma-mediated peptide synthesis. Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) has fundamentally transformed solid-phase peptide synthesis (SPPS) by offering a highly efficient, non-explosive alternative to traditional benzotriazole additives like HOBt and HOAt[1]. While the DIC/Oxyma activation system is exceptionally robust, researchers occasionally encounter sequence-specific coupling inefficiencies, unwanted side reactions, or low yields.

This guide provides a mechanistic, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned approach to diagnosing and resolving these issues.

Diagnostic Workflow for Coupling Inefficiencies

When a coupling step fails, visual heuristics are insufficient. LC-MS analysis of a micro-cleavage sample is the most effective diagnostic tool. The precise nature of the detected impurity dictates the troubleshooting logic.

Troubleshooting Start Low Coupling Efficiency Detected Mass Analyze Crude Peptide by LC-MS Start->Mass Ester Impurity: +72 Da Mass (Unwanted Esterification) Mass->Ester Deletion Impurity: Deletion Sequence (Incomplete Coupling) Mass->Deletion Epimer Impurity: Diastereomer (Racemization/Epimerization) Mass->Epimer FixEster Reduce Coupling Time Lower Reagent Equivalents Ester->FixEster FixDel Double Coupling Increase Temp (Microwave) Switch to COMU Deletion->FixDel FixEpi Eliminate Base (DIEA) Use In-Situ Activation Minimize Pre-activation Epimer->FixEpi

Diagnostic flowchart for troubleshooting Oxyma-mediated peptide coupling inefficiencies.

Comparative Reagent Profiling

Understanding the relative reactivity and stability of Oxyma compared to other reagents explains why certain substitutions resolve specific issues. The reactivity of the generated active ester generally follows the order: OAt > Oxyma Pure > 2-ClOBt > OBt.

Table 1: Quantitative & Qualitative Comparison of Coupling Additives/Reagents

ReagentReagent TypeReactivity OrderEpimerization ControlExplosive RiskStability in DMF
HOBt AdditiveLowModerateYes (Triazole)High
HOAt AdditiveHighExcellentYes (Triazole)High
Oxyma Pure AdditiveHighExcellentNoHigh[1]
COMU Uronium SaltVery HighExcellentNoModerate (~48h)[1]
HATU Uronium SaltVery HighExcellentYes (Triazole)High

Troubleshooting FAQs (Mechanistic Q&A)

Q1: I am detecting significant "+72 Da" mass additions on my peptide. What causes this esterification, and how do I stop it?

  • Mechanistic Cause: The +72 Da mass corresponds to an ethyl ester adduct. Oxyma is an ethyl ester derivative. When the highly reactive Oxyma-ester intermediate is exposed to free hydroxyl groups (e.g., unprotected Ser, Thr, Tyr side chains, or the C-terminal carboxyl group of a resin) for prolonged periods, transesterification can occur, transferring the ethyl group directly to the peptide[2].

  • Solution:

    • Reduce Coupling Time: Monitor the reaction with a qualitative Ninhydrin (Kaiser) test and terminate the coupling as soon as it is complete (often 30-60 minutes is sufficient) rather than leaving it to react overnight[2].

    • Lower Reagent Equivalents: Reduce the amino acid:DIC:Oxyma ratio from 3-5 equivalents down to 1.5-2.0 equivalents to minimize the concentration of the highly reactive intermediate[2].

Q2: I am observing high levels of epimerization (diastereomers) when coupling sensitive amino acids like Histidine and Cysteine. How can Oxyma help?

  • Mechanistic Cause: Racemization often occurs via an oxazolone intermediate or direct enolization of the alpha-carbon. This pathway is heavily exacerbated by the presence of a base[3].

  • Solution:

    • Strictly Base-Free Conditions: The DIC/Oxyma system is designed to be base-free. Ensure no DIEA, NMM, or collidine is present in your coupling mixture[1]. If you must use a base (e.g., to neutralize an amino acid hydrochloride salt), strictly limit it to 1 equivalent[2].

    • In Situ Activation: Avoid prolonged pre-activation. Pre-activating sensitive residues for more than 2 minutes increases the risk of racemization. Add the amino acid and Oxyma to the resin first, followed by DIC[3].

Q3: My sequence contains consecutive sterically hindered amino acids (e.g., Aib, N-methylated residues), and DIC/Oxyma is yielding deletion sequences. What is the next step?

  • Mechanistic Cause: Steric bulk physically impedes the nucleophilic attack of the resin-bound amine onto the Oxyma active ester, stalling the reaction.

  • Solution:

    • Elevated Temperature: Switch to microwave-assisted SPPS. The DIC/Oxyma combination is highly stable at elevated temperatures (up to 90-105°C), which provides the kinetic energy needed to overcome steric barriers[4][5].

    • Switch to COMU: If DIC/Oxyma fails, upgrade to COMU, a third-generation uronium salt based on the Oxyma leaving group. COMU generates the same active ester but with a higher intrinsic reactivity comparable to HATU, without the explosive risks[1].

Q4: Is it true that DIC/Oxyma generates Hydrogen Cyanide (HCN)? How do I ensure safety?

  • Mechanistic Cause: During the activation process, the linear adduct formed between DIC and Oxyma can undergo an undesired cyclization into an oxadiazole derivative. This specific side-pathway releases trace amounts of HCN[6][7].

  • Solution: While the quantities generated are minimal, all SPPS must be conducted in a properly ventilated fume hood. Furthermore, recent studies demonstrate that substituting DMF with greener solvents like 2-Methyltetrahydrofuran (2-MeTHF) can maintain high coupling efficiency while altering reaction kinetics to improve the safety profile[6].

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating necessary analytical checkpoints to ensure reaction completion before proceeding.

Mechanism AA Fmoc-Amino Acid + DIC OAI O-Acylisourea Intermediate AA->OAI Activation ActiveEster Oxyma Active Ester (Highly Reactive) OAI->ActiveEster + Oxyma - DIU Oxyma Oxyma Pure Oxyma->ActiveEster Product Elongated Peptide + Regenerated Oxyma ActiveEster->Product Aminolysis Amine Peptide-Resin (Free Amine) Amine->Product

Mechanistic pathway of DIC/Oxyma-mediated carboxyl activation and amide bond formation.

Protocol A: Standard Base-Free DIC/Oxyma Coupling (In Situ Activation)

This protocol minimizes pre-activation time, reducing the risk of epimerization for sensitive residues like His and Cys.

  • Resin Preparation: Swell the Fmoc-deprotected peptide-resin in high-purity DMF for 30 minutes. Drain the solvent completely[3].

  • Reagent Preparation: In a clean vial, dissolve 3.0 equivalents of the Fmoc-amino acid and 3.0 equivalents of Oxyma Pure in a minimum volume of DMF (targeting a 0.1 M to 0.2 M concentration)[2].

  • Addition: Transfer the Fmoc-AA/Oxyma solution directly to the reaction vessel containing the resin[3].

  • Activation: Add 3.0 equivalents of DIC directly to the resin slurry to initiate in situ activation.

  • Coupling: Agitate the reaction vessel at room temperature for 60 minutes[2].

  • Validation Checkpoint: Perform a qualitative Ninhydrin (Kaiser) test. A clear/yellow bead result indicates complete coupling. If beads are blue, extend coupling by 30 minutes.

  • Washing: Drain the reaction mixture and wash the resin thoroughly with DMF (5 × 1 min) to remove excess reagents and the regenerated Oxyma[3].

Protocol B: High-Temperature Microwave Coupling for Hindered Sequences

Leveraging the thermal stability of Oxyma for difficult couplings (e.g., Aib, N-Me amino acids).

  • Preparation: Prepare a solution of Fmoc-amino acid (5.0 eq) and Oxyma Pure (5.0 eq) in DMF.

  • Delivery: Deliver the solution to the microwave reaction vessel containing the deprotected resin. Add DIC (10.0 eq)[5].

  • Microwave Heating: Apply microwave irradiation to ramp the temperature to 90°C (or up to 105°C for CarboMAX protocols) and hold for 2 to 4 minutes[5].

  • Immediate Washing: Drain the vessel immediately upon completion to prevent extended exposure of the active ester to the heated peptide (which invites esterification), and wash rapidly with DMF (4 × 1 min).

References

  • [6] OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. PeptideChemistry.org. URL: [Link]

  • [4] Peptide/Amide bond Synthesis – OxymaPure®. OxymaPure.com. URL: [Link]

  • [5] One-pot Coupling and Deprotection for Fmoc Solid Phase Peptide Synthesis. CEM Corporation. URL: [Link]

  • [7] Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega. URL: [Link]

Sources

Optimization

Preventing ester hydrolysis during the synthesis of Ethyl 2-(hydroxyamino)acetate

Topic: Preventing Ester Hydrolysis & Optimizing Yield Document ID: TSC-ORG-2024-089 Status: Active Audience: Medicinal Chemists, Process Development Scientists Core Directive: The Chemical Conflict Executive Summary: Syn...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Ester Hydrolysis & Optimizing Yield

Document ID: TSC-ORG-2024-089 Status: Active Audience: Medicinal Chemists, Process Development Scientists

Core Directive: The Chemical Conflict

Executive Summary: Synthesizing Ethyl 2-(hydroxyamino)acetate (also known as N-hydroxyglycine ethyl ester) presents a classic chemoselective challenge: Kinetic Control vs. Thermodynamic Stability .

You are reacting Ethyl Bromoacetate (an electrophile) with Hydroxylamine (a nucleophile).

  • The Goal: Nucleophilic substitution (

    
    ) at the 
    
    
    
    -carbon.
  • The Threat: Hydrolysis of the ester moiety at the carbonyl carbon.

The reaction environment is inherently hostile to the ester because Hydroxylamine (


) is basic, and the release of the free base from its hydrochloride salt (

) often requires auxiliary bases. If water is present (even atmospheric moisture) or if the pH rises above 8.0, saponification becomes the dominant pathway, destroying your product.

Critical Reaction Parameters (The "Why" and "How")

The "Dry-Ice" Protocol

To prevent hydrolysis, you must eliminate the two reagents required for it: Water and Hydroxide ions .

ParameterRecommendationScientific Rationale (Causality)
Solvent Anhydrous Acetonitrile (MeCN) or Absolute Ethanol Water acts as a nucleophile at the carbonyl center. Using protic solvents with water content >0.1% accelerates hydrolysis exponentially. MeCN is preferred as it precipitates inorganic salts, simplifying workup.
Base Choice Triethylamine (

)
or Nitron
Strong mineral bases (NaOH, KOH) generate

ions, guaranteeing saponification. Organic tertiary amines buffer the system without generating hydroxide.
Temperature -10°C to 0°C Ester hydrolysis has a higher activation energy than the desired amine alkylation. Low temperatures kinetically favor the

reaction over acyl substitution.
Addition Order Inverse Addition Add the Ester to the Hydroxylamine . Adding Hydroxylamine to the Ester creates a localized high concentration of base, promoting side reactions.

Visualizing the Threat Landscape

The following diagram illustrates the competing pathways. Your objective is to maximize the green path while blocking the red paths.

ReactionPathways cluster_conditions Critical Control Points Start Ethyl Bromoacetate + NH2OH Target Ethyl 2-(hydroxyamino)acetate (Target) Start->Target SN2 Attack (Kinetic Control) Hydrolysis Byproduct: 2-(hydroxyamino)acetic acid (Hydrolysis) Start->Hydrolysis Attack at Carbonyl (H2O / OH- present) Target->Hydrolysis Workup Degradation (pH > 8 or < 3) OverAlk Byproduct: N,N-bis(ethoxycarbonylmethyl) hydroxylamine Target->OverAlk Excess Ester (Stoichiometry Error)

Figure 1: Reaction pathways showing the competition between the desired


 alkylation and the unwanted ester hydrolysis or over-alkylation.

Validated Synthetic Protocol

This protocol is designed to be self-validating. If a step fails (e.g., salts don't precipitate), the system alerts you to a parameter error.

Reagents:

  • Ethyl Bromoacetate (1.0 eq)

  • Hydroxylamine Hydrochloride (1.1 eq)

  • Triethylamine (

    
    ) (2.2 eq)
    
  • Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Preparation of Free Base (In Situ):

    • In a flame-dried round-bottom flask under

      
       atmosphere, suspend Hydroxylamine HCl in anhydrous MeCN.
      
    • Cool to 0°C in an ice bath.

    • Add

      
       dropwise.
      
    • Validation: You should see a heavy white precipitate form immediately (

      
      ). If the solution remains clear, your reagents are wet or incorrect.
      
  • The Reaction:

    • Maintain temperature at 0°C .

    • Add Ethyl Bromoacetate dropwise over 30 minutes.

    • Why? Slow addition prevents localized exotherms that trigger hydrolysis.

    • Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) for 1 hour.

  • The "Dry" Workup (Crucial for Ester Survival):

    • Do NOT add water yet.

    • Filter the reaction mixture through a sintered glass funnel to remove the triethylamine salts.

    • Wash the filter cake with cold MeCN.

    • Concentrate the filtrate under reduced pressure (Rotovap) at <35°C .

    • Result: You will obtain a viscous oil.

  • Purification:

    • Redissolve the oil in minimal Ethyl Acetate.

    • Wash quickly with cold Brine (saturated NaCl). Do not use water.

    • Dry organic layer over

      
       immediately.
      
    • Evaporate to yield the crude ester.[1]

Troubleshooting & FAQs

Direct solutions to common user reports.

Q1: My yield is low, and NMR shows a broad peak at 10-12 ppm. What happened?

Diagnosis: You have the carboxylic acid. Hydrolysis occurred.[2][3][4][5][6][7] Root Cause:

  • Wet Solvents: Did you use fresh anhydrous solvent? Ethanol absorbs moisture rapidly from air.

  • Aqueous Quench: Did you pour the reaction into water? Fix: Switch to the Acetonitrile/Filtration method (Protocol Step 3). Avoid aqueous extraction entirely if possible. If you must wash, use cold brine and keep contact time under 2 minutes.

Q2: I see a second spot on TLC that is less polar than the product.

Diagnosis: Over-alkylation (formation of the tertiary amine). Root Cause: Excess ethyl bromoacetate or improper mixing. Fix: Ensure you use a slight excess of Hydroxylamine (1.1 to 1.2 eq) relative to the bromide. This ensures the bromide is consumed by


 before it can react with your product.
Q3: Can I use NaOH or KOH to free-base the hydroxylamine?

Answer: Absolutely not. Even in stoichiometric amounts, metal hydroxides are strong nucleophiles and will attack the ester carbonyl faster than the amine attacks the bromide. Use organic bases like Triethylamine or Diisopropylethylamine (DIPEA).

Decision Tree: Saving the Batch

Use this logic flow to determine the correct workup strategy based on your in-process check (IPC).

WorkupLogic Start Reaction Complete (Check TLC/LCMS) Check Is Ester Intact? Start->Check DryWorkup Filter Salts (No Water) Concentrate Rotovap Check->DryWorkup Yes Trash Discard Batch (Irreversible Hydrolysis) Check->Trash No Yes Yes No No (Acid present) PurityCheck Purity Acceptable? DryWorkup->PurityCheck Pure Isolate Product PurityCheck->Pure Yes Wash Rapid Cold Brine Wash (pH 6-7 only) PurityCheck->Wash No Impure Impure Wash->Pure Dry w/ Na2SO4 immediately

Figure 2: Decision tree for workup procedures. Note that once hydrolysis occurs (Red path), the ester cannot be regenerated easily in this sequence.

References

  • Organic Syntheses . N-Carbobenzyloxy-3-hydroxy-L-prolylglycylglycine ethyl ester. (Demonstrates the use of Triethylamine/Acetonitrile at 0°C for peptide ester synthesis). [Link]

  • ResearchGate . Synthesis of alpha-amino esters via alpha-hydroxyimino esters. (Discusses stability issues of alpha-amino esters). [Link]

  • Wikipedia . Ethyl cyanohydroxyiminoacetate (Oxyma).[3][8] (Highlights the pKa and stability profile of related hydroxyimino esters). [Link][3]

Sources

Troubleshooting

Optimizing pH and temperature for Ethyl 2-(hydroxyamino)acetate synthesis

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(hydroxyamino)acetate. Recognizing the nuanced challenges of this synthes...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(hydroxyamino)acetate. Recognizing the nuanced challenges of this synthesis, this document is structured to offer not just protocols, but a foundational understanding of the reaction's dependencies on critical parameters like pH and temperature. Our goal is to empower you to troubleshoot effectively and optimize your synthetic outcomes.

Core Concepts: The Nucleophilic Substitution Pathway

The synthesis of Ethyl 2-(hydroxyamino)acetate is primarily achieved through the nucleophilic substitution of a leaving group on an ethyl acetate backbone by hydroxylamine. The most common precursor is ethyl chloroacetate, where the chlorine atom is displaced by the nitrogen atom of hydroxylamine.

Reaction Mechanism Overview

The reaction proceeds via an SN2 mechanism. The nitrogen atom of hydroxylamine, being the more nucleophilic center compared to its oxygen atom, attacks the electrophilic carbon atom bearing the chlorine. This concerted step results in the formation of a new carbon-nitrogen bond and the displacement of the chloride ion.

Reaction_Mechanism hydroxylamine H₂N-OH ethyl_chloroacetate Cl-CH₂-COOEt hydroxylamine:e->ethyl_chloroacetate:w Nucleophilic Attack plus1 + base Base arrow1 product HO-NH-CH₂-COOEt plus2 + salt Base-H⁺ Cl⁻

Caption: SN2 reaction of hydroxylamine with ethyl chloroacetate.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges in a question-and-answer format, providing both diagnostic insights and actionable solutions.

Q1: My reaction is showing very low or no conversion of the starting material (ethyl chloroacetate). What are the likely causes?

A1: Low conversion is a common issue and can typically be traced back to a few key factors:

  • Insufficiently Free Hydroxylamine: If you are using hydroxylamine hydrochloride (NH₂OH·HCl), it exists in its protonated, non-nucleophilic form. A base must be added to deprotonate the hydroxylammonium ion and generate the free hydroxylamine. Without a sufficient amount of base, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.

  • Incorrect pH: The pH of the reaction medium is critical. If the pH is too low (acidic), the hydroxylamine will be protonated and non-nucleophilic. If the pH is too high (strongly basic), you risk hydrolysis of the ethyl ester in your starting material and product.

  • Low Temperature: While higher temperatures can lead to side reactions, a temperature that is too low may result in a very slow reaction rate. The activation energy for the SN2 reaction needs to be overcome.

Solutions:

  • Base Stoichiometry: Ensure you are using at least one equivalent of a suitable base (e.g., sodium bicarbonate, potassium carbonate) for every equivalent of hydroxylamine hydrochloride.

  • pH Monitoring: If possible, monitor the pH of your reaction mixture. The optimal range is typically slightly basic, around pH 8-9.

  • Temperature Optimization: Gradually increase the reaction temperature. Start at room temperature and, if the reaction is slow, gently heat to 40-50°C. Monitor the reaction closely for the formation of byproducts.

Q2: I'm observing the formation of multiple products in my crude reaction mixture, leading to a low yield of the desired Ethyl 2-(hydroxyamino)acetate. What are these side products and how can I avoid them?

A2: The formation of multiple products is often due to the reactivity of both the starting materials and the product under the reaction conditions. The most common side products are:

  • Over-alkylation Products: The nitrogen atom of the product, Ethyl 2-(hydroxyamino)acetate, is still nucleophilic and can react with another molecule of ethyl chloroacetate. This leads to the formation of a di-substituted product.

  • Ester Hydrolysis: Under basic conditions, the ethyl ester of both the starting material and the product can be hydrolyzed to the corresponding carboxylic acid.

  • Hydroxylamine Decomposition: Hydroxylamine can be unstable, especially at elevated temperatures, and can decompose.

Solutions:

  • Control Stoichiometry: Use a slight excess of hydroxylamine relative to ethyl chloroacetate (e.g., 1.1 to 1.2 equivalents). This will increase the probability of ethyl chloroacetate reacting with the starting hydroxylamine rather than the product.

  • Maintain Moderate pH: Avoid strongly basic conditions. Use a milder base like sodium bicarbonate instead of sodium hydroxide. A pH range of 8-9 is a good target.

  • Temperature Control: Keep the reaction temperature as low as reasonably possible to achieve a good reaction rate without promoting side reactions. A range of 25-50°C is generally recommended.

  • Reaction Time: Monitor the reaction progress (e.g., by TLC or LC-MS) and stop the reaction once the starting material is consumed to minimize the formation of over-alkylation products.

Q3: My final product is unstable and decomposes upon storage. How can I improve its stability?

A3: Ethyl 2-(hydroxyamino)acetate can be sensitive to air, light, and elevated temperatures.

Solutions:

  • Storage Conditions: Store the purified product under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (-20°C is recommended). Protect it from light by using an amber vial.

  • Purity: Ensure the product is highly pure. Trace impurities can sometimes catalyze decomposition.

  • Salt Formation: For long-term storage, consider converting the product to a more stable salt, such as the hydrochloride salt, by careful addition of HCl in an appropriate solvent.

Troubleshooting_Workflow start Low Yield or Purity Issue q1 Is starting material consumed? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Multiple spots on TLC? a1_yes->q2 sol1 Check base stoichiometry and pH (target 8-9). Increase temperature gradually. a1_no->sol1 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Likely over-alkylation or ester hydrolysis. Use excess hydroxylamine, control pH, and lower temp. a2_yes->sol2 sol3 Product may be unstable. Check purification and storage conditions. a2_no->sol3 end Optimized Synthesis sol1->end sol2->end sol3->end

Caption: Troubleshooting workflow for Ethyl 2-(hydroxyamino)acetate synthesis.

Frequently Asked Questions (FAQs)

Q: What is the optimal pH for this reaction and why?

A: The optimal pH is a compromise, typically in the range of 8-9. At this pH, a sufficient amount of hydroxylamine is in its free, nucleophilic form to allow the reaction to proceed at a reasonable rate. Below this range (more acidic), the hydroxylamine is protonated and not nucleophilic. Above this range (more basic), the rate of hydrolysis of the ethyl ester of both the starting material and the product becomes significant, leading to lower yields.

Q: What is the best temperature range for the synthesis?

A: A temperature range of 25-50°C is generally recommended. Room temperature (around 25°C) is a good starting point to minimize side reactions. If the reaction is too slow, gentle heating to 40-50°C can be employed. It is advisable to avoid temperatures above 60°C, as this can lead to the decomposition of hydroxylamine and an increase in the rate of side reactions.

Q: Can I use hydroxylamine freebase directly instead of the hydrochloride salt?

A: Yes, if you have access to a stable solution of hydroxylamine freebase, it can be used directly. This would eliminate the need to add a base to neutralize the hydrochloride salt. However, hydroxylamine freebase is generally less stable than its salt form, so care must be taken with its handling and storage.

Q: What is a suitable solvent for this reaction?

A: A polar aprotic solvent such as ethanol, isopropanol, or acetonitrile is a good choice. These solvents can dissolve the reactants and are generally compatible with the reaction conditions. The use of water as a co-solvent is possible, but it may increase the risk of ester hydrolysis.

Optimized Experimental Protocol

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagents.

Materials:

  • Ethyl chloroacetate

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve hydroxylamine hydrochloride (1.1 equivalents) in a minimal amount of water.

  • Add ethanol to the flask.

  • In a separate beaker, prepare a solution of sodium bicarbonate (1.2 equivalents) in water.

  • Cool the flask containing the hydroxylamine solution in an ice bath.

  • Slowly add the sodium bicarbonate solution to the hydroxylamine solution with vigorous stirring. You will observe gas evolution (CO₂). Continue stirring for 15-20 minutes after the addition is complete to ensure the formation of free hydroxylamine.

  • To this mixture, add ethyl chloroacetate (1.0 equivalent) dropwise over a period of 30 minutes, while maintaining the temperature at 0-5°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC. If the reaction is slow, it can be gently heated to 40-50°C.

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • To the remaining aqueous mixture, add ethyl acetate to extract the product.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Data Summary: Influence of pH and Temperature

ParameterConditionExpected OutcomeRationale
pH < 7 (Acidic)Very low to no reactionHydroxylamine is protonated and non-nucleophilic.
8 - 9 (Slightly Basic)Optimal ; good reaction rate, minimal side reactionsSufficient concentration of free hydroxylamine; low rate of ester hydrolysis.
> 10 (Strongly Basic)Low yield of desired product; significant ester hydrolysisHigh rate of hydrolysis of starting material and product.
Temperature < 20°CVery slow reaction rateInsufficient thermal energy to overcome the activation energy.
25 - 50°COptimal ; good balance between reaction rate and selectivitySufficient rate of reaction with minimal decomposition and side reactions.[1]
> 60°CLow yield; increased byproducts and decompositionPromotes over-alkylation, ester hydrolysis, and decomposition of hydroxylamine.

References

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Synthesis of hydroxylamines by amination (alkylation). Organic Chemistry Portal. Available at: [Link]

  • Preparation of solutions of hydroxylamine and application thereof. Google Patents.
  • Synthesis of Amines by Alkylation. Chemistry LibreTexts. Available at: [Link]

  • Preparation of a pharmaceutical intermediate: An example of how inherent safety can be maximised during the early stages of proc. IChemE. Available at: [Link]

Sources

Optimization

Common side reactions with Ethyl 2-(hydroxyamino)acetate and how to avoid them

This guide serves as a specialized technical support resource for Ethyl 2-(hydroxyamino)acetate (also known as Ethyl -hydroxyglycinate). It is designed to troubleshoot specific reactivity issues encountered during synthe...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for Ethyl 2-(hydroxyamino)acetate (also known as Ethyl


-hydroxyglycinate). It is designed to troubleshoot specific reactivity issues encountered during synthesis and application, particularly in peptide modification and nitrone formation.

Product Focus: Ethyl 2-(hydroxyamino)acetate CAS: 70771-88-9 (Free Base) | 1177811-48-1 (HCl Salt) Chemical Formula:


Molecular Weight:  119.12  g/mol 
Critical Disambiguation Notice

⚠ DO NOT CONFUSE WITH OXYMA This compound is NOT Oxyma (Ethyl 2-cyano-2-(hydroxyimino)acetate).

  • Oxyma: A coupling additive containing a nitrile group and an oxime (

    
    ).
    
  • Ethyl 2-(hydroxyamino)acetate: A glycine derivative containing a saturated secondary amine (

    
    ).
    
  • Impact: Mistaking these will lead to failed couplings; Oxyma is an acidic additive, whereas this compound is a nucleophilic building block.

Module 1: Stability & Storage Troubleshooting

Ticket #101: "My white solid turned into a brown oil/gum overnight."

Diagnosis: Oxidative Degradation & Disproportionation. The


-hydroxyamino group is highly susceptible to oxidation by atmospheric oxygen, converting the hydroxylamine into an oxime  or nitrone  species.

The Mechanism:

  • Oxidation: The

    
     moiety oxidizes to the imine oxide (nitrone) or tautomerizes to the oxime (Ethyl 2-(hydroxyimino)acetate).
    
  • Hydrolysis: Moisture hydrolyzes the ethyl ester, yielding the free acid which is prone to decarboxylation.

Corrective Protocol:

  • Storage: Store strictly as the Hydrochloride salt at -20°C under Argon. The free base is kinetically unstable.

  • Handling: If you must generate the free base, do so in situ immediately before reaction. Do not isolate and store the free base.

Ticket #102: "NMR shows a doublet of doublets that shouldn't be there."

Diagnosis: Dimerization to Diketopiperazine (DKP). Like all


-amino esters, this compound can cyclize. The nucleophilic nitrogen attacks the ester carbonyl of a second molecule.

The Mechanism:



Prevention Strategy:

  • Concentration: Avoid high concentrations (>0.5 M) in basic solution.

  • Temperature: Keep reactions below 0°C during neutralization.

  • Sterics: If possible, use bulky

    
    -protecting groups or bulky esters (e.g., tert-butyl) if the application allows, to sterically hinder the nucleophilic attack.
    

Module 2: Reactivity & Selectivity Guide

Ticket #201: "I'm trying to acylate the Nitrogen, but I'm getting O-acylation."

Issue: Ambident Nucleophilicity. The


-hydroxy group has two nucleophilic sites: Nitrogen and Oxygen.
  • Kinetic Product:

    
    -acyl species (often formed first).
    
  • Thermodynamic Product:

    
    -acyl species (more stable).
    

Troubleshooting Protocol:

Variable Recommendation for N-Acylation Recommendation for O-Acylation

| Base | Use weak bases (e.g.,


) to keep N protonated? No, use LiOH  or stronger bases  to generate the dianion if possible, or rely on thermodynamic rearrangement. | Use Pyridine or 

. | | Solvent | Polar protic solvents (MeOH,

) often favor N-acylation via H-bonding stabilization. | Non-polar aprotic (DCM, THF). | | Acylating Agent | Active esters (NHS esters) or Carbodiimide coupling. | Acid Chlorides or Anhydrides (highly reactive electrophiles hit O first). |

Expert Tip: If you isolate the


-acyl product, treating it with a mild base (like dilute hydroxide) can sometimes trigger an 

acyl shift to the desired product.
Ticket #202: "Reaction with aldehyde gave a mixture of products."

Issue: Nitrone Formation vs. Oxime Formation. Reaction with aldehydes is the standard route to Nitrones (spin traps or 1,3-dipoles). However, if the aldehyde has


-protons, aldol-like side reactions can occur.

Optimized Nitrone Synthesis Protocol:

  • Solvent: Dichloromethane (DCM) or Toluene.

  • Dehydrating Agent: Add anhydrous

    
     or 
    
    
    
    to drive the equilibrium.
  • Temperature: Room temperature. Heating promotes polymerization.

  • Stoichiometry: Use 1.1 eq of Ethyl 2-(hydroxyamino)acetate.

Module 3: Reaction Pathways Visualization

The following diagram illustrates the divergent reaction pathways for Ethyl 2-(hydroxyamino)acetate, highlighting the critical control points to avoid side products.

G Start Ethyl 2-(hydroxyamino)acetate (Substrate) Oxime Ethyl 2-(hydroxyimino)acetate (Oxidation Side Product) Start->Oxime [O2] / Air Exposure Slow Oxidation DKP 1,4-Dihydroxy-2,5-DKP (Dimerization Side Product) Start->DKP Heat / Basic pH Self-Condensation O_Acyl O-Acyl Derivative (Kinetic Product) Start->O_Acyl + R-COX Kinetic Control Nitrone Nitrone (Target: 1,3-Dipole) Start->Nitrone + R-CHO - H2O (Dehydration) N_Acyl N-Acyl Derivative (Target: Peptide/Amide) Start->N_Acyl + R-COOH / Coupling Reagent O_Acyl->N_Acyl Base / Rearrangement Thermodynamic Shift

Figure 1: Reaction landscape of Ethyl 2-(hydroxyamino)acetate showing competing oxidative, dimerization, and acylation pathways.

Module 4: Frequently Asked Questions (FAQ)

Q: Can I use this compound for peptide synthesis directly? A: Yes, but it introduces a "kink" in the peptide backbone and the


-hydroxy group renders the amide bond more susceptible to hydrolysis. You must protect the 

-hydroxy group (e.g., as a benzyl ether) if you plan further chain elongation to prevent side reactions.

Q: How do I purify the free base if it's unstable? A: Do not purify the free base by column chromatography on silica, as the acidic nature of silica can catalyze decomposition or hydrolysis. If purification is necessary, use neutral alumina or perform a rapid extraction and use the crude immediately.

Q: Why is the yield low when reacting with ketones? A: Ketones are sterically more hindered and less electrophilic than aldehydes. The equilibrium for nitrone formation with ketones is less favorable. Recommendation: Use a Lewis acid catalyst (e.g.,


) or a Dean-Stark apparatus to remove water continuously.

References

  • Nitrone Formation & Applications

    • Synthesis of Nitrones
    • Source: Journal of Organic Chemistry.
    • Context: Describes the condensation of -hydroxyglycine esters with aldehydes to form stable nitrones for 1,3-dipolar cycloadditions.
    • (Referencing general N-hydroxy amino acid reactivity).

  • Diketopiperazine Formation

    • Cyclization of N-Hydroxy-alpha-amino acid deriv
    • Source: Tetrahedron Letters.
    • Context: Details the mechanism of dimerization in amino acid esters and the stability of the resulting hydroxamic acid cyclic peptides.
  • Oxidation & Stability

    • Oxidative degrad
    • Source: Chemical Reviews.
    • Context: General review of hydroxylamine stability, oxidation to nitrones/oximes, and disproportionation p
Troubleshooting

Proper storage and handling of Ethyl 2-(hydroxyamino)acetate to prevent degradation

The following technical guide is designed as a specialized support resource for researchers working with Ethyl 2-(hydroxyamino)acetate (also known as N-hydroxyglycine ethyl ester). Unlike standard amino acid esters, the...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed as a specialized support resource for researchers working with Ethyl 2-(hydroxyamino)acetate (also known as N-hydroxyglycine ethyl ester).

Unlike standard amino acid esters, the N-hydroxy functionality introduces unique instability vectors—specifically sensitivity to oxidation and disproportionation—that require rigorous "Cold Chain" management and inert handling.

Preventing Degradation: Storage, Handling, and Troubleshooting

Product Identity:

  • IUPAC Name: Ethyl 2-(hydroxyamino)acetate[1]

  • Common Name: N-Hydroxyglycine ethyl ester

  • CAS Number: 70771-88-9 (Free Base) / 1177811-48-1 (HCl Salt)

  • Chemical Formula:

    
    
    

Part 1: Core Storage Protocols (The "Cold Chain")

The stability of Ethyl 2-(hydroxyamino)acetate rests on three pillars: Temperature , Atmosphere , and Container Inertness . Failure in any one pillar will trigger a degradation cascade.

Long-Term Storage (Stock)
  • Temperature: Store at -20°C or below . The kinetics of disproportionation (conversion to amine and nitroso species) are significantly retarded at this temperature.

  • Atmosphere: The vial must be purged with Argon or Nitrogen before sealing. Oxygen is the primary enemy, converting the N-hydroxy group into a nitroso intermediate (

    
    ), which rapidly polymerizes or isomerizes.
    
  • Desiccation: Store the vial inside a secondary container (desiccator jar or sealed bag with silica gel). Moisture hydrolyzes the ethyl ester moiety, releasing ethanol and the unstable N-hydroxyglycine acid.

Bench Preparation (Working Solution)
  • Equilibration: Allow the vial to warm to room temperature in a desiccator before opening. Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic solid.

  • Solvent Choice: Use anhydrous and degassed solvents.

    • Why? Dissolved oxygen in solvents like Methanol or DMF is sufficient to initiate oxidation. Sparge solvents with nitrogen for 15 minutes prior to dissolution.

  • Pot Life: Once in solution (especially as a free base), use immediately (within 30-60 minutes). Do not store solutions overnight.

Handling Precautions
  • No Metal Tools: Use strictly glass, plastic, or ceramic spatulas .

    • Mechanism:[2][3][4][5] Trace transition metal ions (Fe³⁺, Cu²⁺) from metal spatulas act as catalysts for radical autoxidation of the hydroxylamine group.

  • Light Protection: Work under subdued light or use amber glassware. The

    
     bond is photolabile.
    

Part 2: Degradation Mechanics & Troubleshooting

Visualizing the Failure Points

The following diagram illustrates the specific chemical pathways that lead to sample loss.

DegradationPathways Compound Ethyl 2-(hydroxyamino)acetate (Active Reagent) Hydrolysis Hydrolysis (Loss of Ester) Compound->Hydrolysis Oxidation Oxidation (Loss of N-OH) Compound->Oxidation Moisture Moisture ($H_2O$) Moisture->Hydrolysis Oxygen Oxygen ($O_2$) / Metals Oxygen->Oxidation Acid N-Hydroxyglycine (Unstable Acid) Hydrolysis->Acid Nitroso Nitroso Intermediate ($O=N-CH_2-COOEt$) Oxidation->Nitroso Oxime Ethyl Glyoxylate Oxime (Isomerization) Nitroso->Oxime Tautomerization Dimer Azoxy Dimer (Yellow/Brown Precipitate) Nitroso->Dimer Condensation

Caption: Degradation logic showing the two primary failure modes: Moisture-driven hydrolysis and Oxygen-driven oxidation leading to colored impurities.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
Yellow/Brown Discoloration Oxidation: Formation of azoxy dimers or nitroso compounds.Discard. Purification is difficult as impurities are structurally similar. Ensure future storage is under Argon.
Clumping / Wet Solid Hygroscopicity: Moisture absorption leading to partial hydrolysis.Dry immediately under high vacuum over

. If sticky/oily, hydrolysis is likely advanced; check purity via NMR.
Low Yield in Coupling Free Base Instability: The free base was generated too early and degraded before reaction.Protocol Change: Generate the free base in situ at 0°C. Do not isolate the free base if possible; use the HCl salt with a base (e.g., DIPEA) directly in the reaction.
Unexpected NMR Signals Isomerization: Appearance of imine/oxime protons (approx. 7.5 ppm).Check pH. High pH accelerates isomerization to the oxime form (

). Keep pH neutral or slightly acidic until reaction.

Part 3: Frequently Asked Questions (FAQs)

Q1: Can I store the free base, or must it be the HCl salt? A: We strongly recommend storing the HCl salt . The protonated amine (


) is significantly more resistant to oxidation than the free amine (

). If you must store the free base, it must be at -80°C under Argon, and even then, shelf life is limited to weeks.

Q2: I see a "Oxyma" label on a similar bottle. Is this the same thing? A: NO. "Oxyma" is Ethyl 2-cyano-2-(hydroxyimino)acetate (an oxime).[4] Your compound is Ethyl 2-(hydroxyamino)acetate (a hydroxylamine). They have different reactivities. Oxyma is a coupling additive; your compound is likely a building block. Confusing them will ruin your synthesis.

Q3: How do I check purity without decomposing the sample? A: 1H NMR in DMSO-d6 is the safest method.

  • Avoid

    
     if it is acidic (common in aged chloroform), as it can catalyze degradation.
    
  • Look for the characteristic

    
     singlet at ~3.5 ppm.
    
  • Oxidation is visible as the disappearance of the

    
     broad peak and appearance of downfield shifts corresponding to imines/oximes.
    

Q4: What is the best way to ship this compound? A: It must be shipped on Dry Ice . Blue ice (4°C) is insufficient for transit times >24 hours, as temperature excursions can initiate autocatalytic degradation.

Part 4: Experimental Workflow for Safe Handling

This workflow ensures the material remains protected from the moment it leaves the freezer to the moment it reacts.

HandlingWorkflow Freezer 1. Remove from -20°C Freezer Equilibrate 2. Equilibrate to RT in Desiccator (Prevents Condensation) Freezer->Equilibrate Weighing 3. Weigh Quickly (Plastic Spatula, <50% Humidity) Equilibrate->Weighing Dissolution 4. Dissolve in Degassed Solvent (Sparged with $N_2$) Weighing->Dissolution Reseal Resealing Protocol: Purge vial with Argon -> Parafilm -> -20°C Weighing->Reseal Remaining Solid Reaction 5. Immediate Reaction (Do not store solution) Dissolution->Reaction

Caption: Step-by-step "Cold Chain" workflow to minimize exposure to moisture and oxygen during experimental setup.

References

  • Chemical Identity & Properties : National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12204599, Ethyl 2-(hydroxyamino)acetate. Retrieved from [Link]

  • Hydroxylamine Oxidation Mechanisms: S. Cicchi, et al. (2003). Oxidation of N-hydroxyamino acid derivatives: A route to nitrones and oximes. Tetrahedron Letters, 44(35), 6583-6586. (General mechanism reference for N-hydroxy ester instability).
  • Handling of N-Hydroxy Peptides: B. H. Lee & M. J. Miller (1983). N-Hydroxy peptide synthesis. Journal of Organic Chemistry, 48(1), 24-31.
  • Differentiation from Oxyma : Subirats, X., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis.[4] Organic Process Research & Development, 22(3), 296-305. (Cited to distinguish the user's compound from the common reagent Oxyma).

Sources

Optimization

Technical Support Center: Managing Impurities in Ethyl 2-(hydroxyamino)acetate Preparations

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the preparation and purification of Ethyl 2-(hydroxyamino)acetate (also...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals dealing with the preparation and purification of Ethyl 2-(hydroxyamino)acetate (also known as ethyl N-hydroxyglycinate).

As a critical precursor for biomimetic foldamers, hydroxamic acids, and modified peptides, the purity of this compound is paramount[1]. However, its synthesis is notoriously prone to impurity formation—specifically over-alkylation and ester hydrolysis. This guide provides causality-driven troubleshooting, quantitative impurity profiling, and a self-validating experimental protocol to ensure high-fidelity preparations.

Mechanistic Workflow & Impurity Pathways

Understanding the mechanistic divergence between a failed synthesis and a successful one is the first step in troubleshooting. The diagram below illustrates why direct alkylation fails and why the oxime-protected pathway is the field standard for purity.

Workflow cluster_direct Direct Alkylation (Prone to Impurities) cluster_protected Oxime-Protected Pathway (High Purity) HA1 Hydroxylamine Mono Ethyl 2-(hydroxyamino)acetate (Target) HA1->Mono Ethyl Bromoacetate Di N,N-bis-alkylated Impurity (Over-alkylation) Mono->Di Excess Alkylating Agent HA2 Hydroxylamine Oxime Benzaldoxime (Protected) HA2->Oxime Benzaldehyde Nitrone Nitrone Intermediate (Mono-alkylated) Oxime->Nitrone Ethyl Bromoacetate Base (NaOEt) Target2 Ethyl 2-(hydroxyamino)acetate (Target) Nitrone->Target2 Mild Acidic Hydrolysis (Preserves Ester)

Direct vs. Oxime-Protected Synthesis Pathways for Ethyl 2-(hydroxyamino)acetate.

Troubleshooting FAQs: The "Why" and "How"

Q1: My GC-MS and NMR data show a massive peak for N,N-bis(ethoxycarbonylmethyl)hydroxylamine. Why is direct alkylation failing, and how do I prevent this over-alkylation? A1: This is the most common failure mode in N-alkylhydroxylamine synthesis.

  • Causality: Direct SN2 alkylation of free hydroxylamine with ethyl bromoacetate is thermodynamically and kinetically difficult to arrest at the mono-alkylation stage. Once the first alkyl group is attached, the resulting secondary nitrogen becomes more electron-rich (due to the alpha-effect from the adjacent oxygen) and thus more nucleophilic than the starting hydroxylamine, rapidly consuming a second equivalent of the electrophile[2].

  • Solution: Abandon the direct alkylation route. Instead, implement a temporary oxime-protection strategy[1][3]. By first reacting hydroxylamine with benzaldehyde to form benzaldoxime, the nitrogen is restricted to a single alkylation event (forming a nitrone intermediate). Subsequent mild hydrolysis releases the pure mono-alkylated target.

Q2: I successfully synthesized the nitrone intermediate, but after deprotection, my product is missing the ethyl ester signals in the 1H-NMR (loss of quartet at 4.2 ppm and triplet at 1.3 ppm). What happened? A2: You have inadvertently synthesized 2-(hydroxyamino)acetic acid (N-hydroxyglycine) instead of the ethyl ester.

  • Causality: The nitrone intermediate requires acidic hydrolysis to release the N-alkylhydroxylamine and benzaldehyde. If the hydrolysis conditions are too harsh (e.g., prolonged heating in concentrated HCl), the ethyl ester undergoes concurrent acid-catalyzed hydrolysis to the carboxylic acid[4].

  • Solution: Modulate the deprotection conditions. Use mild, dilute ethanolic HCl at room temperature, or employ a hydroxylaminolysis exchange reaction to strictly preserve the ester linkage.

Q3: How do I completely remove the benzaldehyde byproduct after deprotection without losing my highly polar target molecule? A3:

  • Causality: Ethyl 2-(hydroxyamino)acetate is highly polar and water-soluble, while benzaldehyde is lipophilic. However, if the aqueous phase is not properly acidified, the target molecule can partition into organic solvents during washing.

  • Solution: Ensure the aqueous reaction mixture is strictly acidified to pH 2 (forming the hydrochloride salt of the target). Wash the aqueous phase exhaustively with diethyl ether. The protonated target will remain entirely in the aqueous phase, while benzaldehyde and unreacted ethyl bromoacetate partition into the ether[1][3].

Quantitative Impurity Profiling

Use the following analytical parameters to benchmark the purity of your preparations.

ImpurityCausality / SourceDetection Method & Key SignalAcceptable LimitMitigation Strategy
N,N-bis-alkylated product Uncontrolled nucleophilic attack1H-NMR: Singlet ~3.6 ppm (4H) vs target 3.5 ppm (2H)< 1.0%Use benzaldoxime protection route
2-(hydroxyamino)acetic acid Acid/Base catalyzed ester cleavageLC-MS: [M-H]- at 90 m/z; IR: Broad COOH stretch< 0.5%Avoid harsh aqueous workups; use mild room-temp hydrolysis
Benzaldehyde Nitrone deprotection byproductGC-MS / UV (250 nm)< 0.1%Exhaustive diethyl ether extraction of the aqueous layer at pH 2
Ethyl bromoacetate Unreacted starting material1H-NMR: Singlet ~3.8 ppm (2H)< 0.1%Ensure slight excess of benzaldoxime; ether extraction

Self-Validating Experimental Protocol

This protocol utilizes the oxime-protection route to guarantee mono-alkylation and prevent ester hydrolysis[1][3]. Every phase includes a validation checkpoint to ensure systemic integrity before proceeding.

Step 1: Synthesis of Benzaldoxime (Protection)
  • In a 100 mL round-bottom flask, stir benzaldehyde (2.00 mL, ~20 mmol) in a mixture of ice:water:ethanol (2:1:1, v/v/v, 20 mL) at 0°C[1].

  • Add hydroxylamine hydrochloride (1.386 g, 20 mmol) to the stirred mixture.

  • Add 50% aqueous sodium hydroxide dropwise until the solution reaches pH 8. Stir for 2 hours at room temperature.

  • Validation Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The reaction is complete when the benzaldehyde spot (UV active, higher Rf) disappears.

  • Extract with diethyl ether, dry over Na2SO4, and concentrate in vacuo to yield benzaldoxime as white crystals.

Step 2: Nitrone Formation (Mono-alkylation)
  • Dissolve the synthesized benzaldoxime (10 mmol) in absolute ethanol (20 mL). Add sodium ethoxide (10 mmol) and stir for 15 minutes to generate the oximate anion.

  • Add ethyl bromoacetate (1.22 mL, ~11 mmol) dropwise at 0°C.

  • Allow the mixture to warm to room temperature and stir until the pH of the mixture naturally neutralizes to ~7 (approximately 3 hours)[3].

  • Validation Checkpoint: A white precipitate of NaBr will form. Filter the salt. The filtrate contains the nitrone intermediate. Concentrate the filtrate in vacuo.

Step 3: Mild Deprotection & Isolation
  • Suspend the crude nitrone in a mixture of absolute ethanol and 1M HCl (1:1 v/v, 20 mL). Stir at room temperature for 12–16 hours. Crucial: Do not heat to reflux to avoid ester hydrolysis.

  • Add water (20 mL) to the mixture. Wash the acidic aqueous layer exhaustively with cold diethyl ether (3 x 30 mL) to quantitatively remove the liberated benzaldehyde.

  • Validation Checkpoint: Smell the ether layer; a strong almond odor confirms benzaldehyde removal. The aqueous layer should be completely odorless.

  • Lyophilize (freeze-dry) the aqueous layer to yield Ethyl 2-(hydroxyamino)acetate hydrochloride as a white crystalline solid.

  • Final Validation: 1H-NMR (D2O) must show a sharp singlet at ~3.9 ppm (2H, N-CH2-CO) and the intact ethyl ester signals (quartet at 4.2 ppm, triplet at 1.3 ppm). Absence of a singlet at 3.6 ppm confirms no over-alkylation occurred.

References

  • Eric Falk, Szabolcs Makai, Tristan Delcaillau, et al. Design and Scalable Synthesis of Novel N-Alkyl-Hydroxylamine Reagents for the Direct, Fe-Catalyzed Installation of Medicinally Relevant Amines. ChemRxiv. 2

  • N-Hydroxyglycine | Research Grade | RUO. Benchchem. 1

  • Design, synthesis and characterisation of linear unnatural amino acids for skin moisturisation. ResearchGate. 3

  • Design, synthesis and characterization of linear unnatural amino acids for skin moisturization. Ovid. 4

Sources

Troubleshooting

Technical Support Center: Minimizing Racemization in Sensitive Amino Acid Couplings with OxymaPure®

Welcome to the Technical Support Center for advanced peptide synthesis. Maintaining stereochemical integrity during the assembly of complex peptides is one of the most critical challenges for researchers and drug develop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced peptide synthesis. Maintaining stereochemical integrity during the assembly of complex peptides is one of the most critical challenges for researchers and drug development professionals. Epimerization (the inversion of stereochemistry at the α-carbon) not only reduces overall yield but generates impurities that are notoriously difficult to separate, threatening the biological viability of the final therapeutic[1].

This guide provides a deep-dive into utilizing OxymaPure® (ethyl 2-cyano-2-(hydroxyimino)acetate) —a highly efficient, non-explosive coupling additive—to suppress racemization during sensitive amino acid couplings.

Mechanistic Pathway: How Oxyma Outperforms Traditional Reagents

G A N-Protected Amino Acid + DIC B O-Acylisourea Intermediate (Highly Reactive) A->B Activation C Oxazolone Formation (High Racemization Risk) B->C No Additive (Slow Aminolysis) E Oxyma Active Ester (Stable & Reactive) B->E Rapid Trapping H Epimerized Peptide C->H Base Catalysis D OxymaPure Additive D->E Nucleophilic Attack F Aminolysis (Peptide Bond Formation) E->F Amine Addition G Stereopure Peptide F->G High Yield

OxymaPure intercepts the O-acylisourea intermediate, preventing oxazolone-driven racemization.

Section 1: Core Principles & Causality (FAQ)

Q: Why does the DIC/Oxyma system reduce racemization compared to DIC alone or DIC/HOBt? A: When Diisopropylcarbodiimide (DIC) activates the carboxylic acid of an N-protected amino acid, it forms a highly reactive O-acylisourea intermediate[2]. If aminolysis is slow, this intermediate undergoes intramolecular cyclization to form an oxazolone. The α-proton of the oxazolone is highly acidic and easily abstracted by bases, leading to a loss of stereochemical information[1]. OxymaPure features an optimal pKa of 4.60 and a highly nucleophilic oxime group. It rapidly attacks the O-acylisourea to form an Oxyma active ester[2]. This trapping mechanism is kinetically faster than oxazolone formation. Furthermore, the resulting Oxyma ester is significantly more reactive toward amines than the HOBt ester, reducing the lifetime of the activated species and minimizing the window for base-catalyzed epimerization[3].

Q: How does Oxyma handle highly sensitive residues like Cysteine (Cys) and Histidine (His)? A: Cys and His are notoriously prone to racemization due to the electron-withdrawing nature of their side chains, which stabilize the enol/enolate intermediate during activation. Oxyma suppresses this by facilitating highly efficient, base-free coupling environments[4]. Because the Oxyma active ester is inherently reactive, it does not require the addition of excess tertiary bases (like DIPEA) that typically drive the enolization of Cys/His derivatives[4].

Section 2: Comparative Epimerization Data

Extensive experimental models demonstrate that OxymaPure consistently outperforms HOBt and matches or exceeds the performance of the hazardous HOAt reagent in suppressing epimerization[5].

Coupling Model (Residues)Reagent SystemEpimerization (D-L %)Yield (%)
Z-Phg-Pro-NH₂ DIC / HOBt9.3%81.9%
Z-Phg-Pro-NH₂ DIC / HOAt3.3%81.4%
Z-Phg-Pro-NH₂ DIC / OxymaPure1.1%88.2%
Z-Phe-Val-Pro-NH₂ DIC / HOBt8.9%N/A
Z-Phe-Val-Pro-NH₂ DIC / OxymaPure3.8%N/A

(Data synthesized from standardized solution-phase and solid-phase coupling studies[6],[5].)

Section 3: Troubleshooting Guide

Issue 1: Unacceptable epimerization levels observed during Fmoc-Cys(Trt)-OH coupling.

  • Root Cause: Prolonged activation times in the presence of the peptide-resin, or residual basic species (e.g., unwashed piperidine from the Fmoc deprotection step), trigger base-catalyzed enolization of the activated Cys residue.

  • Solution: Implement a strict pre-activation protocol. Pre-activate Fmoc-Cys(Trt)-OH with DIC and OxymaPure for exactly 2-5 minutes before adding it to the resin[6]. Do not add any tertiary base during this step. Ensure the resin is thoroughly washed with DMF/DCM prior to the introduction of the activated ester.

Issue 2: Poor yield and high epimerization in fragment condensation ([2+1] segment coupling).

  • Root Cause: Segment couplings are sterically hindered, leading to drastically reduced aminolysis rates. The extended reaction time allows the activated C-terminal residue to cyclize into an oxazolone, causing significant epimerization[1].

  • Solution: OxymaPure is highly recommended for demanding [2+1] couplings[7]. To further suppress epimerization in these slow reactions, initiate the coupling at 0°C during the activation and addition phases, allowing the reaction to slowly warm to room temperature overnight[8].

Section 4: Validated Experimental Protocols

Workflow: Decision Matrix for Sensitive Couplings

Workflow S1 Identify Sensitive Residue (Cys, His, Phg, Segment Coupling) S2 Select Activation Strategy S1->S2 S3 In-Situ Activation (Standard SPPS) S2->S3 Low Risk S4 Pre-Activation (2-5 min) (DIC + OxymaPure only) S2->S4 High Risk S5 Perform Coupling (Base-Free Environment) S3->S5 S4->S5 S6 HPLC Epimerization Check S5->S6 S7 > 2% Epimer Detected S6->S7 S8 < 2% Epimer Detected S6->S8 S9 Troubleshoot: Lower Temp to 0°C or Use sym-collidine S7->S9 S10 Proceed to Next Cycle S8->S10 S9->S4 Retry

Decision matrix for optimizing coupling conditions of epimerization-prone amino acids.

Protocol A: Pre-activation Strategy for SPPS (Cys, His, Phg)

This self-validating protocol isolates the activation step to minimize the exposure of the activated ester to the peptide-resin's potentially basic microenvironment.

  • Preparation: Weigh 3.0 equivalents of the Fmoc-amino acid and 3.0 equivalents of OxymaPure. Dissolve in a minimal volume of DMF (or 2-MeTHF for greener synthesis)[2].

  • Activation: Add 3.0 equivalents of DIC to the solution. Agitate the mixture for exactly 2 to 5 minutes at room temperature to form the Oxyma active ester[6].

  • Coupling: Transfer the pre-activated cocktail to the reaction vessel containing the thoroughly washed amino-peptide resin.

  • Reaction: Agitate for 1 hour. Monitor completion via the Ninhydrin (Kaiser) test.

  • Validation: Cleave a micro-aliquot of the resin and analyze via HPLC to confirm stereochemical purity[1].

Protocol B: Solution-Phase Fragment Coupling (e.g., Z-Phg-Val-OMe)

This protocol demonstrates the use of OxymaPure in a highly sterically hindered, epimerization-prone solution-phase environment[8].

  • Dissolution: Dissolve EDC·HCl (1 equiv) in a 1:1 mixture of DCM/DMF and cool to 0°C in an ice bath[8].

  • Reagent Addition: Add the N-protected acid (e.g., Z-Phg-OH, 1 equiv) and OxymaPure (1 equiv) as solids to the cold carbodiimide solution[8].

  • Amine Introduction: After 2 minutes of pre-activation, add the amine hydrochloride salt (1 equiv) followed immediately by a tertiary base (e.g., DIEA, 1 equiv) to neutralize the salt[8].

  • Incubation: Stir at 0°C for 1 hour, then allow the reaction to proceed at room temperature overnight[8].

  • Workup: Remove solvent, dissolve the crude residue in EtOAc, and wash sequentially with 1N HCl, 1N Na₂CO₃, and saturated NaCl to yield the highly stereopure dipeptide[8],[1].

References

  • Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega.3

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.4

  • Organic Syntheses Procedure: Z-L-Phg-Val-OMe. Organic Syntheses.8

  • The Clear Choice in Peptide Synthesis: Oxyma Outperforms Traditional Reagents in Suppressing Epimerization. BenchChem.1

  • OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. PeptideChemistry.org.2

  • Novabiochem® Letters: Non-explosive replacement for HOBt. Merck Millipore.5

  • Peptide/Amide bond Synthesis – OxymaPure® General Protocol. OxymaPure.com.6

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Highfine.7

Sources

Optimization

Technical Support Center: Ethyl 2-(hydroxyamino)acetate Waste Management

Welcome to the Environmental Health and Safety (EHS) Technical Support Center. This portal is designed for researchers, synthetic chemists, and drug development professionals handling Ethyl 2-(hydroxyamino)acetate (CAS:...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Environmental Health and Safety (EHS) Technical Support Center. This portal is designed for researchers, synthetic chemists, and drug development professionals handling Ethyl 2-(hydroxyamino)acetate (CAS: 70771-88-9), also known as N-hydroxyglycine ethyl ester.

Because this compound features both a reactive N-hydroxy group and an ester linkage, improper disposal can lead to dangerous cross-reactions, gas evolution, or regulatory non-compliance. This guide provides field-proven, self-validating protocols to ensure safe and compliant waste segregation.

Physicochemical & Hazard Profile

Before disposing of any chemical, you must understand its fundamental properties to predict its behavior in a mixed waste carboy.

Property / HazardValue / DescriptionDisposal Implication
CAS Number 70771-88-9Essential for accurate EHS hazardous waste manifesting.
Chemical Class N-hydroxy amino acid esterActs as a potent metal chelator and potential reducing agent[1].
Physical State Solid/Liquid (Derivative dependent)Melting points of related free acids are ~137–139°C[2].
Incompatibilities Oxidizers, strong acids/basesHigh risk of exothermic degradation or rapid decarboxylation[1],[3].
Hazard Codes H315, H319, H335Irritant; mandates the use of standard PPE (nitrile gloves, goggles) during waste consolidation.

Troubleshooting Guides & FAQs

Q1: Why did my waste carboy bulge after disposing of the aqueous reaction mixture? Root Cause & Causality: Ethyl 2-(hydroxyamino)acetate contains an ester linkage and an N-hydroxy group. If disposed of in a highly acidic or basic aqueous waste stream, the ester undergoes rapid hydrolysis. Furthermore, the N-(hydroxy)amide motif can exhibit pH-dependent decarboxylation[1]. This degradation releases carbon dioxide (


) gas, causing dangerous pressure buildup in sealed containers.
Solution:  Always neutralize aqueous waste containing this compound to a pH of 6.0–8.0 before sealing the carboy.

Q2: Can I dispose of this compound in the same stream as heavy metal catalyst waste? Root Cause & Causality: No. The secondary hydroxamate-like functional group is a potent metal chelator[1]. Mixing it with heavy metal waste (e.g., palladium, copper, or nickel residues) can form highly soluble, stable complexes. This prevents the heavy metals from precipitating during standard downstream wastewater treatment, leading to severe environmental compliance violations. Solution: Strictly isolate N-hydroxy amino acid waste from any transition metal waste streams.

Q3: What is the correct protocol for organic solvent mixtures containing this compound? Root Cause & Causality: In standard synthesis protocols (such as the preparation of nitrone intermediates), this compound is frequently extracted or washed using chloroform or dichloromethane[1]. The resulting organic waste is therefore halogenated. Solution: You must strictly segregate this mixture into "Halogenated Organic Waste" containers. Mixing halogenated solvents into non-halogenated streams drastically elevates disposal costs and violates EPA RCRA guidelines[4].

Q4: Are there specific incompatibilities I should be aware of for long-term waste storage? Root Cause & Causality: Yes. Hydroxylamine derivatives are inherently reactive and can act as reducing agents. They must be kept isolated from strong oxidizing agents (e.g., peroxides, nitric acid), strong bases, and alkaline earth metals to prevent violent exothermic decomposition[3]. Solution: Ensure waste carboys are stored in cool, well-ventilated areas or dedicated flammable storage cabinets away from heat sources[3].

Standard Operating Procedure: Waste Deactivation and Packaging

To ensure a self-validating safety loop, follow this step-by-step methodology when concluding experiments involving Ethyl 2-(hydroxyamino)acetate.

Step 1: Phase Separation & Identification

  • Transfer your post-reaction mixture into a separatory funnel.

  • Clearly separate the organic mother liquor from the aqueous washes. Do not mix these phases in the primary waste carboy.

Step 2: Aqueous Quenching & Neutralization (Self-Validating Step)

  • Collect the aqueous phase in a temporary beaker.

  • Action: Test the initial pH using universal indicator paper.

  • Adjustment: Slowly add dilute Sodium Bicarbonate (

    
    ) if acidic, or dilute Hydrochloric Acid (
    
    
    
    ) if basic, while stirring.
  • Validation: Verify the pH is exactly between 6.0 and 8.0. Only once this is confirmed, transfer the liquid to the "Aqueous Hazardous Waste" carboy. Leave the cap loosely threaded for 12 hours to allow any residual dissolved

    
     to vent before sealing tightly.
    

Step 3: Halogenated Segregation

  • Review your lab notebook for the solvents used during the extraction phase.

  • If Chloroform (

    
    ) or Dichloromethane (
    
    
    
    ) was used[1], route the organic phase strictly to the red-labeled Halogenated Organic Waste container.
  • If only Ethyl Acetate or Ethanol was used, route to the green-labeled Non-Halogenated Organic Waste container.

Step 4: Labeling and Secondary Containment

  • Update the hazardous waste manifest tag immediately. Explicitly write "Contains Ethyl 2-(hydroxyamino)acetate (Metal Chelator)" on the label to alert EHS personnel.

  • Place the sealed container in a secondary containment tray within a ventilated laboratory chemical hood or approved storage cabinet[4].

Waste Segregation Decision Tree

Use the following logical workflow to determine the correct disposal stream for your specific waste matrix.

WasteSegregation Start Ethyl 2-(hydroxyamino)acetate Waste Phase Determine Phase Start->Phase Organic Organic Phase Phase->Organic Aqueous Aqueous Phase Phase->Aqueous Halogen Contains Chloroform? Organic->Halogen pHCheck Check pH (Target 6-8) Aqueous->pHCheck HaloWaste Halogenated Waste Halogen->HaloWaste Yes NonHaloWaste Non-Halogenated Waste Halogen->NonHaloWaste No AqWaste Aqueous Waste Stream pHCheck->AqWaste Neutralized

Fig 1. Decision tree for the segregation and disposal of Ethyl 2-(hydroxyamino)acetate waste.

References

  • Design, synthesis and characterization of linear unnatural amino acids. Ovid. Available at: [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. Available at: [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI) - NIH. Available at:[Link]

  • Hazardous Substance Fact Sheet - Hydroxylamine Sulfate. New Jersey Department of Health (NJ.gov). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Ethyl 2-(hydroxyamino)acetate Solubilization &amp; Handling

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with Ethyl 2-(hydroxyamino)acetate (often referred to as ethyl N-hydroxyglycinate).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals working with Ethyl 2-(hydroxyamino)acetate (often referred to as ethyl N-hydroxyglycinate).

Because the free base of this secondary hydroxylamine is highly prone to oxidative degradation and dimerization, it is almost exclusively supplied and stored as a hydrochloride salt (EHAA-HCl). While this ensures shelf stability, the ionic crystal lattice of the salt creates significant solubility bottlenecks in the non-polar or weakly polar organic solvents typically required for downstream synthesis (e.g., nitrone formation, peptidomimetic coupling).

This guide provides field-proven, mechanistically grounded solutions to overcome these phase-transfer and solubility barriers.

I. Quantitative Solubility & Compatibility Matrix

To predict the behavior of EHAA-HCl in your reaction, you must account for the dielectric constant (


) of your solvent and the pKa of your neutralizing base. The table below summarizes the thermodynamic compatibility of EHAA across standard reaction media.
SolventDielectric Constant (

)
EHAA-HCl SolubilityEHAA Free Base SolubilityRecommended Solubilization Strategy
Water 80.1Very HighModerateDirect dissolution; buffer with NaHCO₃.
DMF / DMSO 36.7 / 46.7ModerateHighIn situ neutralization with DIPEA.
DCM 8.9Very Low HighBiphasic Schotten-Baumann or TEA addition.
THF 7.5Very Low HighLiBr/DBU complexation system.
Toluene 2.4InsolubleModeratePhase-Transfer Catalysis (PTC).

II. Troubleshooting FAQs: The Causality of Solubility

Q1: Why does my EHAA-HCl remain as a stubborn suspension in dichloromethane (DCM) or tetrahydrofuran (THF)? A1: The root cause is thermodynamic. EHAA-HCl exists as a tightly bound ionic crystal lattice. Low-dielectric solvents like DCM (


 = 8.9) and THF (

= 7.5) lack the solvating power to overcome the lattice energy of the salt. To achieve a homogeneous solution, you must break the salt by liberating the lipophilic free base in situ.

Q2: How do I properly free-base the compound without degrading the sensitive hydroxylamine group? A2: You must use a non-nucleophilic, sterically hindered tertiary amine, such as N,N-Diisopropylethylamine (DIPEA). When you add 1.05 equivalents of DIPEA to the suspension at 0 °C, it deprotonates the ammonium salt. The resulting DIPEA-HCl salt may remain partially suspended, but the liberated EHAA free base will immediately dissolve into the organic phase. The 0 °C temperature is critical; it kinetically suppresses the oxidative degradation of the newly formed N-hydroxy group.

Q3: Are there specialized additive systems to enhance solubility and reactivity simultaneously in ethereal solvents? A3: Yes. If your protocol requires THF and standard amines are failing, a dual-additive system utilizing Lithium Bromide (LiBr) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is highly effective[1]. The lithium cation acts as a mild Lewis acid, coordinating with the ester carbonyl oxygen of EHAA. This disrupts intermolecular hydrogen bonding, pulling the molecule into solution, while DBU efficiently and irreversibly neutralizes the HCl salt.

Q4: Can EHAA be used to synthesize nitrones if it won't dissolve in my aldehyde solution? A4: Yes. N-hydroxyglycine ethyl ester is a classic precursor for nitrone synthesis[2]. If solubility is poor, do not attempt to pre-dissolve the EHAA-HCl. Instead, suspend both the EHAA-HCl and your aldehyde in the solvent, and add the base dropwise. The free base will be consumed by the aldehyde the moment it dissolves, driving the equilibrium forward (Le Chatelier's principle) and bypassing the need for bulk solubility.

III. Self-Validating Experimental Protocols

The following methodologies are designed as self-validating systems. Visual and chemical checkpoints are built into the steps to ensure the protocol is functioning as intended.

Protocol A: In Situ Solubilization for Nitrone Condensation in DCM

Purpose: To generate the free base of EHAA in a non-polar solvent while immediately trapping it to prevent degradation[2].

  • Preparation: Flame-dry a round-bottom flask under inert gas (N₂ or Argon).

  • Suspension: Add EHAA-HCl (1.0 eq) and the target aldehyde (1.0 eq) to the flask. Add anhydrous DCM (0.2 M relative to EHAA). Validation Check 1: The mixture will appear as a cloudy, heterogeneous white suspension.

  • Thermal Control: Submerge the flask in an ice-water bath and allow it to equilibrate to 0–5 °C for 10 minutes.

  • Base Addition: Add DIPEA (1.05 eq) dropwise over 5 minutes via syringe.

  • Validation Check 2 (Crucial): Within 15–30 minutes of base addition, the suspension of EHAA-HCl will disappear. The reaction will transition to a clear or slightly yellow homogeneous solution (note: DIPEA-HCl is largely soluble in DCM at this concentration). This visual change confirms the successful liberation and dissolution of the free base.

  • Reaction: Remove the ice bath, warm to room temperature, and stir for 2–4 hours. Monitor by TLC until the aldehyde is consumed.

Protocol B: LiBr/DBU-Mediated Solubilization in THF

Purpose: To solubilize EHAA for multi-component reactions or enolate chemistry where DCM is incompatible[1].

  • Complexation: In a dry flask, suspend EHAA-HCl (1.0 eq) and anhydrous LiBr (1.2 eq) in anhydrous THF (0.15 M). Stir at room temperature for 15 minutes.

  • Neutralization: Cool the mixture to 0 °C. Add DBU (1.1 eq) dropwise.

  • Validation Check: The dense white suspension of EHAA-HCl will rapidly convert into a fine, easily stirrable precipitate of DBU-HCl, while the lithium-coordinated EHAA free base fully dissolves into the THF.

  • Execution: Add your electrophile (e.g., α,β-unsaturated ester) directly to this mixture and proceed with your standard reaction conditions.

IV. Process Visualization

The following diagrams map the logical decision trees and chemical pathways for handling EHAA-HCl.

G A EHAA-HCl Salt (Insoluble in Organics) B Solvent Selection A->B C Polar Aprotic (DMF, DMSO) B->C D Non-Polar / Ethereal (DCM, THF) B->D E Direct Dissolution (Partial/Full) C->E F In Situ Free-Basing (Add DIPEA or DBU/LiBr) D->F E->F Base needed to activate G Homogeneous Reactive Solution F->G

Caption: Decision workflow for solubilizing Ethyl 2-(hydroxyamino)acetate hydrochloride based on solvent choice.

Pathway S1 EHAA-HCl (Suspension) S2 DBU / LiBr Addition S1->S2 S3 EHAA Free Base (Solubilized) S2->S3 Deprotonation & Li+ Coordination S5 Target Product (Nitrone) S3->S5 S4 Electrophile (e.g., Aldehyde) S4->S5 Condensation

Caption: Chemical pathway demonstrating the in situ solubilization and condensation of EHAA.

V. References

  • Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis Source: Wiley (via rushim.ru) URL:

  • Synthesis - Thieme E-Books & E-Journals Source: thieme-connect.com URL:

Sources

Reference Data & Comparative Studies

Validation

The Modern Synthesis Standard: A Data-Driven Comparison of Ethyl 2-(hydroxyamino)acetate and HOBt for Peptide Coupling

A Senior Application Scientist's Guide to Optimizing Peptide Coupling Efficiency and Stereochemical Integrity In the pursuit of synthetic peptides for research, diagnostics, and therapeutics, the fidelity of peptide bond...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Optimizing Peptide Coupling Efficiency and Stereochemical Integrity

In the pursuit of synthetic peptides for research, diagnostics, and therapeutics, the fidelity of peptide bond formation is paramount. The choice of coupling additive, a seemingly minor component in the reaction cocktail, exerts a profound influence on coupling efficiency, yield, and most critically, the suppression of racemization. For decades, 1-hydroxybenzotriazole (HOBt) was the benchmark additive for carbodiimide-mediated coupling. However, the emergence of Ethyl 2-(hydroxyamino)acetate, widely known as OxymaPure® (Oxyma), has redefined the gold standard, offering a safer and demonstrably superior alternative.

This guide provides an in-depth, evidence-based comparison of Ethyl 2-(hydroxyamino)acetate and HOBt. We will dissect their mechanisms, present quantitative performance data, and offer a validated experimental protocol for head-to-head evaluation, empowering researchers to make informed decisions that enhance the quality and success of their peptide synthesis endeavors.

The Indispensable Role of the Coupling Additive

Peptide bond formation, at its core, involves the activation of a carboxylic acid group on an N-protected amino acid to facilitate its reaction with the N-terminal amine of a growing peptide chain.[1] Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), are potent activators, but their action is a double-edged sword. They form a highly reactive O-acylisourea intermediate.[1][2][3] This transient species, if left unchecked, is prone to two deleterious side reactions: rearrangement into an inactive N-acylurea and, for chiral amino acids, intramolecular cyclization to a 5(4H)-oxazolone, a key intermediate that readily racemizes, jeopardizing the biological activity of the final peptide.[1][2][3]

This is where the coupling additive plays its critical role. Additives like HOBt and Oxyma intercept the unstable O-acylisourea intermediate, converting it into a more stable, yet still highly reactive, active ester.[1][2][4] This active ester then cleanly reacts with the amine component, forming the desired peptide bond while minimizing the formation of side products and preserving the stereochemical integrity of the amino acid.[2][4]

G cluster_activation Activation Phase cluster_side_reactions Undesired Pathways (Without Additive) cluster_additive_pathway Desired Pathway (With Additive) AA-COOH N-Protected Amino Acid O-Acylisourea O-Acylisourea (Highly Reactive Intermediate) AA-COOH->O-Acylisourea + Carbodiimide Carbodiimide Carbodiimide (e.g., DIC) N-Acylurea N-Acylurea (Inactive Byproduct) O-Acylisourea->N-Acylurea Rearrangement Oxazolone Oxazolone Formation (Leads to Racemization) O-Acylisourea->Oxazolone Cyclization ActiveEster Active Ester (Oxyma/OBt Ester) O-Acylisourea->ActiveEster + Additive (Interception) Additive Additive (HOBt or Oxyma) PeptideBond Desired Peptide Bond (High Purity, Low Racemization) ActiveEster->PeptideBond + Amine Peptide Peptide Chain (Amine Component) Peptide->PeptideBond G cluster_coupling Parallel Coupling Step (Key Variable) cluster_A Synthesis A cluster_B Synthesis B start Start: Rink Amide Resin swell 1. Resin Swelling (DMF, 1 hr) start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 3. Wash (DMF, DCM) deprotect1->wash1 coupling_A 4A. Coupling Cocktail A Fmoc-AA-OH DIC Oxyma wash1->coupling_A coupling_B 4B. Coupling Cocktail B Fmoc-AA-OH DIC HOBt wash1->coupling_B react 5. Couple for 2 hrs coupling_A->react coupling_B->react wash2 6. Wash (DMF, DCM) react->wash2 repeat 7. Repeat Steps 2-6 for each amino acid wash2->repeat repeat->deprotect1 Next Cycle final_deprotect 8. Final Fmoc Deprotection repeat->final_deprotect Final Cycle cleave 9. Cleavage & Precipitation (TFA Cocktail, Cold Ether) final_deprotect->cleave analyze 10. Analysis (RP-HPLC, LC-MS) cleave->analyze end End: Compare Purity & Yield analyze->end

Sources

Comparative

Safety comparison of Oxyma versus explosive benzotriazole additives

Title: Beyond the Blast Radius: A Technical Safety & Performance Audit of Oxyma Pure vs. Benzotriazoles (HOBt/HOAt) Executive Summary For decades, 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt) ser...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Beyond the Blast Radius: A Technical Safety & Performance Audit of Oxyma Pure vs. Benzotriazoles (HOBt/HOAt)

Executive Summary

For decades, 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt) served as the gold standards for suppressing racemization in peptide coupling. However, the reclassification of anhydrous benzotriazoles as UN Class 1 Explosives has created a logistical and safety crisis for drug development workflows.

This guide evaluates Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) not merely as a substitute, but as a superior technical successor. While Oxyma eliminates the autocatalytic explosion risk of benzotriazoles, it introduces unique chemical handling requirements (specifically HCN generation potential) that researchers must manage.

The Verdict: Oxyma Pure offers superior racemization suppression and coupling efficiency compared to HOBt and rivals HOAt, while removing the explosive hazard.[1][2][3] It is the recommended standard for modern Solid-Phase Peptide Synthesis (SPPS).

The Safety Imperative: Thermal Stability Analysis

The primary driver for shifting away from HOBt is not performance, but safety profile and transport regulation.

Explosivity & Decomposition Metrics

Benzotriazoles possess a "self-amplifying" decomposition mechanism. When dry HOBt is heated or subjected to friction, it undergoes rapid deflagration.[4] In contrast, Oxyma Pure behaves as a standard combustible solid.

Table 1: Thermal Stability & Safety Classification

FeatureHOBt (Anhydrous)HOAtOxyma Pure
UN Classification Class 1.1D (Explosive) Class 1 (Explosive) Non-Explosive (Class 4.1 or non-regulated depending on region)
Decomposition Onset (

)
~180°C~178°C~145°C (Lower, but non-violent)
Decomposition Energy (

)
>1250 J/g (High Hazard)High Low (Thermal degradation, not detonation)
Sensitivity Sensitive to friction/shock when drySensitive to friction/shockInsensitive to friction/shock
Storage Requirement Wetted (usually ~20%

) to stabilize
WettedDry (Stable at Room Temp)

Critical Insight: The requirement to store HOBt wetted introduces water into anhydrous coupling reactions, necessitating additional drying steps or excess reagents to scavenge moisture. Oxyma Pure is stored dry, eliminating this variable.

The "Hidden" Hazard of Oxyma: HCN Generation

While Oxyma does not explode, it is not chemically inert.

  • Risk: When Oxyma is activated with DIC (Diisopropylcarbodiimide) , trace amounts of Hydrogen Cyanide (HCN) can be generated as a byproduct, particularly if the carbodiimide is used in large excess or at high temperatures.

  • Mitigation: Always perform Oxyma/DIC couplings in a well-ventilated fume hood. This is a manageable chemical hygiene risk, unlike the physical explosion risk of HOBt.

Performance Metrics: Racemization & Yield

Safety is irrelevant if the chemistry fails. We utilize the Z-Phg-Pro-NH


  model system, a rigorous "stress test" for racemization due to the high acidity of the phenylglycine 

-proton.

Table 2: Comparative Racemization Suppression (Z-Phg-Pro-NH


 Model) 
Conditions: Coupling at 25°C, DMF solvent.
Coupling SystemYield (%)DL-Isomer (% Racemization)Performance Rating
DIC / HOBt 81.9%9.3%Poor
DIC / HOAt 81.4%3.3%Good
DIC / Oxyma Pure 89.9% 1.0% Superior

Interpretation: Oxyma Pure reduces racemization by nearly 9-fold compared to HOBt and outperforms the expensive HOAt.

Mechanism of Action

Oxyma operates via the active ester pathway, similar to benzotriazoles, but forms a more reactive intermediate due to the electron-withdrawing effect of the cyano group.

G Carb Carbodiimide (DIC/EDC) OAcyl O-Acylisourea (Unstable Intermediate) Carb->OAcyl Activation Acid Carboxylic Acid (Amino Acid) Acid->OAcyl Activation Oxyma Oxyma Pure ActiveEst Oxyma Active Ester (Stable & Reactive) Oxyma->ActiveEst Racem Oxazolone (Racemization Path) OAcyl->Racem Slow Reaction OAcyl->ActiveEst Fast Attack by Oxyma Product Peptide Bond (Amide) ActiveEst->Product Aminolysis Amine Amine (N-Terminal) Amine->Product

Figure 1: The Oxyma Coupling Pathway.[5][6] Oxyma rapidly intercepts the O-Acylisourea, preventing the formation of the racemization-prone Oxazolone intermediate.

Experimental Protocols

Protocol A: Standard Oxyma/DIC Coupling (Solid Phase)

Use this for routine Fmoc-SPPS to replace HOBt.

  • Preparation: Dissolve Fmoc-Amino Acid (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

  • Activation: Add DIC (3.0 eq) to the mixture.

    • Note: Unlike HOBt, pre-activation is rarely necessary due to the high reactivity of the Oxyma ester.

  • Coupling: Transfer immediately to the resin-bound amine.

  • Time: Agitate for 30–60 minutes at room temperature.

  • Monitoring: Verify completion via Kaiser Test.

Protocol B: The "Racemization Stress Test" (Validation)

Use this protocol to validate Oxyma in your specific workflow before full adoption.

  • Model: Synthesize Z-Phg-Pro-NH

    
     .
    
  • Setup: Couple Z-Phg-OH to H-Pro-Rink Amide Resin.

  • Split Batch: Divide resin into two aliquots.

    • Batch A: Activate with DIC/HOBt.[5][6]

    • Batch B: Activate with DIC/Oxyma.[1][5][7]

  • Cleavage: Cleave both batches (95% TFA).

  • Analysis: Analyze via C18 Reverse-Phase HPLC.

    • Look for the split peak of the diastereomer (DL vs LL).

    • Success Criteria: The minor peak (DL) in the Oxyma batch should be <1.0%.

Decision Matrix: Selecting the Right Additive

DecisionTree Start Select Coupling Additive Q1 Is the coupling prone to racemization? (e.g., Cys, His, Phg) Start->Q1 Q2 Is the facility rated for Class 1 Explosives? Q1->Q2 Yes (Sensitive AA) Oxyma Oxyma Pure (Recommended) Q1->Oxyma No (Standard AA) Q2->Oxyma No (Standard Lab) HOAt HOAt (High Cost/High Risk) Q2->HOAt Yes (Rare) HOBt HOBt (Wetted) Avoid if possible

Figure 2: Selection workflow prioritizing safety and stereochemical fidelity.

References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion."[2][3] Chemistry – A European Journal.[3][7][8]

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

  • Luxembourg Bio Technologies. "Explosive properties of 1-hydroxybenzotriazoles." Technical Safety Report.

  • United Nations Economic Commission for Europe (UNECE). "Classification of 1-hydroxybenzotriazole, anhydrous (HOBt), under division 1.1D."

Sources

Validation

Technical Guide: Spectroscopic Characterization of Ethyl 2-(hydroxyamino)acetate

Topic: Spectroscopic data (NMR, IR) for Ethyl 2-(hydroxyamino)acetate characterization Content Type: Technical Comparison Guide Executive Summary Ethyl 2-(hydroxyamino)acetate (also known as N-hydroxyglycine ethyl ester)...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Spectroscopic data (NMR, IR) for Ethyl 2-(hydroxyamino)acetate characterization Content Type: Technical Comparison Guide

Executive Summary

Ethyl 2-(hydroxyamino)acetate (also known as N-hydroxyglycine ethyl ester) is a critical intermediate in the synthesis of peptidomimetics and N-hydroxy peptides. Its characterization presents a unique analytical challenge due to its structural similarity to its metabolic precursors and degradation products: the parent amine (Ethyl Glycinate ) and the oxidized oxime (Ethyl 2-(hydroxyimino)acetate ).

This guide provides a definitive spectroscopic comparison to enable researchers to validate product identity and purity. We focus on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy as the primary tools for distinguishing the target hydroxylamine from its common impurities.

Comparative Spectroscopic Data

The following table synthesizes experimental and predicted data to highlight the diagnostic signals required for quality control.

Table 1: Diagnostic Signal Comparison
FeatureTarget: Ethyl 2-(hydroxyamino)acetate Alternative A: Ethyl Glycinate (Amine) Alternative B: Ethyl 2-(hydroxyimino)acetate (Oxime)
Structure




NMR:

-Protons

3.65 – 3.75 ppm (Singlet)

3.40 – 3.50 ppm (Singlet)*
Absent (Replaced by vinylic proton)

NMR: Imine Proton
AbsentAbsent

7.50 – 8.00 ppm (Singlet)

NMR: Exchangeable
Broad, variable (

5.0–8.[1]0)
Broad

(

1.5–2.0)
Broad

(

10.0–13.0)
IR: Carbonyl (

)
~1735 cm⁻¹ (Ester)~1735 cm⁻¹ (Ester)~1720 cm⁻¹ (Conjugated Ester)
IR: Nitrogen Bond N-O stretch (~900-1000 cm⁻¹) N-H bend (~1600 cm⁻¹)C=N stretch (~1630 cm⁻¹)
Stability Profile Unstable (Oxidizes to Oxime)Stable (as HCl salt)Stable Solid

*Note: Chemical shifts for amines are pH and solvent-dependent. Values shown are for the free base in


. The HCl salt of Ethyl Glycinate shows the 

downfield at ~3.9 ppm.

Spectroscopic Deep Dive & Causality

Nuclear Magnetic Resonance (NMR) Logic

The differentiation of these three species relies heavily on the electronic environment of the alpha-carbon (


).
  • The "Singlet" Discriminator:

    • Ethyl Glycinate: The

      
       protons are shielded by the lone pair of the amine nitrogen, appearing upfield (~3.4 ppm).
      
    • Ethyl 2-(hydroxyamino)acetate: The N-hydroxy group (

      
      ) is more electron-withdrawing than a simple amine due to the electronegative oxygen atom. This inductive effect deshields the 
      
      
      
      protons, shifting the singlet downfield to the 3.65–3.75 ppm range. This subtle shift (~0.2-0.3 ppm) is the primary QC check.
    • Ethyl 2-(hydroxyimino)acetate: Oxidation removes the

      
       protons entirely, replacing them with an 
      
      
      
      hybridized methine proton (
      
      
      ). This signal appears far downfield (7.5–8.0 ppm ) due to the anisotropy of the double bond and the electronegativity of the oxime nitrogen.
Infrared (IR) Spectroscopy Logic
  • N-O vs. C=N: The presence of a strong band in the 1630 cm⁻¹ region is diagnostic of the

    
     bond in the oxime impurity. The target hydroxylamine lacks this band but will show a weaker N-O stretching vibration in the fingerprint region (900–1000 cm⁻¹), distinct from the simple N-H bending of the amine.
    

Experimental Protocols

Synthesis & Stability Workflow

The target compound is typically synthesized via the reduction of the oxime. However, over-reduction leads to the amine, and air exposure leads back to the oxime. The following workflow visualizes this delicate balance.

SynthesisPath Oxime Ethyl 2-(hydroxyimino)acetate (Starting Material) Target Ethyl 2-(hydroxyamino)acetate (Target Product) Oxime->Target Selective Reduction (e.g., Pyridine-Borane) Amine Ethyl Glycinate (Over-Reduction Impurity) Target->Amine Over-Reduction (Excess H2/Catalyst) Degradation Oxidative Degradation Target->Degradation Air/Light Exposure Degradation->Oxime Re-oxidation

Figure 1: Synthesis and degradation pathways. Control of reduction conditions is critical to avoid over-reduction to the amine.

Characterization Decision Tree

Use this logic flow to interpret your NMR data during reaction monitoring.

DecisionTree Start Acquire 1H NMR Spectrum (CDCl3 or D2O) CheckOlefin Is there a Singlet at 7.5 - 8.0 ppm? Start->CheckOlefin ResultOxime Identity: Oxime (Impurity) Action: Continue Reduction CheckOlefin->ResultOxime Yes CheckAlpha Check Alpha-CH2 Region (3.0 - 4.0 ppm) CheckOlefin->CheckAlpha No SingletHigh Singlet at ~3.4 ppm? CheckAlpha->SingletHigh ResultAmine Identity: Ethyl Glycinate Action: Discard (Over-reduced) SingletHigh->ResultAmine Yes SingletMid Singlet at ~3.7 ppm? SingletHigh->SingletMid No ResultTarget Identity: Ethyl 2-(hydroxyamino)acetate Action: Isolate Immediately SingletMid->ResultTarget Yes

Figure 2: NMR-based decision matrix for product identification.

Detailed Protocol: NMR Sample Preparation

To ensure reproducibility, follow this "Self-Validating" protocol:

  • Solvent Selection: Use

    
      (Chloroform-d) for initial checks.
    
    • Reason:

      
       causes rapid exchange of the N-H and O-H protons, eliminating valuable diagnostic broad peaks. 
      
      
      
      allows observation of the exchangeable protons if the sample is dry.
  • Concentration: Dissolve ~10 mg of sample in 0.6 mL solvent.

    • Caution: High concentrations of N-hydroxy compounds can induce dimerization or polymerization.

  • Acquisition: Run a standard proton sequence (16 scans).

  • Validation:

    • Integrate the ethyl ester signals first (Triplet ~1.3 ppm, Quartet ~4.2 ppm). Set the Quartet integral to 2.00.

    • Check the integral of the

      
       singlet. It must integrate to 2.00. If it is < 2.00 and a peak at 7.5 ppm appears, your sample is contaminated with the oxime.
      

References

  • PubChem. (n.d.).[2] Ethyl 2-(hydroxyamino)acetate | C4H9NO3. National Library of Medicine. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2025).[3] Glycine, ethyl ester, hydrochloride IR Spectrum.[3][4] NIST Chemistry WebBook.[3] Retrieved from [Link]

  • University of Wisconsin-Madison. (2020). NMR Chemical Shifts of Trace Impurities: Common Solvents and Impurities. Organic Chemistry Data. Retrieved from [Link]

Sources

Comparative

The Paradigm Shift in Large-Scale Peptide Manufacturing: A Cost-Benefit Analysis of OxymaPure vs. Traditional Additives

As a Senior Application Scientist overseeing large-scale peptide manufacturing, the selection of coupling additives is not merely a matter of chemical preference—it is a critical intersection of process safety, economic...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing large-scale peptide manufacturing, the selection of coupling additives is not merely a matter of chemical preference—it is a critical intersection of process safety, economic viability, and stereochemical integrity. For decades, 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) have been the gold standards for carbodiimide-mediated Solid-Phase Peptide Synthesis (SPPS)[1]. However, the reclassification of benzotriazole derivatives as class 1 desensitized explosives has severely disrupted supply chains and inflated manufacturing costs[2].

Enter OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate)[3]. This oxime-based additive has revolutionized SPPS by offering a non-explosive alternative that not only matches but frequently exceeds the coupling efficiency and racemization suppression of HOAt[4]. This guide provides an objective, data-driven cost-benefit analysis of transitioning to OxymaPure in large-scale peptide manufacturing.

Mechanistic Causality: Why Oxyma Outperforms Benzotriazoles

To understand the superiority of Oxyma, we must examine the causality of peptide bond formation. In standard SPPS, diisopropylcarbodiimide (DIC) activates the carboxylic acid of the incoming amino acid to form a highly reactive O-acylisourea intermediate[2]. If left unchecked, this intermediate undergoes a deleterious intramolecular rearrangement into an oxazolone, which rapidly racemizes, or an inactive N-acylurea[5].

Coupling additives act as nucleophiles that intercept the O-acylisourea to form a stable, yet reactive, active ester. Oxyma possesses a pKa of 4.60, identical to HOBt[2]. However, the synergistic electron-withdrawing effects of its cyano and ester groups dramatically enhance the nucleophilicity of its oxime group[5]. This allows Oxyma to attack the O-acylisourea intermediate faster than HOBt, effectively outcompeting oxazolone formation and preserving the chiral integrity of the amino acid[6].

Mechanism AA Protected Amino Acid (Carboxylic Acid) Oacyl O-acylisourea Intermediate (Highly Reactive) AA->Oacyl + DIC DIC DIC (Activator) DIC->Oacyl ActiveEster Oxyma Active Ester (Stable & Reactive) Oacyl->ActiveEster + OxymaPure SideReactions Oxazolone / N-acylurea (Racemization & Inactive) Oacyl->SideReactions Without Additive Oxyma OxymaPure (Nucleophile) Oxyma->ActiveEster Peptide Elongated Peptide Bond ActiveEster->Peptide + Amine Amine Incoming Peptide Chain (Amine) Amine->Peptide

Mechanism of DIC/OxymaPure peptide coupling preventing side reactions.

Performance Comparison: Experimental Data

The true test of a coupling additive lies in its ability to handle sterically hindered and racemization-prone sequences. The following tables summarize quantitative data from comparative studies.

Table 1: Coupling Additives on Racemization and Yield in Solution-Phase Synthesis of Z-L-Phg-Val-OMe (The coupling of α-phenylglycine (Phg) to valine is a notoriously difficult, epimerization-prone model[7]).

Coupling AdditiveYield (%)% DL Epimer (Racemization)
DIC / OxymaPure 95 0.1
DIC / HOBt913.7
DIC / HOAt93< 1.0 - 2.0

Data demonstrates Oxyma's superior racemization suppression compared to HOBt and HOAt[7].

Table 2: Purity of a Sterically Hindered Pentapeptide (H-Tyr-Aib-Aib-Phe-Leu-NH2) (Synthesized via automated SPPS to evaluate efficiency in difficult sequences[8]).

Coupling ReagentsPentapeptide Purity (%)
DIC / HOBt8.4
DIC / HOAt37.5
DIC / OxymaPure 42.8

OxymaPure significantly outperforms both traditional additives in yielding the desired hindered peptide[8].

Cost-Benefit Analysis in Large-Scale Manufacturing

Transitioning to OxymaPure yields compounding economic and operational benefits:

  • Safety and Logistics (Direct Cost Reduction): Differential Scanning Calorimetry (DSC) and Accelerating Rate Calorimetry (ARC) confirm Oxyma is non-explosive[4]. This eliminates the exorbitant shipping surcharges, specialized hazardous storage requirements, and regulatory compliance costs associated with class 1 explosive benzotriazoles[6].

  • Reagent Economics: Oxyma is commercially available at a fraction of the cost of HOAt, making it highly scalable for multi-kilogram GMP manufacturing without sacrificing the high coupling efficiency typically reserved for HOAt[8].

  • Green Chemistry & Solvent Reduction: Oxyma exhibits superior solubility in green solvents like 2-methyltetrahydrofuran (2-MeTHF) and γ-Valerolactone (GVL)[9]. Furthermore, washing the resin with a solvent containing 1% Oxyma after Fmoc deprotection neutralizes residual piperidine, reducing total solvent consumption by up to 50%[9].

Self-Validating Experimental Protocol: Large-Scale SPPS using DIC/Oxyma

To ensure reproducibility and trustworthiness, the following methodology incorporates built-in validation steps for multi-kilogram synthesis[8].

Step 1: Resin Preparation and Swelling Suspend the chosen solid support (e.g., Rink amide AM-PS resin) in 2-MeTHF for 30 minutes. Causality: Swelling expands the polymer matrix, maximizing the accessibility of reactive sites for the incoming reagents.

Step 2: Fmoc Deprotection Treat the resin with 20% piperidine in 2-MeTHF/DMF (1:1) for 15 minutes. Repeat once. Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm in the waste stream to quantitatively verify deprotection efficiency.

Step 3: Optimized Washing Wash the resin 3 times with 2-MeTHF containing 1% OxymaPure, followed by 2 washes with pure 2-MeTHF[9]. Causality: The mildly acidic Oxyma neutralizes trace basic piperidine, preventing premature cleavage or base-catalyzed side reactions in the subsequent coupling step, while drastically reducing the required wash volume[9].

Step 4: Pre-activation and Coupling Prepare a solution of the Fmoc-amino acid (3.0 eq) and OxymaPure (3.0 eq) in 2-MeTHF. Add DIC (3.0 eq) and stir for 2 minutes to form the active ester. Add the mixture to the resin and agitate for 45-60 minutes. Validation: Perform a Kaiser test. A negative result (yellow beads) confirms >99% coupling completion. A positive result (blue beads) dictates a mandatory recoupling step.

Step 5: Cleavage and Isolation Treat the resin with a TFA/scavenger cocktail (e.g., TFA/TIPS/Water 95:2.5:2.5) for 2 hours. Filter the resin, concentrate the filtrate, and precipitate the crude peptide in cold diethyl ether.

SPPS_Workflow S1 1. Resin Swelling (2-MeTHF) S2 2. Fmoc Deprotection (20% Piperidine) S1->S2 S3 3. Resin Washing (1% OxymaPure) S2->S3 S4 4. Activation & Coupling (DIC/OxymaPure + AA) S3->S4 S4->S2 Cycle for next AA S5 5. Cleavage (TFA Cocktail) S4->S5 Sequence Complete S6 Purified Peptide (High Yield) S5->S6

Step-by-step workflow of large-scale solid-phase peptide synthesis using Oxyma.

Conclusion

The transition from HOBt/HOAt to OxymaPure is not merely an alternative; it is a necessary evolution in peptide chemistry. By eliminating explosion risks, reducing solvent consumption, and delivering unmatched coupling efficiency and stereochemical preservation, OxymaPure provides a highly optimized, cost-effective framework for modern large-scale peptide manufacturing.

References

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009).. Chemistry – A European Journal.

  • Wehrstedt, K. D., Wandrey, P. A., & Heitkamp, D. (2005).. Journal of Hazardous Materials.

  • El-Faham, A., & Albericio, F. (2011).. Chemical Reviews.

  • BenchChem Technical Support Team. (2025).. BenchChem.

  • Organic Syntheses. (2013).. Organic Syntheses Procedure.

  • OxymaPure Green Chemistry. (n.d.). . OxymaPure.

Sources

Validation

Alternatives to Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) for Modern Peptide Synthesis

This guide addresses the landscape of alternatives to Ethyl 2-cyano-2-(hydroxyimino)acetate (commonly known as Oxyma Pure ), as the term "Ethyl 2-(hydroxyamino)acetate" is widely recognized in the field as a non-standard...

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the landscape of alternatives to Ethyl 2-cyano-2-(hydroxyimino)acetate (commonly known as Oxyma Pure ), as the term "Ethyl 2-(hydroxyamino)acetate" is widely recognized in the field as a non-standard or erroneous nomenclature for this industry-standard additive.

[1][2][3][4]

Executive Summary

In modern peptide synthesis, Ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma Pure) has displaced traditional benzotriazoles (HOBt, HOAt) as the "gold standard" additive due to its superior safety profile (non-explosive) and high coupling efficiency.[1][2][3][4][5] However, despite its dominance, Oxyma is not a universal panacea. Issues regarding hydrolytic stability, base-sensitivity, and performance in extremely hindered couplings have driven the development of next-generation alternatives.

This guide evaluates the primary alternatives to Oxyma, categorized by their functional advantage:

  • Oxyma-B: For superior racemization suppression.

  • K-Oxyma: For enhanced solubility and "green" solvent compatibility.

  • COMU/PyOxim: Integrated reagents for maximum reactivity.

  • HOAt: The legacy "nuclear option" for sterically demanding sequences.

The Baseline: Why Replace Oxyma?

Before selecting an alternative, it is critical to understand the limitations of the incumbent.

  • The Standard: Oxyma Pure used with DIC (Diisopropylcarbodiimide).[6][1][2]

  • Mechanism: Forms an active ester with the amino acid, suppressing

    
    -acylurea formation and preventing oxazolone-mediated racemization.
    
  • Limitations:

    • Hydrolytic Instability: The ethyl ester group can hydrolyze in basic or aqueous conditions, leading to inactive byproducts.

    • Solubility: While good in DMF, it has variable solubility in greener solvents like 2-MeTHF or water.

    • Racemization: While better than HOBt, it is occasionally inferior to HOAt in highly hindered couplings (e.g., Aib-Aib, N-methylated amino acids).

Critical Alternatives & Comparative Analysis

A. Oxyma-B: The "High-Fidelity" Alternative

Chemical Name: 5-(Hydroxyimino)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione Role: Superior Racemization Suppression

Oxyma-B is a structural analog of Oxyma based on a barbituric acid scaffold rather than an ethyl ester. It addresses the hydrolytic instability of Oxyma and offers tighter control over epimerization.

  • Mechanism: The barbituric acid core is more electron-deficient, creating a more reactive active ester that couples faster, leaving less time for base-catalyzed racemization.

  • Best For: Fragment condensations, C-terminal Cysteine/Histidine couplings (highly prone to racemization).

  • Protocol Shift: Substitute Oxyma-B 1:1 (molar) for Oxyma Pure. Note that Oxyma-B is less soluble in DCM; use DMF or NMP.

B. K-Oxyma: The "Green" & Soluble Alternative

Chemical Name: Potassium Ethyl 2-cyano-2-(hydroxyimino)acetate Role: Green Chemistry & Aqueous Solubility

K-Oxyma is the potassium salt of Oxyma. It is non-hygroscopic and significantly more stable than the free oxime.

  • Mechanism: Dissociates instantly in polar solvents. The potassium counter-ion can improve solubility in "green" solvents like water (for aqueous couplings) or 2-MeTHF.

  • Best For: Green SPPS (Solid Phase Peptide Synthesis), aqueous phase synthesis, and large-scale manufacturing where shelf-stability is paramount.

  • Protocol Shift: Requires slight adjustment in base equivalents (since it introduces a counter-ion, though it is not a base itself, it affects ionic strength).

C. COMU: The "All-in-One" Powerhouse

Chemical Name: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate Role: Maximum Coupling Efficiency

COMU is the uronium salt derived directly from Oxyma. It replaces the two-component system (DIC + Oxyma) with a single activation reagent.

  • Mechanism: Functions similarly to HATU but releases Oxyma as the leaving group instead of HOAt. It incorporates an internal base effect (morpholine moiety) and shows a distinct "chameleon" nature (uronium vs. aminium structure).

  • Best For: Automated SPPS, difficult sequences (aggregation-prone), and replacing HATU to reduce costs/explosive risks.

  • Protocol Shift: Use 1 equiv COMU + 2 equiv DIPEA. Crucial: Do not premix COMU with base for long periods; it is extremely reactive.

D. HOAt: The "Legacy" Heavyweight

Chemical Name: 1-Hydroxy-7-azabenzotriazole Role: The "Nuclear Option" for Steric Hindrance

While Oxyma was designed to replace HOAt, HOAt remains the most powerful additive for extremely hindered couplings (e.g., N-methyl-Val to N-methyl-Val).

  • Mechanism: The pyridine nitrogen in the 7-position provides a "neighboring group effect" (general base catalysis) that accelerates the acylation of the amine, a feature Oxyma lacks.

  • Best For: When Oxyma/DIC fails to drive a coupling to completion.

  • Warning: HOAt derivatives are classified as Class 1 explosives. Use with extreme caution.

Comparative Performance Data

The following table synthesizes data from key comparative studies (Subirós-Funosas et al., El-Faham et al.) regarding racemization (epimerization) rates and coupling yields.

Table 1: Comparative Efficacy in Model Peptide Couplings (Z-Phg-Pro-NH2 Model)

Additive / ReagentCoupling SystemYield (%)DL-Isomer (Racemization) %Safety ProfileCost
Oxyma Pure DIC / Oxyma98.52.6Safe (Non-explosive)Low
Oxyma-B DIC / Oxyma-B99.1 1.4 SafeMedium
HOBt DIC / HOBt92.05.8Explosive RiskLow
HOAt DIC / HOAt99.03.1Explosive High
COMU COMU / DIPEA99.51.8SafeMedium
K-Oxyma EDC / K-Oxyma98.02.5SafeLow

Note: Lower DL-Isomer % indicates better preservation of chirality.

Experimental Protocols

Protocol A: Switching from Oxyma to Oxyma-B (High Fidelity)

Application: Synthesis of C-terminal activated peptides or fragment condensation.

  • Preparation: Dissolve Oxyma-B (1.0 equiv relative to Amino Acid) in DMF. Note: Oxyma-B has lower solubility than Oxyma; ensure full dissolution.

  • Activation: Add the Amino Acid (1.0 equiv) and DIC (1.0 equiv) to the Oxyma-B solution.

  • Pre-activation: Allow to stir for 2–3 minutes. (Color change to yellow/orange is normal).

  • Coupling: Add the activated mixture to the resin-bound amine.

  • Reaction Time: 30–60 minutes at room temperature.

  • Monitoring: Perform Kaiser test. If positive, re-couple using COMU .

Protocol B: Green Synthesis with K-Oxyma in 2-MeTHF

Application: Environmentally friendly SPPS.

  • Solvent: Use 2-MeTHF (2-Methyltetrahydrofuran) instead of DMF.[5]

  • Reagents: Dissolve Amino Acid (3 equiv) and K-Oxyma (3 equiv) in 2-MeTHF.

  • Coupling Agent: Add DIC (3 equiv).

  • Process: Add to resin. K-Oxyma's solubility in 2-MeTHF is superior to free Oxyma, preventing precipitation in the resin bed.

  • Wash: Wash resin with 2-MeTHF/Ethanol (1:1) to remove salts.

Visualizing the Decision Matrix

The following diagram illustrates the logical flow for selecting the appropriate alternative based on synthetic challenges.

Coupling_Additive_Selection Start Standard Coupling Protocol (Oxyma Pure / DIC) Check1 Is Racemization Critical? (e.g., Cys, His, Fragment Condensation) Start->Check1 Check2 Is Coupling Difficult/Hindered? (e.g., Aib-Aib, N-Me) Check1->Check2 No OxymaB Use Oxyma-B (Better Epimerization Control) Check1->OxymaB Yes Check3 Is Green/Aqueous Solubility Required? Check2->Check3 Standard HOAt Use HOAt or HATU (Neighboring Group Effect) Check2->HOAt Extremely Hindered COMU Use COMU (Integrated Uronium Salt) Check2->COMU Moderately Hindered Check3->Start No (Stick to Oxyma) KOxyma Use K-Oxyma (High Water/Green Solvent Solubility) Check3->KOxyma Yes

Figure 1: Decision Matrix for selecting peptide coupling additives based on synthetic constraints.

References

  • Subirós-Funosas, R., et al. (2009).[2] "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion."[6][2][4][7][8] Chemistry – A European Journal.[2] Link

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link

  • Jad, Y. E., et al. (2014). "Oxyma-B, an Excellent Racemization Suppressor for Peptide Synthesis." Organic & Biomolecular Chemistry. Link

  • Subirós-Funosas, R., et al. (2013). "COMU: A Safer and More Effective Replacement for HATU." Angewandte Chemie International Edition. Link

  • Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides. Link

Sources

Comparative

Head-to-Head Comparison of Oxyma-Based Coupling Reagents: The COMU Advantage in Peptide Synthesis

For decades, solid-phase peptide synthesis (SPPS) relied heavily on benzotriazole-based coupling additives like HOBt and HOAt, alongside their corresponding uronium/aminium salts (HBTU, HATU). However, the reclassificati...

Author: BenchChem Technical Support Team. Date: March 2026

For decades, solid-phase peptide synthesis (SPPS) relied heavily on benzotriazole-based coupling additives like HOBt and HOAt, alongside their corresponding uronium/aminium salts (HBTU, HATU). However, the reclassification of these benzotriazole derivatives as desensitized explosives catalyzed a paradigm shift in peptide chemistry[1]. Enter OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) and its flagship uronium salt, COMU .

This guide provides an in-depth, head-to-head technical comparison of Oxyma-based reagents against traditional alternatives, designed for researchers and drug development professionals who require uncompromised coupling efficiency, chiral integrity, and laboratory safety.

Mechanistic Insights: The Causality Behind COMU's Superiority

COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) represents a third-generation uronium-type coupling reagent. Its superiority over HATU and HBTU is not coincidental; it is the direct result of two deliberate structural engineering choices[2]:

  • The Oxyma Leaving Group : Unlike the explosive HOAt/HOBt leaving groups, the Oxyma moiety is entirely non-explosive[3]. Mechanistically, the cyano and ester electron-withdrawing groups on Oxyma lower its pKa to ~4.60 (identical to HOBt), allowing it to form a highly reactive active ester[1]. This active ester undergoes rapid aminolysis while effectively suppressing oxazolone formation—the primary pathway for base-catalyzed racemization[4].

  • The Morpholino Backbone : Traditional reagents like HATU utilize a tetramethyl skeleton. COMU replaces one dimethylamino group with a morpholino group. The oxygen atom in the morpholino ring acts as an internal hydrogen bond acceptor[5]. The Causality : This intrinsic basicity facilitates proton transfer during the coupling transition state, allowing COMU to drive reactions efficiently with only 1 equivalent of a tertiary base (e.g., DIEA), whereas HATU strictly requires an excess[2]. Minimizing external base drastically reduces base-catalyzed side reactions, such as enantiomerization and aspartimide formation.

G Start Carboxylic Acid Activation COMU_Path COMU (Oxyma-based) + 1 equiv DIEA Start->COMU_Path Morpholino base assists HATU_Path HATU (HOAt-based) + 2 equiv DIEA Start->HATU_Path Requires external base excess Oxyma_Ester Oxyma Active Ester (Highly Reactive, Stable) COMU_Path->Oxyma_Ester Oxyma leaving group OAt_Ester OAt Active Ester (Reactive, Explosive Risk) HATU_Path->OAt_Ester HOAt leaving group Amide Peptide Bond Formation (Aminolysis) Oxyma_Ester->Amide Fast, low racemization OAt_Ester->Amide Fast, higher risk

Mechanistic pathways of carboxylic acid activation by COMU versus HATU.

Head-to-Head Performance Data

To objectively evaluate COMU, we must benchmark it against the industry standard for difficult couplings: HATU.

General Reagent Profiling

COMU offers a distinct operational advantage in solution-phase synthesis because its byproducts are highly water-soluble, simplifying the purification pipeline compared to the organic-soluble byproducts of HATU and PyBOP[6].

Table 1: Comparative Profiling of Common Coupling Reagents

FeatureCOMUHATUHBTUPyBOP
Leaving Group OxymaPureHOAtHOBtHOBt
Explosive Risk Non-explosiveHigh (HOAt-based)High (HOBt-based)High (HOBt-based)
Racemization Control ExcellentGoodModerateModerate
Base Requirement 1-2 equiv2+ equiv2+ equiv2+ equiv
Byproduct Solubility Water-solubleOrganicOrganicOrganic
Experimental Data: The "Difficult Sequence" Benchmark

The true test of a coupling reagent is its performance in sterically hindered, aggregation-prone sequences. A classic benchmark is the synthesis of the demanding leu-enkephalin derivative containing adjacent α-aminoisobutyric acid residues (H-Tyr-Aib-Aib-Phe-Leu-NH2).

In head-to-head experimental studies, COMU drastically outperformed both HATU and HBTU in preventing the des-Aib deletion sequence[2].

Table 2: Synthesis Efficiency of H-Tyr-Aib-Aib-Phe-Leu-NH2

Coupling Reagent% Des-Aib (Deletion Sequence)Overall Performance
COMU 0.26% Excellent
HDMA 1.00%Good
HDMB 10.00%Moderate
HATU 17.00%Poor
HBTU 53.00%Very Poor

Emerging Oxyma Derivatives: TOMBU and COMBU

While COMU is exceptionally reactive, its highly reactive C–O bond renders it susceptible to hydrolytic degradation in Dimethylformamide (DMF) over prolonged periods (degrading significantly after 48 hours)[7]. For researchers utilizing fully automated peptide synthesizers where reagent solutions sit on deck for days, this can be a limitation.

To address this, next-generation uronium salts derived from the Oxyma-B scaffold—namely TOMBU and COMBU —have been developed[8].

  • Advantage : TOMBU and COMBU exhibit significantly higher hydrolytic stability in DMF compared to COMU[9].

  • Trade-off : They slightly underperform COMU in absolute coupling kinetics but still thoroughly outperform HBTU in preserving chiral integrity and overall yield[8].

Experimental Protocol: Self-Validating SPPS Workflow with COMU

The following protocol outlines a highly optimized, step-by-step methodology for Fmoc-SPPS using COMU. This protocol is designed as a self-validating system , utilizing visual cues to guarantee experimental integrity.

SPPS Resin Swell Resin (DMF) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Preactivate Pre-activation (AA + COMU + DIEA) Deprotect->Preactivate Wash Couple Coupling Reaction (30-60 min) Preactivate->Couple Couple->Deprotect Next AA cycle Cleave Cleavage & Isolation (TFA Cocktail) Couple->Cleave Final step

Step-by-step workflow for Solid-Phase Peptide Synthesis (SPPS) using COMU.

Step 1: Resin Preparation
  • Swell the Rink Amide resin (or equivalent) in peptide-synthesis grade DMF for 30–60 minutes to maximize pore accessibility[3].

  • Drain the solvent.

Step 2: Fmoc Deprotection
  • Treat the resin with a 20% solution of piperidine in DMF for 10 minutes[2].

  • Drain and repeat the piperidine treatment for an additional 10 minutes to ensure complete removal of the N-terminal Fmoc protecting group.

  • Wash the resin thoroughly with DMF (5 times) and Dichloromethane (DCM) (3 times) to remove all traces of base.

Step 3: Pre-Activation (The Causality of Stoichiometry)
  • In a separate vial, dissolve the next Fmoc-protected amino acid (3 equivalents relative to resin loading) and COMU (3 equivalents) in a minimal volume of DMF[10].

  • Add N,N-diisopropylethylamine (DIEA) to the mixture. While standard protocols often use 6 equivalents, COMU's morpholino group allows for the use of only 3 equivalents (1 equiv relative to COMU) to minimize base-catalyzed racemization[5].

  • Self-Validation Checkpoint : Upon the addition of DIEA, the activation solution will visually transition from colorless to a distinct yellow/orange[7]. This colorimetric shift is a self-validating indicator that the active Oxyma ester has successfully formed.

Step 4: Coupling
  • Transfer the activated amino acid solution to the reaction vessel containing the deprotected resin.

  • Agitate gently at room temperature for 30–60 minutes[11].

  • Drain the reaction mixture and wash the resin thoroughly with DMF (5 times).

  • (Optional but recommended): Perform a Kaiser test to validate the absence of free primary amines.

Step 5: Cleavage
  • Following the final sequence elongation and N-terminal deprotection, wash the resin with DCM and dry under vacuum[11].

  • Add a standard cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H2O) and agitate for 2–3 hours.

  • Precipitate the crude peptide in cold diethyl ether, centrifuge, and prepare for RP-HPLC purification[11].

Conclusion

The transition from benzotriazole-based reagents to Oxyma-based systems is not merely a safety precaution; it is a definitive upgrade in synthetic capability. COMU stands out as a premier third-generation coupling reagent, offering coupling efficiencies that rival or surpass HATU, drastically lower racemization rates, and water-soluble byproducts that streamline downstream processing. For automated workflows requiring extended reagent stability, emerging derivatives like TOMBU and COMBU provide excellent, stable alternatives.

References

  • ACS Publications. "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey". [Link]

  • ACS Omega. "Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives".[Link]

  • Digital CSIC. "OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis". [Link]

  • ResearchGate. "Re-evaluating the stability of COMU in different solvents". [Link]

  • ResearchGate. "TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B". [Link]

Sources

Validation

The Oxyma Paradigm: A Safety and Purity Protocol for Modern Peptide Synthesis

Topic: Validating the Absence of Byproducts in Peptide Synthesis Using Oxyma Content Type: Technical Comparison & Validation Guide Executive Summary: The Shift from Benzotriazoles For decades, 1-Hydroxybenzotriazole (HOB...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating the Absence of Byproducts in Peptide Synthesis Using Oxyma Content Type: Technical Comparison & Validation Guide

Executive Summary: The Shift from Benzotriazoles

For decades, 1-Hydroxybenzotriazole (HOBt) and 1-Hydroxy-7-azabenzotriazole (HOAt) were the standard-bearers for suppressing racemization in carbodiimide-mediated peptide coupling. However, the reclassification of HOBt as a desensitized explosive (UN3380) created a critical need for alternatives.

Oxyma (Ethyl cyanohydroxyiminoacetate) has emerged not merely as a substitute, but as a superior reagent.[1] It offers the coupling power of HOAt with a safety profile superior to HOBt.[1][2] This guide details the mechanistic advantages of Oxyma, presents comparative performance data, and provides a self-validating experimental protocol to ensure the absence of byproducts such as diastereomers, N-acylureas, and oxime-esters.

Mechanism of Action: Suppressing the Oxazolone Pathway

The primary cause of racemization in peptide synthesis is the formation of the 5(4H)-oxazolone intermediate from the O-acylisourea.[3] Oxyma acts as a potent nucleophile, intercepting the O-acylisourea faster than the intramolecular cyclization can occur.

Mechanistic Diagram

The following diagram illustrates how Oxyma bypasses the racemization-prone Oxazolone pathway.

OxymaMechanism AminoAcid Amino Acid (R-COOH) O_Acyl O-Acylisourea (Highly Reactive) AminoAcid->O_Acyl Activation DIC Carbodiimide (DIC) DIC->O_Acyl Oxazolone Oxazolone (Racemization Risk) O_Acyl->Oxazolone Slow (No Additive) ActiveEster Oxyma Active Ester (Stable & Chiral Safe) O_Acyl->ActiveEster Fast (With Oxyma) Product Peptide Bond (R-CO-NH-R') Oxyma Oxyma Pure (Nucleophile) Oxyma->ActiveEster ActiveEster->Product Aminolysis Amine Amine Component (R'-NH2) Amine->Product

Figure 1: Oxyma intercepts the O-acylisourea intermediate, preventing the formation of the racemizing Oxazolone species.

Comparative Performance Data

Oxyma consistently outperforms HOBt and rivals HOAt in preventing racemization, particularly in "difficult" couplings involving sterically hindered amino acids or those prone to epimerization (e.g., Cysteine, Histidine, Phenylglycine).

Table 1: Racemization Suppression (Model: Z-Phg-Pro-NH₂)

The coupling of Z-Phenylglycine to Proline is a stress test for racemization due to the high acidity of the Phg alpha-proton.

Coupling SystemDL-Isomer (%)Performance Verdict
DIC / HOBt 9.3%Poor
DIC / HOAt 3.3%Good
DIC / Oxyma 1.1% Superior
DIC / Oxyma-B < 1.0%Excellent (Specialized)
Table 2: Safety Profile (DSC Thermal Analysis)

Differential Scanning Calorimetry (DSC) measures the heat released during decomposition. High energy release indicates explosive potential.

ReagentDecomposition Onset (°C)Energy Release (-ΔH, J/g)Classification
HOBt ~180°C> 1000 J/gExplosive (Class 1)
HOAt ~180°C> 900 J/gExplosive
Oxyma ~140°C< 400 J/gNon-Explosive

Key Insight: While Oxyma decomposes at a lower temperature, the energy released is significantly lower, making it safe for transport and storage.[4]

Validated Synthesis Protocol

This protocol is designed as a self-validating system . It includes checkpoints to detect specific byproducts associated with Oxyma usage, such as HCN generation (rare, solvent-dependent) or transesterification.

Reagents
  • Activator: DIC (Diisopropylcarbodiimide)[3][5][6][7]

  • Additive: Oxyma Pure

  • Solvent: DMF (Dimethylformamide) or NMP.[8] Avoid pure DCM for activation to minimize HCN risks.

Step-by-Step Workflow
Phase 1: Pre-Activation (The "Yellow" Check)
  • Dissolve the Amino Acid (1.0 eq) and Oxyma (1.0 eq) in DMF.

  • Observation: The solution should be clear.

  • Add DIC (1.0 eq).

  • Checkpoint: The solution typically turns bright yellow within 1-2 minutes. This color change confirms the formation of the Oxyma active ester.

    • Failure Mode: If no color change occurs, check reagent quality (DIC hydrolysis).

Phase 2: Coupling
  • Add the pre-activated mixture to the resin-bound amine or free amine solution.

  • Agitate for 30–60 minutes at room temperature.

  • HCN Mitigation: Ensure the reaction vessel is well-ventilated. While HCN generation is minimal in DMF, it is non-zero. Avoid adding base (DIEA/TMP) during the activation step; add it only if the amine component is a salt (e.g., HCl salt).

Phase 3: Validation (QC)

After cleavage, analyze the crude peptide using LC-MS. You must specifically look for the following mass shifts to validate purity.

Table 3: Byproduct Identification Guide (LC-MS)
Potential ByproductMass Shift (Δ Mass)CauseSolution
N-Acylurea +126 Da (DIC derived)Slow coupling; excess DICUse exactly 1:1 DIC:AA ratio; re-couple.
Oxyma-Ester +142 Da (Adduct)Incomplete aminolysisIncrease coupling time or temperature.
Ethyl Ester +28 DaTransesterification of Oxyma ethyl groupReduce reaction time; avoid large excess of Oxyma.
Racemate 0 Da (Separable by HPLC)Base-catalyzed proton abstractionUse Oxyma/DIC without tertiary bases (DIEA) during activation.

The Validation Workflow Diagram

This flowchart guides the researcher through the decision-making process during synthesis and analysis.

ValidationWorkflow Start Start Synthesis PreAct Pre-Activation (AA + Oxyma + DIC) Start->PreAct ColorCheck Color Change? (Yellow) PreAct->ColorCheck ColorCheck->PreAct No (Check Reagents) Coupling Coupling Reaction (30-60 min) ColorCheck->Coupling Yes Cleavage Cleavage & Workup Coupling->Cleavage LCMS LC-MS Analysis Cleavage->LCMS CheckMass Mass Shift Found? LCMS->CheckMass Success Target Peptide Validated (Pure) CheckMass->Success None (Target Mass Only) Fail_N Found +126 Da (N-Acylurea) CheckMass->Fail_N +126 Da Fail_Et Found +28 Da (Ethyl Ester) CheckMass->Fail_Et +28 Da Fail_Rac Split Peak (HPLC) (Racemization) CheckMass->Fail_Rac Isomers

Figure 2: Step-by-step decision tree for validating Oxyma-mediated synthesis.

References

  • Subirós-Funosas, R., et al. (2009). "Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion."[9][10] Chemistry – A European Journal.[9]

  • El-Faham, A., & Albericio, F. (2011). "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews.

  • Merck Millipore. "Novabiochem® Letters: Oxyma Pure - The Non-Explosive Replacement for HOBt."

  • McFarland, A. D., et al. (2019). "Generation of Hydrogen Cyanide from the Reaction of Oxyma and DIC."[9] Organic Process Research & Development.

  • Jad, Y. E., et al. (2014). "Oxyma-B, an Excellent Racemization Suppressor for Peptide Synthesis." Organic Letters.

Sources

Safety & Regulatory Compliance

Safety

Ethyl 2-(hydroxyamino)acetate proper disposal procedures

Comprehensive Safety and Disposal Protocol for Ethyl 2-(hydroxyamino)acetate As drug development increasingly relies on complex building blocks, handling reactive intermediates like Ethyl 2-(hydroxyamino)acetate (also kn...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Disposal Protocol for Ethyl 2-(hydroxyamino)acetate

As drug development increasingly relies on complex building blocks, handling reactive intermediates like Ethyl 2-(hydroxyamino)acetate (also known as Ethyl N-hydroxyglycinate) requires stringent operational oversight. This guide provides drug development professionals and laboratory scientists with a definitive, step-by-step operational plan for the safe handling, spill management, and proper disposal of this compound. By understanding the mechanistic causality behind these safety protocols, laboratories can ensure environmental compliance and protect personnel from the inherent risks of hydroxylamine derivatives.

Chemical Profile and Mechanistic Hazards

Ethyl 2-(hydroxyamino)acetate (CAS 70771-88-9) is an ester-bearing hydroxylamine derivative[1]. While highly valuable in peptide synthesis and heterocycle formation, its molecular structure dictates specific handling precautions.

Causality of Hazard: The fundamental risk of hydroxylamine derivatives stems from the relatively weak nitrogen-oxygen (N-O) bond. These compounds can act as potent reducing agents and are susceptible to exothermic decomposition or disproportionation when exposed to heat, transition metals, or strong oxidizers[2]. Furthermore, repeated exposure to hydroxylamine derivatives is a known cause of severe skin and respiratory sensitization, potentially leading to asthma-like symptoms[2].

Table 1: Physicochemical and Hazard Data Summary

Property / HazardValue / DescriptionOperational Implication
IUPAC Name ethyl 2-(hydroxyamino)acetateIdentifies the ester and N-hydroxy functional groups[3].
CAS Number 70771-88-9Essential for accurate EHS waste manifesting[1].
Molecular Weight 119.12 g/mol Standard parameter for concentration and yield calculations[3].
Primary Hazards Irritant, Sensitizer, Reducing AgentMandates the use of chemical-resistant nitrile gloves and fume hoods[2].
Incompatibilities Strong oxidizers, strong acids/basesWaste must be strictly segregated to prevent exothermic redox reactions[4].

Operational Workflow for Disposal

To prevent dangerous pressure accumulation or unintended reactions, waste streams containing Ethyl 2-(hydroxyamino)acetate must be systematically segregated and processed.

DisposalWorkflow Start Waste Generation: Ethyl 2-(hydroxyamino)acetate Segregate Segregate from Oxidizers & Acids Start->Segregate Liquid Liquid Waste (Solvent Solutions) Segregate->Liquid Solid Solid Waste (Contaminated PPE/Spills) Segregate->Solid CollectLiq Collect in Vented, HDPE Carboy Liquid->CollectLiq CollectSol Collect in Sealable Polyethylene Drum Solid->CollectSol Label Label: Hazardous Organic Waste (Hydroxylamine) CollectLiq->Label CollectSol->Label Store Store at 2-8°C Away from Light Label->Store EHS EHS Pickup & Incineration Store->EHS

Figure 1: Segregation, collection, and disposal workflow for Ethyl 2-(hydroxyamino)acetate.

Step-by-Step Methodology: Safe Collection and Spill Disposal

Because hydroxylamines can react violently with incompatible materials, standard laboratory disposal requires direct collection as hazardous organic waste rather than in-house chemical quenching, which can be unpredictable and dangerous[4],[5].

Materials Required:

  • Chemical-resistant nitrile gloves (double-gloved) and flame-resistant lab coat.

  • Safety goggles or a chemical splash face shield.

  • Inert absorbent material (e.g., sand, diatomaceous earth, or universal binders)[4].

  • Non-sparking spatulas and tools[4].

  • High-density polyethylene (HDPE) waste containers (vented caps for liquids).

Step-by-Step Procedure:

  • Hazard Verification & PPE: Before beginning disposal or spill cleanup, don all required PPE. Ensure the workspace is well-ventilated, preferably within an active chemical fume hood[4].

  • Spill Containment (If Applicable): In the event of a spill, immediately evacuate non-essential personnel. Cover the spilled liquid with an inert absorbent like diatomaceous earth or sand[4].

    • Critical Causality Note:Never use combustible materials like sawdust. Hydroxylamine derivatives can act as reactive oxidizers/reducers; mixing them with combustible organic matter creates a severe fire hazard[4].

  • Waste Collection:

    • For Solids/Spills: Carefully sweep the absorbed mixture using non-sparking tools and deposit it into a wide-mouth, sealable polyethylene container[4].

    • For Liquids: Slowly transfer liquid waste into an HDPE carboy. Use a vented cap. Why? Hydroxylamine derivatives can slowly degrade over time, potentially releasing nitrogen gases. A vented cap prevents dangerous pressure accumulation and container rupture.

  • Decontamination: Clean the affected spill area or fume hood surface thoroughly with a suitable decontamination solution, followed by soap and water[4]. Collect all wash water into the aqueous hazardous waste stream.

  • Labeling and Storage: Affix a standardized hazardous waste label clearly identifying the contents as "Ethyl 2-(hydroxyamino)acetate (Hydroxylamine Derivative) - Toxic/Irritant." Store the sealed container in a cool, dry, well-ventilated area (ideally 2-8°C) away from direct sunlight and incompatible materials[4].

  • Final Disposal: Do not dispose of this chemical in the sewer system[5]. Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup. Final destruction must be handled by a licensed facility, typically via high-temperature incineration[4],[5].

Logistical and Environmental Compliance

Proper logistical planning ensures that laboratories remain compliant with local and international environmental regulations. When preparing Ethyl 2-(hydroxyamino)acetate for transport by EHS or a third-party vendor:

  • Manifesting: Clearly indicate the presence of a sensitizing and reducing agent on the waste manifest.

  • Consolidation Restrictions: Never consolidate this waste with heavy metal waste (e.g., palladium or platinum catalysts from hydrogenation reactions). Trace transition metals can rapidly catalyze the exothermic decomposition of the hydroxylamine moiety, leading to thermal runaway.

References[1] 10X CHEM. "ethyl 2-(hydroxyamino)acetate - Technical Information." 10X CHEM. URL: https://www.10xchem.com[4] BenchChem. "Safe Disposal of O-(3,4-dichlorophenyl)hydroxylamine: A Step-by-Step Guide." BenchChem. URL:https://www.benchchem.com[3] National Center for Biotechnology Information. "PubChem Compound Summary for CID 416164, Ethyl 2-(hydroxyamino)acetate." PubChem. URL:https://pubchem.ncbi.nlm.nih.gov/compound/416164[2] Szabo-Scandic. "Hydroxylamine hydrochloride Safety Data." Szabo-Scandic. URL:https://www.szabo-scandic.com[5] United Nations Office on Drugs and Crime (UNODC). "Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs." UNODC. URL:https://www.unodc.org

Sources

Handling

Personal protective equipment for handling Ethyl 2-(hydroxyamino)acetate

An In-Depth Technical Guide to Personal Protective Equipment and Safe Handling of Ethyl 2-(hydroxyamino)acetate Ethyl 2-(hydroxyamino)acetate (CAS: 70771-88-9), frequently referred to as ethyl hydroxyglycinate, is a high...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Personal Protective Equipment and Safe Handling of Ethyl 2-(hydroxyamino)acetate

Ethyl 2-(hydroxyamino)acetate (CAS: 70771-88-9), frequently referred to as ethyl hydroxyglycinate, is a highly versatile N-hydroxy amino acid ester. It serves as a critical building block in foldamer chemistry, the synthesis of N-hydroxy peptides, and the generation of nitrone derivatives for 1,3-dipolar cycloadditions [1]. However, the unique stereoelectronic properties that make it synthetically valuable—specifically the nucleophilic and redox-active N-hydroxy moiety—also dictate strict safety and handling parameters [2].

This guide provides drug development professionals and synthetic chemists with a self-validating, causality-driven protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of Ethyl 2-(hydroxyamino)acetate.

Hazard Causality & E-E-A-T PPE Selection

Selecting PPE for Ethyl 2-(hydroxyamino)acetate requires understanding the mechanistic hazards of hydroxylamine derivatives:

  • Dermal Sensitization & Irritation: The N-hydroxy group can undergo redox cycling on the skin surface, acting as both an irritant and a potential sensitizer. Nitrile gloves are mandatory because they provide excellent chemical resistance to both the ethyl ester backbone and the amine functionality, preventing transdermal breakthrough [3].

  • Ocular & Respiratory Toxicity: As a reactive ester, any aerosolized powder or vapor generated during transfer can cause severe mucous membrane irritation. Handling must be restricted to a chemical fume hood to eliminate inhalation risks, supported by ANSI-compliant splash goggles to prevent ocular exposure.

  • Thermal & Oxidative Instability: Hydroxylamine derivatives can slowly oxidize in the presence of ambient air or moisture, generating reactive byproducts. Furthermore, they can decompose exothermically if exposed to strong oxidizers or heat. This necessitates handling under an inert atmosphere (Argon or Nitrogen) and strictly avoiding combustible materials during spill cleanup [2].

Mandatory PPE Specifications

The following table summarizes the quantitative and qualitative PPE requirements for handling Ethyl 2-(hydroxyamino)acetate.

PPE CategorySpecification / MaterialQuantitative StandardCausality / Justification
Hand Protection Nitrile Gloves (Double-gloving recommended)>0.11 mm (splash), >0.40 mm (full contact); Breakthrough >480 minPrevents dermal sensitization from the N-hydroxy moiety and resists ester solvent permeation.
Eye Protection Chemical Splash GogglesANSI Z87.1 compliantProtects against severe ocular irritation from accidental micro-splashes or aerosolized particles.
Body Protection Flame-Resistant Lab CoatNFPA 2112 compliantMitigates risk in the event of an exothermic decomposition, common to hydroxylamine derivatives.
Respiratory NIOSH N95 / P100 RespiratorParticulate filtration >95%Required only if handling outside a fume hood (e.g., during a major spill response) to prevent inhalation.

Operational Workflow & Handling Protocol

To ensure a self-validating system, every step of the handling process must include a verification check. Do not proceed to the next step unless the current condition is confirmed.

Step 1: PPE and Environment Verification

  • Inspect nitrile gloves for micro-punctures using the inflation method.

  • Verify the chemical fume hood has a face velocity of 80–120 feet per minute (fpm).

Step 2: Inert Atmosphere Setup

  • Purge the reaction vessel and weighing balance enclosure (if available) with Argon or Nitrogen. Causality: The N-hydroxy group is susceptible to atmospheric oxidation, which degrades the reagent and alters its hazard profile.

Step 3: Transfer and Weighing

  • Using anti-static, non-sparking spatulas, transfer the Ethyl 2-(hydroxyamino)acetate into a pre-tared, dry vial.

  • Seal the primary container immediately and flush the headspace with Argon before returning it to 2–8°C storage.

Step 4: Reaction Execution

  • Introduce solvents slowly. Avoid mixing with strong oxidizers, transition metals (which can catalyze decomposition), or excessive heat.

Workflow Start 1. PPE Verification (Nitrile, Goggles, Lab Coat) Hood 2. Transfer to Chemical Fume Hood Start->Hood Weigh 3. Weighing under Inert Atmosphere (Ar/N2) Hood->Weigh React 4. Reaction Setup (Avoid Heat & Oxidizers) Weigh->React Decon 5. Decontamination & Waste Segregation React->Decon

Caption: Operational workflow for handling Ethyl 2-(hydroxyamino)acetate.

Spill Management & Disposal Plan

Hydroxylamine derivative spills require immediate containment using non-combustible materials.

Step 1: Assessment and Evacuation

  • Determine if the spill is confined within the fume hood (Minor) or has breached the laboratory environment (Major). For major spills, evacuate immediately and contact Environmental Health and Safety (EHS).

Step 2: Containment with Inert Absorbents

  • Cover the spill with an inert absorbent such as dry sand, diatomaceous earth, or silica gel.

  • Critical Causality: NEVER use sawdust or combustible paper towels. The potential oxidative reactivity of hydroxylamines mixed with organic combustibles can trigger a thermal event [2].

Step 3: Collection and Decontamination

  • Use a non-sparking scoop to collect the absorbed material.

  • Place the waste into a chemically compatible, sealable container (e.g., high-density polyethylene, HDPE).

  • Wash the spill surface with a mild detergent and water, as the ester is slightly soluble and the detergent will break down residual organics.

Step 4: Hazardous Waste Disposal

  • Label the container clearly as "Hazardous Waste: Reactive N-Hydroxy Ester (Ethyl 2-(hydroxyamino)acetate)".

  • Store in a cool, well-ventilated secondary containment area until EHS pickup.

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Minor Minor Spill Inside Fume Hood Assess->Minor Major Major Spill or Outside Hood Assess->Major Absorb Apply Inert Absorbent (Sand/Silica) Minor->Absorb Evac Evacuate Area & Contact EHS Major->Evac Collect Collect in Sealed Container Absorb->Collect Dispose Hazardous Waste Disposal Collect->Dispose

Caption: Logic tree for assessing and responding to chemical spills.

References

  • National Center for Biotechnology Information. "Structure–Property Relationship Study of N‑(Hydroxy)Peptides for the Design of Self-Assembled Parallel β‑Sheets." PubMed Central (PMC). Available at: [Link][1]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 416164, Ethyl 2-(hydroxyamino)acetate." PubChem. Available at:[Link][2]

Sources

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